pyrimidine-2-thiol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
pyrimidine-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCQSNAFLVXVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Synthesis Methods for Pyrimidine-2-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental synthetic routes to pyrimidine-2-thiol and its derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The versatile reactivity of the thiol group and the diverse biological activities associated with the pyrimidine (B1678525) scaffold make these compounds valuable building blocks for the synthesis of novel therapeutic agents. This document details the most common and effective synthesis methodologies, complete with experimental protocols, quantitative data, and visual representations of the reaction pathways.
Condensation of α,β-Unsaturated Ketones (Chalcones) with Thiourea (B124793)
One of the most prevalent and versatile methods for synthesizing 4,6-diarylthis compound derivatives involves the cyclocondensation of α,β-unsaturated ketones, commonly known as chalcones, with thiourea. This reaction typically proceeds under basic conditions, with an alcoholic solvent, and affords the desired products in good to excellent yields.
The general reaction scheme involves the Michael addition of thiourea to the chalcone, followed by intramolecular cyclization and dehydration to form the pyrimidine ring.
Logical Relationship: Chalcone Condensation Pathway
The Multifaceted Biological Activities of 2-Thio-Containing Pyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) scaffold, a fundamental building block of nucleic acids, has long been a privileged structure in medicinal chemistry. The introduction of a sulfur atom at the 2-position of the pyrimidine ring gives rise to 2-thio-containing pyrimidines, a class of compounds that has demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties of these compounds, with a focus on their anticancer, antibacterial, antiviral, and antifungal activities. Detailed experimental protocols for key biological assays are provided, along with quantitative data and visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Anticancer Activity
A significant body of research has highlighted the potential of 2-thio-containing pyrimidines as anticancer agents.[1][2] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including leukemia, colon, and breast cancer.[2] The anticancer activity of these derivatives is often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and to induce apoptosis.[3]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 2-thio-containing pyrimidine derivatives, expressed as the half-maximal inhibitory concentration (IC50) or the concentration required for 50% growth inhibition (GI50).
| Compound ID/Reference | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Compound 1c | Leukemia (HL-60) | 0.0034 (IC50) | [3] |
| Compound 1c | Leukemia (SR) | Not specified | [3] |
| Thiazolo[4,5-d]pyrimidine 3b | Melanoma (A375) | 24.4 (IC50) | [4] |
| Thiazolo[4,5-d]pyrimidine 3b | Melanoma (C32) | Not specified | [4] |
| Thiazolo[4,5-d]pyrimidine 3b | Prostate (DU145) | Not specified | [4] |
| Thiazolo[4,5-d]pyrimidine 3b | Breast (MCF-7/WT) | Not specified | [4] |
| 2-Thiopyrimidine/chalcone hybrid 9d | Leukemia (K-562) | 0.77 | [5] |
| 2-Thiopyrimidine/chalcone hybrid 9f | Leukemia (K-562) | 1.37 | [5] |
| 2-Thiopyrimidine/chalcone hybrid 9n | Leukemia (K-562) | Not specified | [5] |
| 2-Thiopyrimidine/chalcone hybrid 9p | Leukemia (K-562) | 1.74 | [5] |
| 2-Thiopyrimidine/chalcone hybrid 9a | Breast (MCF-7) | 1.37 | [5] |
| 2-Thiopyrimidine/chalcone hybrid 9r | Breast (MCF-7) | 3.56 | [5] |
| Thieno[2,3-d]pyrimidine 14 | Breast (MCF-7) | 22.12 | [6] |
| Thieno[2,3-d]pyrimidine 13 | Breast (MCF-7) | 22.52 | [6] |
| Thieno[2,3-d]pyrimidine 9 | Breast (MCF-7) | 27.83 | [6] |
| Thieno[2,3-d]pyrimidine 12 | Breast (MCF-7) | 29.22 | [6] |
Signaling Pathways in Cancer
The anticancer effects of 2-thio-containing pyrimidines are often mediated through the modulation of key signaling pathways that are frequently dysregulated in cancer. Two such pathways are the STAT3 and PI3K/Akt signaling cascades.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and angiogenesis.[1] Constitutive activation of STAT3 is observed in many human tumors and is often associated with a poor prognosis.[1] Some 2-thiopyrimidine derivatives have been shown to inhibit STAT3 signaling, leading to an anti-cancer effect.[1]
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, survival, and metabolism. Its aberrant activation is a common feature in many cancers.[3] Some 2-thiopyrimidine derivatives have demonstrated the ability to inhibit this pathway, contributing to their anticancer properties.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
2-thio-containing pyrimidine compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-thio-containing pyrimidine compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Antibacterial Activity
Several 2-thio-containing pyrimidine derivatives have demonstrated promising activity against a range of pathogenic bacteria, including multidrug-resistant strains.[7] Their mechanism of action can involve the inhibition of essential bacterial enzymes or interference with cell wall synthesis.
Quantitative Antibacterial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of various 2-thio-containing pyrimidine derivatives against different bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID/Reference | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 6c | Staphylococcus aureus (multidrug-resistant) | 125 | [7] |
| Compound 6m | Staphylococcus aureus (multidrug-resistant) | 500 | [7] |
| Compound 6m | Escherichia coli (multidrug-resistant) | 500 | [7] |
| Potassium 2-hetaryl[1][7][8]triazolo-[1,5-с]quinazoline-5-thiolate 102a,b | Staphylococcus aureus | 12.5 | [9] |
| Pyridothienopyrimidine derivatives | Staphylococcus aureus 25923 | 15.63 | Not specified in provided text |
| Pyridothienopyrimidine derivatives | Bacillus cereus 33018 | Not specified | Not specified in provided text |
| Pyridothienopyrimidine derivatives | Bacillus subtilis 6633 | Not specified | Not specified in provided text |
| Pyridothienopyrimidine derivatives | Escherichia coli 8739 | Not specified | Not specified in provided text |
| Pyridothienopyrimidine derivatives | Salmonella typhimurium 14028 | Not specified | Not specified in provided text |
| Pyridothienopyrimidine derivatives | Pseudomonas aeruginosa 27853 | Not specified | Not specified in provided text |
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton agar (B569324) plates
-
Sterile cotton swabs
-
2-thio-containing pyrimidine compounds impregnated on sterile paper disks (6 mm)
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium in a suitable broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a uniform lawn of bacterial growth.
-
Disk Placement: Using sterile forceps, place the paper disks impregnated with the 2-thio-containing pyrimidine compounds onto the surface of the inoculated agar plate. Ensure that the disks are firmly in contact with the agar and are spaced far enough apart to prevent overlapping of the inhibition zones.
-
Incubation: Invert the plates and incubate them at 37°C for 16-18 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpretation: The diameter of the zone of inhibition is used to determine whether the bacterium is susceptible, intermediate, or resistant to the compound, based on standardized interpretive charts.
Antiviral Activity
Certain 2-thio-containing pyrimidine nucleoside analogues have exhibited potent activity against various viruses, particularly herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).[10] Their mechanism of action often involves the inhibition of viral DNA polymerase, a key enzyme in viral replication.
Quantitative Antiviral Activity Data
The following table summarizes the 50% effective concentration (EC50) values of selected 2-thio-containing pyrimidine nucleosides against different viruses. The EC50 represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
| Compound ID/Reference | Virus | EC50 (µM) | Reference |
| 2'-deoxy-5-ethyl-2-thiocytidine (TN-53) | HSV-1 | 0.04 | [10] |
| 2'-deoxy-5-propyl-2-thiocytidine (TN-54) | HSV-1 | 0.15 | [10] |
| 2'-deoxy-5-propyl-2-thiouridine (TN-51) | VZV (CaQu strain) | 0.0031 | [10] |
| 5-bromovinyl-2-thiouracil arabinoside (TN-65) | VZV (CaQu strain) | 0.0038 | [10] |
| 5-styryl-2-thiouracil arabinoside (TN-67) | VZV (CaQu strain) | 0.0026 | [10] |
| 2'-deoxy-5-ethyl-4'-thiouridine (3i) | HSV-1, HSV-2, VZV | Significant activity | [11] |
| 2'-deoxy-5-propyl-4'-thiouridine (3ii) | HSV-1, VZV | Highly active | [11] |
| 2'-deoxy-5-isopropyl-4'-thiouridine (3iii) | HSV-1, VZV | Highly active | [11] |
| 5-cyclopropyl-2'-deoxy-4'-thiouridine (3iv) | HSV-1, VZV | Highly active | [11] |
| 2'-deoxy-4'-thio-5-vinyluridine (3viii) | HSV-1, VZV | Highly active | [11] |
| 5-(2-chloroethyl)-2'-deoxy-4'-thiouridine (3xx) | HSV-1, VZV | Highly active | [11] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture.
Materials:
-
Susceptible host cell line (e.g., Vero cells for HSV)
-
Virus stock
-
Complete cell culture medium
-
6-well or 12-well plates
-
2-thio-containing pyrimidine compounds
-
Overlay medium (e.g., medium containing methylcellulose (B11928114) or agar)
-
Crystal violet staining solution
-
Formalin solution
Procedure:
-
Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the 2-thio-containing pyrimidine compound in culture medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Infection and Treatment: Remove the culture medium from the cell monolayers. Add the virus dilution to the wells and incubate for 1-2 hours to allow for viral adsorption. After adsorption, remove the virus inoculum and add the different concentrations of the compound to the respective wells.
-
Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for HSV).
-
Plaque Visualization: After incubation, fix the cells with formalin and stain them with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Antifungal Activity
Derivatives of 2-thio-containing pyrimidines have also been investigated for their antifungal properties. While extensive quantitative data is less readily available in the reviewed literature compared to other activities, preliminary studies indicate their potential in combating fungal pathogens.
Quantitative Antifungal Activity Data
The following table shows the minimum inhibitory concentration (MIC) values for a pyrimidine-2,4-dione derivative connected with 2H-thiopyran against various fungal strains.
| Compound ID/Reference | Fungal Strain | MIC (µg/mL) | Reference |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Candida albicans | 0.25 | [12] |
| Compound 3e and 3f | Microsporum audouinii | 4 | [12] |
| Compound 3d and 3e | Cryptococcus neoformans | 4 | [12] |
| Compound 3a | Cryptococcus neoformans | 1 | [12] |
| Compound 3h | Cryptococcus neoformans | 2 | [12] |
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing
The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of antifungal agents.
Materials:
-
Fungal strain of interest
-
Standardized fungal inoculum
-
96-well microtiter plates
-
Antifungal susceptibility testing broth (e.g., RPMI-1640)
-
2-thio-containing pyrimidine compounds
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the 2-thio-containing pyrimidine compounds in the microtiter plates using the appropriate broth.
-
Inoculum Addition: Add a standardized inoculum of the fungal strain to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., approximately 50% or 100% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.
Conclusion
The diverse biological activities of 2-thio-containing pyrimidines underscore their significance as a versatile scaffold in drug discovery. Their demonstrated efficacy against cancer, bacteria, viruses, and fungi provides a strong rationale for their continued exploration and development. The experimental protocols and data presented in this guide offer a foundational resource for researchers and scientists working to unlock the full therapeutic potential of this promising class of compounds. Further investigation into their structure-activity relationships and mechanisms of action will be crucial in designing next-generation therapeutic agents with enhanced potency and selectivity.
References
- 1. researchhub.com [researchhub.com]
- 2. researchgate.net [researchgate.net]
- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. asm.org [asm.org]
- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antiherpesvirus activities of 5-alkyl-2-thiopyrimidine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-herpes virus activity of 2'-deoxy-4'-thiopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Reaction Mechanisms in Pyrimidine-2-thiol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms involved in the synthesis of pyrimidine-2-thiols, a crucial scaffold in medicinal chemistry and drug development. This document details the primary synthetic routes, presents quantitative data in a structured format, provides detailed experimental protocols for key reactions, and visualizes the reaction pathways and workflows using the DOT language for Graphviz.
Introduction
Pyrimidine-2-thiols and their derivatives are a significant class of heterocyclic compounds due to their wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The pyrimidine (B1678525) core is a fundamental component of nucleobases, making its derivatives of great interest in the design of bioactive molecules.[3] The 2-thiol functionality provides a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery programs.[4] Understanding the underlying reaction mechanisms for the synthesis of this important scaffold is paramount for optimizing reaction conditions, improving yields, and designing novel synthetic strategies.
This guide will delve into the most prominent reaction mechanisms for the synthesis of pyrimidine-2-thiols, including the renowned Biginelli reaction, the condensation of β-dicarbonyl compounds with thiourea (B124793), and a modern one-pot synthesis involving S-alkylisothioureas.
Core Reaction Mechanisms and Synthetic Routes
The synthesis of the pyrimidine-2-thiol core is primarily achieved through cyclocondensation reactions. The most common strategies involve the reaction of a three-carbon component with a thiourea-containing fragment.
The Biginelli Reaction
The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1893, is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester (or other 1,3-dicarbonyl compound), and thiourea (or urea).[5][6] This acid-catalyzed reaction is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones (DHPYs).[7]
The reaction mechanism has been a subject of discussion, with several plausible pathways proposed. The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.[5][8]
The proposed mechanism involves the following key steps:
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and thiourea to form an N-acyliminium ion. This step is often the rate-determining step.[5]
-
Nucleophilic Addition: The enol form of the β-ketoester then acts as a nucleophile, attacking the electrophilic iminium ion.
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization via the attack of the amino group onto the carbonyl carbon of the ketoester. Subsequent dehydration leads to the formation of the stable 3,4-dihydropyrimidin-2(1H)-thione ring.[8]
Figure 1: Biginelli reaction mechanism.
Condensation of α,β-Unsaturated Ketones (Chalcones) with Thiourea
A widely employed method for synthesizing 4,6-diarylpyrimidine-2-thiols involves the cyclocondensation of α,β-unsaturated ketones, commonly known as chalcones, with thiourea.[9][10] This reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521), in an alcoholic solvent.[10]
The reaction mechanism is proposed to proceed as follows:
-
Michael Addition: The thiourea, acting as a nucleophile, attacks the β-carbon of the chalcone (B49325) in a Michael addition reaction.
-
Cyclization: The intermediate then undergoes intramolecular cyclization, with one of the amino groups of the thiourea attacking the carbonyl carbon of the ketone.
-
Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the formation of the aromatic this compound ring.
Figure 2: Chalcone and thiourea condensation.
One-Pot Synthesis from S-Alkylisothiourea and β-Ketoester
A more recent and efficient approach involves a one-pot, two-stage, base/acid-mediated condensation of an S-alkylisothiourea with a β-ketoester.[11][12][13] This method offers several advantages, including milder reaction conditions and the avoidance of overalkylation side products.[11]
The plausible reaction mechanism is as follows: [11]
-
Stage 1 (Base-mediated): The reaction is initiated by the base-mediated condensation of the isothiourea with the β-ketoester to form an intermediate which readily cyclizes to a cyclic aldol (B89426) intermediate.
-
Stage 2 (Acid-mediated): The addition of acid promotes the dehydration and aromatization of the cyclic aldol intermediate to yield the final 4-pyrimidone-2-thioether product.
Figure 3: One-pot synthesis workflow.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of various this compound derivatives via the different methods described.
Table 1: Biginelli Reaction of Aldehydes, Ethyl Acetoacetate (B1235776), and Thiourea
| Entry | Aldehyde | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | NH₄H₂PO₄ | 2 | - | [14] |
| 2 | m-Nitrobenzaldehyde | NH₄H₂PO₄ | 2 | 85 | [14] |
| 3 | p-Methoxybenzaldehyde | NH₄H₂PO₄ | 2 | 82 | [14] |
| 4 | o-Hydroxybenzaldehyde | NH₄H₂PO₄ | 2 | 78 | [14] |
| 5 | Vanillin | Conc. HCl | 1.5 | - | [15] |
Table 2: Synthesis of 4,6-Diarylpyrimidine-2-thiols from Chalcones and Thiourea
| Entry | Chalcone Substituents (Ar1, Ar2) | Base | Reaction Time (h) | Yield (%) | Reference |
| 1 | 4-Cl-Ph, 4-MeO-Ph | KOH | 12 | 69 | [10] |
| 2 | 4-Cl-Ph, 4-NO₂-Ph | KOH | 12 | - | [10] |
| 3 | Ph, 4-Br-Ph | KOH | 3-4 | - | [9] |
| 4 | Pyridin-4-yl, 4-F-Ph | KOH | 22 | - | [16] |
Table 3: One-Pot Synthesis of 4-Pyrimidone-2-thioethers
| Entry | β-Ketoester | S-Alkylisothiouronium Salt | Yield (%) | Reference |
| 1 | Ethyl 2-chloroacetoacetate | S-Isopropylisothiouronium iodide | 94 (200g scale) | [11] |
| 2 | Ethyl acetoacetate | S-Isopropylisothiouronium iodide | 85 | [11] |
| 3 | Ethyl benzoylacetate | S-Isopropylisothiouronium iodide | 82 | [11] |
| 4 | Ethyl 2-methylacetoacetate | S-Cyclohexylisothiouronium bromide | 75 | [11] |
Detailed Experimental Protocols
General Procedure for the Biginelli Synthesis of Dihydropyrimidin-2(1H)-thiones[14]
A mixture of the substituted benzaldehyde (10 mmol), thiourea (10 mmol), and ethyl acetoacetate (10 mmol) in ethanol (B145695) is prepared. A catalytic amount of ammonium (B1175870) dihydrogen phosphate (B84403) is added, and the mixture is stirred for 2 hours. The resulting solid product is filtered, washed with water, and dried.
General Procedure for the Synthesis of 4,6-Diarylpyrimidine-2-thiols from Chalcones[10]
A mixture of the appropriate chalcone derivative (0.01 mol), thiourea (0.76 g, 0.01 mol), and potassium hydroxide (0.11 g, 0.02 mol) in absolute ethanol (20 ml) is heated under reflux for 12 hours. The resulting solution is evaporated to dryness. The obtained residue is solubilized in water, filtered, and dried. The crude product is then recrystallized from an ethanol/DMF mixture (8:2).
Detailed Protocol for the One-Pot Synthesis of 4-Pyrimidone-2-thioether[11]
To a solution of S-alkylisothiouronium iodide (1.1 equiv.) and a β-ketoester (1.0 equiv., 3.0–6.0 mmol) in 2-MeTHF (0.33 M with respect to the ketoester) at 0 °C, diisopropylethylamine (DIPEA, 1.1 equiv.) is added dropwise. The reaction is stirred at 0 °C for 18 hours. Trifluoromethanesulfonic acid (TfOH, 1.0 equiv.) is then added dropwise. The reaction mixture is heated to 50 °C over 30 minutes and then stirred for an additional 3–5 hours.
Comparative Analysis of Synthetic Routes
| Feature | Biginelli Reaction | Chalcone Condensation | One-Pot S-Alkylisothiourea Method |
| Reactants | Aldehyde, β-ketoester, Thiourea | Chalcone, Thiourea | S-Alkylisothiourea, β-ketoester |
| Catalyst | Acid (Brønsted or Lewis) | Base (e.g., KOH) | Base then Acid |
| Advantages | One-pot, high atom economy, readily available starting materials.[7][17] | Good for synthesizing 4,6-diaryl derivatives. | Mild conditions, good to excellent yields, avoids overalkylation, scalable.[11] |
| Disadvantages | Sometimes low yields with certain substrates, can require harsh acidic conditions.[18] | Requires pre-synthesis of chalcones, can have side reactions. | Requires S-alkylisothiourea salts which may need to be pre-synthesized. |
| Substrate Scope | Broad for aldehydes and β-dicarbonyls. | Dependent on the availability of chalcones. | Good functional group tolerance.[11] |
Conclusion
The synthesis of pyrimidine-2-thiols can be achieved through several effective reaction mechanisms, each with its own set of advantages and limitations. The classical Biginelli reaction remains a powerful tool for the construction of dihydropyrimidinethiones from simple starting materials. The condensation of chalcones with thiourea provides a direct route to 4,6-diarylpyrimidine-2-thiols. For a more controlled and high-yielding synthesis of 4-pyrimidone-2-thioethers, the modern one-pot base/acid-mediated condensation of S-alkylisothioureas and β-ketoesters presents a highly attractive and scalable alternative. The choice of synthetic route will ultimately depend on the desired substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the reaction. The mechanistic understanding and detailed protocols provided in this guide are intended to aid researchers in the strategic design and execution of syntheses for this important class of heterocyclic compounds.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. BIGINELLI REACTION | PPT [slideshare.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. impactfactor.org [impactfactor.org]
- 10. tandfonline.com [tandfonline.com]
- 11. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. theochem.mercer.edu [theochem.mercer.edu]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. mdpi.com [mdpi.com]
- 18. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Thiol-Thione Tautomerism in 2-Mercaptopyrimidines
This guide provides a comprehensive technical overview of the thiol-thione tautomerism in 2-mercaptopyrimidines, a fundamental phenomenon with significant implications in medicinal chemistry and drug design. The equilibrium between the thiol and thione forms influences the molecule's chemical properties, reactivity, and biological activity. Understanding and controlling this tautomerism is crucial for the development of pyrimidine-based therapeutic agents.
The Core Concept: Thiol-Thione Equilibrium
2-Mercaptopyrimidine (B73435) (or its synonym, pyrimidine-2-thione) exists as a dynamic equilibrium between two tautomeric forms: the aromatic pyrimidine-2-thiol and the non-aromatic pyrimidine-2(1H)-thione . This prototropic tautomerism involves the migration of a proton between the sulfur atom and a ring nitrogen atom.
Caption: Thiol-Thione Tautomeric Equilibrium in 2-Mercaptopyrimidine.
The position of this equilibrium is not fixed and is highly sensitive to environmental conditions. In the gas phase or in nonpolar solvents, the thiol form is generally more stable.[1] However, in polar solvents and in the solid state, the equilibrium significantly shifts towards the more polar thione form.[1][2][3]
Quantitative Analysis of Tautomeric Equilibrium
The predominance of one tautomer over another can be quantified by the tautomeric equilibrium constant, KT = [thione]/[thiol]. Spectroscopic and computational methods are the primary tools for determining these values.
Table 1: Spectroscopic and Computational Data for 2-Mercaptopyrimidine Tautomerism
| Parameter | Thiol Form | Thione Form | Solvent/Method | Reference |
| UV-Vis λmax | ~240 nm | ~271 nm, ~342-360 nm | Ethanol, Water | [1][4][5] |
| IR Frequency (S-H) | ~2523-2565 cm⁻¹ | Absent | General | [6] |
| IR Frequency (C=S) | Absent | ~1342-1356 cm⁻¹ | General | [6] |
| ¹H NMR (CDCl₃) | SH proton signal | NH proton signal | CDCl₃ | [7] |
| ΔG (kcal/mol) | +8.165 (more stable) | - | Gas Phase (Ab initio) | [1] |
| ΔG (kcal/mol) | +5.906 (more stable) | - | Cyclohexene (Ab initio) | [1] |
| ΔG (kcal/mol) | - | -5.513 (more stable) | DMSO (Ab initio) | [1] |
| ΔG (kcal/mol) | - | -5.829 (more stable) | Water (Ab initio) | [1] |
Note: Specific NMR chemical shifts are highly dependent on the solvent and substituents and are best interpreted by comparing with fixed N-methyl and S-methyl derivatives.
Factors Influencing the Tautomeric Equilibrium
The delicate balance between the thiol and thione forms is dictated by several interconnected factors, making it a highly tunable system.
Caption: Key Factors Governing the Thiol-Thione Equilibrium.
-
Solvent Polarity : This is one of the most significant factors. Polar solvents preferentially stabilize the more polar thione tautomer through dipole-dipole interactions and hydrogen bonding.[1][2][3] In contrast, nonpolar solvents like cyclohexane (B81311) or dioxane favor the less polar, aromatic thiol form.[1][2]
-
Concentration and Self-Association : At higher concentrations, 2-mercaptopyrimidine molecules tend to self-associate into hydrogen-bonded dimers. This dimerization favors the thione structure.[3][4] Upon dilution in nonpolar solvents, this equilibrium shifts back towards the monomeric thiol form.[3][4]
-
Temperature : The tautomeric equilibrium is temperature-dependent. Variable-temperature spectroscopic studies can be used to derive thermodynamic parameters for the interconversion.[7][8]
-
Stability and Oxidation : A critical aspect of 2-mercaptopyrimidine chemistry is its stability. The thiol form, particularly in solution, is susceptible to oxidation, leading to the formation of the corresponding symmetrical disulfide.[1][2] This transformation can be enhanced by factors like temperature and light.[3]
Experimental Protocols for Tautomerism Studies
Investigating the thiol-thione equilibrium requires a combination of spectroscopic and computational techniques.
UV-Vis Spectroscopy
-
Principle : The aromatic thiol and non-aromatic thione forms have distinct chromophores, resulting in different absorption spectra. The thione form typically exhibits two absorption maxima at longer wavelengths compared to the single main peak of the thiol form.[5]
-
Methodology :
-
Sample Preparation : Prepare dilute solutions (e.g., 10⁻⁵ M) of the 2-mercaptopyrimidine derivative in a range of spectrograde solvents with varying polarities (e.g., cyclohexane, dioxane, ethanol, water).
-
Model Compounds : Synthesize and record the spectra of fixed tautomers, such as the N-methyl derivative (locking the thione form) and the S-methyl derivative (locking the thiol form), to obtain pure spectra for each tautomer.
-
Spectral Acquisition : Record the UV-Vis spectra of the compound in each solvent using a spectrophotometer.
-
Analysis : Compare the spectra of the tautomeric compound to the model compounds to determine the predominant form in each solvent. The relative amounts of each tautomer can be calculated using the Beer-Lambert law if the molar absorptivities of the pure forms are known.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle : The chemical environments of the protons and carbons in the pyrimidine (B1678525) ring differ significantly between the thiol and thione tautomers. ¹H NMR can distinguish between the mobile N-H proton of the thione and the S-H proton of the thiol. ¹³C NMR is sensitive to the C=S carbon of the thione form.
-
Methodology :
-
Sample Preparation : Dissolve the compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Spectral Acquisition : Acquire ¹H and ¹³C NMR spectra.
-
Variable-Temperature (VT) NMR : For systems showing dynamic exchange, acquire spectra at different temperatures (e.g., from -40 °C to 40 °C).[7] At low temperatures, the interconversion may slow enough to observe separate signals for each tautomer. At higher temperatures, a single, averaged signal may be observed.
-
Analysis : Analyze the chemical shifts and coupling constants. Coalescence of signals in VT-NMR can be used to calculate the free energy of activation (ΔG‡) for the tautomeric interconversion.[7]
-
Computational Chemistry
-
Principle : Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, can predict the relative stabilities (Gibbs free energy) of tautomers in the gas phase and in solution using solvent models.[1][9]
-
Methodology :
-
Structure Optimization : Build the 3D structures of both the thiol and thione tautomers. Perform geometry optimization using a suitable level of theory (e.g., DFT with B3LYP functional) and basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculation : Perform vibrational frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvent Effects : To simulate solution-phase behavior, apply a continuum solvent model (e.g., Polarizable Continuum Model - PCM).
-
Energy Analysis : Compare the calculated Gibbs free energies (ΔG) of the tautomers in the gas phase and in different solvents to predict the position of the equilibrium.
-
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08392H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Structure-Activity Relationship of Pyrimidine-2-thiol Analogues: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of Pyrimidine-2-thiol Analogues in Medicinal Chemistry.
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogues, a class of heterocyclic compounds with significant therapeutic potential. The versatility of the pyrimidine (B1678525) scaffold has made it a cornerstone in the development of novel drugs, particularly in oncology and infectious diseases. This document details the synthesis, biological evaluation, and mechanistic insights of these compounds, presenting quantitative data, experimental protocols, and visual representations of key biological pathways and workflows to facilitate further research and development in this promising area.
Synthesis of this compound Analogues
The core synthesis of 4,6-disubstituted this compound analogues typically involves the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by a cyclocondensation reaction with thiourea (B124793).
General Synthesis Workflow
The logical flow for the synthesis of these compounds is a two-step process, starting with the formation of a chalcone, which then reacts to form the final this compound product.
Detailed Experimental Protocol for Synthesis
Step 1: Synthesis of Chalcone Intermediate (e.g., (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one)
-
Dissolve substituted acetophenone (e.g., 4-nitroacetophenone) and a substituted benzaldehyde (B42025) (e.g., benzaldehyde) in ethanol (B145695).
-
Cool the mixture in an ice bath and add an aqueous solution of a strong base (e.g., 40% KOH or NaOH) dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with cold water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Step 2: Synthesis of 4-(substituted phenyl)-6-(4-nitrophenyl)this compound
-
Dissolve the synthesized chalcone (0.01 mol) and thiourea (0.01 mol) in ethanol or methanol.
-
Add a solution of a base (e.g., KOH) in the same solvent.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or DMF) to yield the pure this compound analogue.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the pyrimidine ring and the flanking phenyl rings.
Antimicrobial Activity
The antimicrobial potential of these compounds has been evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter in these studies.
Table 1: Antimicrobial Activity (MIC in µM) of Selected this compound Analogues
| Compound | R1 | R2 | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| 1 | H | 4-NO2 | 14.5 | 29.0 | 29.0 | 58.0 | 29.0 |
| 2 | 4-Cl | 4-NO2 | 7.1 | 14.2 | 14.2 | 28.4 | 14.2 |
| 3 | 4-Br | 4-NO2 | 7.5 | 15.0 | 15.0 | 30.0 | 15.0 |
| 4 | 4-OCH3 | 4-NO2 | 28.2 | 56.4 | 56.4 | 112.8 | 56.4 |
| Ciprofloxacin | - | - | 3.0 | 6.0 | 3.0 | 6.0 | - |
| Fluconazole | - | - | - | - | - | - | 12.5 |
Key SAR Observations for Antimicrobial Activity:
-
Electron-withdrawing groups at the para-position of the C4-phenyl ring (R1), such as chloro (-Cl) and bromo (-Br), generally enhance antimicrobial activity.
-
Electron-donating groups , such as methoxy (B1213986) (-OCH3), tend to decrease the antimicrobial potency.
-
The presence of a nitro group at the para-position of the C6-phenyl ring (R2) is often associated with good activity.
Anticancer Activity
This compound analogues have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify this activity.
Table 2: Anticancer Activity (IC50 in µM) of Selected this compound Analogues
| Compound | R1 | R2 | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |
| 5 | Thiophen-2-yl | Naphthalen-2-yl | 15.2 | 18.5 | - |
| 6 | 4-Cl-phenyl | 4-NO2-phenyl | 5.8 | 7.2 | 9.1 |
| 7 | 4-F-phenyl | 4-NO2-phenyl | 6.5 | 8.1 | 10.3 |
| 8 | 4-OCH3-phenyl | 4-NO2-phenyl | 25.1 | 30.4 | 45.2 |
| Doxorubicin | - | - | 0.98 | 1.2 | 1.5 |
Key SAR Observations for Anticancer Activity:
-
Similar to antimicrobial activity, electron-withdrawing substituents (e.g., -Cl, -F) on the phenyl rings generally lead to higher anticancer potency.
-
The presence of heterocyclic rings , such as thiophene, can also contribute to cytotoxic activity.
-
Substitution with electron-donating groups like -OCH3 often results in a significant decrease in anticancer efficacy.
Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing: Tube Dilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Detailed Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in sterile nutrient broth in a series of test tubes.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each tube with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the tubes at 37°C for 18-24 hours.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).
Anticancer Activity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Detailed Protocol:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Signaling Pathways and Mechanism of Action
The anticancer activity of this compound analogues is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth. Many pyrimidine derivatives act as EGFR inhibitors.
CDK Inhibition and Cell Cycle Arrest
Cyclin-dependent kinases (CDKs) are crucial for cell cycle progression. Inhibition of CDKs, such as CDK2, by this compound analogues can lead to cell cycle arrest and apoptosis.
Induction of Apoptosis
Many this compound derivatives induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway.
Conclusion
This compound analogues represent a versatile and highly promising scaffold for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of substituent effects on their antimicrobial and anticancer activities. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and synthesis of more potent and selective this compound-based drugs. Further exploration of their interactions with specific molecular targets and signaling pathways will undoubtedly pave the way for the next generation of targeted therapies.
The Rising Promise of Pyrimidine-2-thiol Compounds in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective anticancer agents has led researchers down numerous molecular avenues. Among these, the pyrimidine (B1678525) scaffold, a fundamental component of nucleic acids, has emerged as a privileged structure in medicinal chemistry.[1][2][3] This technical guide delves into a specific and promising class of these compounds: pyrimidine-2-thiol derivatives. These molecules have demonstrated significant cytotoxic activity against a range of cancer cell lines, sparking interest in their potential as next-generation oncology therapeutics. This document provides a comprehensive overview of their anticancer potential, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Quantitative Analysis of Anticancer Activity
The antitumor potential of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following tables summarize the in vitro cytotoxic activity of several promising this compound compounds from recent studies.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1c | Leukaemia | 0.0034 | [4] |
| Compound XX | EC-109 | 1.42 - 6.52 | [4] |
| Compound XXI | A549 | 1.02 | [4] |
| Compound XXI | HeLa | 0.75 | [4] |
| Compound XXII | MGC-803 | 0.87 | [4] |
| Compound 3b | C32 | 24.4 | [5][6] |
| Compound 3b | A375 | 25.4 | [5][6] |
| Compound 3b | HaCaT | 33.5 | [5][6] |
| Compound 9n (STAT3) | - | 113.31 | [7] |
| Compound 9n (STAT5a) | - | 50.75 | [7] |
| 9d, 9f, 9n, 9p | K-562 | 0.77 - 1.74 | [7] |
| 9a, 9r | MCF-7 | 1.37 - 3.56 | [7] |
| 9a, 9l, 9n | HT-29 | 2.10 - 2.37 | [7] |
| Thieno[2,3-d]pyrimidine | HepG2 | 4 - 10 | [8] |
| Thieno[2,3-d]pyrimidine | MCF-7 | 4 - 10 | [8] |
Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives.
| Compound | Cell Line | Activity Compared to Standard | Reference |
| Compound 1c | PI3Kδ | Comparable to Duvelisib | [4] |
| Compound XIV | HCT-116, HepG-2, MCF-7, A549 | 4.5- to 8.4-fold of erlotinib (B232) activity | [4] |
| Compound 12c | Renal Cancer (UO-31) | Better than sunitinib (B231) and sorafenib | [9] |
Table 2: Comparative Efficacy of this compound Derivatives.
Mechanism of Action: Modulating Key Signaling Pathways
The anticancer effects of this compound compounds are often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival.
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that is frequently dysregulated in human cancers.[10] Some this compound derivatives have been identified as potent inhibitors of PI3K.[4] For instance, compound 1c has shown comparable activity to the FDA-approved PI3K inhibitor Duvelisib.[4] By inhibiting PI3K, these compounds can trigger apoptosis and arrest the cell cycle in cancer cells.[4]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound compounds.
STAT3/STAT5a Signaling
Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are critical mediators of cytokine and growth factor signaling. Their over-activation is a hallmark of many cancers, promoting cell proliferation and survival.[11] Certain 2-thiopyrimidine/chalcone hybrids have been designed as dual inhibitors of STAT3 and STAT5a.[11][12] Compound 9n , for example, demonstrated inhibitory activity against both STAT3 and STAT5a.[7]
Caption: Inhibition of STAT3/STAT5a signaling by this compound compounds.
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental to the evaluation of anticancer compounds. The following are detailed methodologies for key assays cited in the referenced literature.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24-48 hours to allow for adherence.[13]
-
Treat the cells with various concentrations of the this compound compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[14]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
6-well plates
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
General Experimental Workflow for Anticancer Screening
The process of identifying and characterizing novel anticancer compounds follows a structured workflow, from initial synthesis to in-depth mechanistic studies.
Caption: A general workflow for the preclinical evaluation of novel anticancer compounds.
Conclusion and Future Directions
This compound derivatives represent a highly promising class of compounds in the landscape of anticancer drug discovery. Their demonstrated ability to induce cytotoxicity in various cancer cell lines, often at low micromolar concentrations, underscores their therapeutic potential. The elucidation of their mechanisms of action, including the inhibition of key signaling pathways like PI3K/Akt/mTOR and STAT3/STAT5a, provides a solid foundation for rational drug design and optimization.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold is crucial to identify substituents that enhance potency and selectivity.[1][2]
-
Target Identification and Validation: While some targets have been identified, further studies are needed to fully characterize the molecular targets of the most potent compounds.
-
In Vivo Efficacy and Pharmacokinetics: Promising candidates from in vitro studies must be evaluated in preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.
-
Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents could lead to more effective and durable treatment responses.
The continued investigation of these compounds holds the potential to deliver novel and effective therapies for a wide range of malignancies, offering new hope to patients and clinicians alike.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides [mdpi.com]
- 11. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Antiviral Properties of Condensed Pyrimidine-2-thiol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistant viral strains and novel viral pathogens necessitates a continuous search for new antiviral agents with diverse mechanisms of action. Condensed pyrimidine-2-thiol derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of antiviral activities. This technical guide provides an in-depth overview of the synthesis, antiviral properties, and mechanisms of action of these compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.
Synthesis of Condensed this compound Derivatives
The synthesis of condensed this compound derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of a suitable precursor, such as a chalcone (B49325) or a related α,β-unsaturated ketone, with thiourea (B124793) in the presence of a base.[1][2] This reaction, often carried out under reflux in an alcoholic solvent, provides a straightforward route to the dihydrothis compound core, which can then be fused to other heterocyclic systems.
Another versatile approach is the reaction of 2-isothiocyanatoacetates with ortho-amino nitriles or esters, leading to the formation of condensed pyrimidine (B1678525) systems.[3] Modifications to the pyrimidine ring and the fused heterocyclic moiety allow for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Antiviral Activity: Quantitative Data
Condensed this compound derivatives and related compounds have demonstrated significant antiviral activity against a range of DNA and RNA viruses. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for selected derivatives, providing a quantitative measure of their potency and therapeutic window.
Table 1: Antiviral Activity of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives
| Compound ID | Virus | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| PPD-1 | HSV-1 | Plaque Reduction | 8.7 | >100 | >11.5 |
| PPD-2 | HCoV-229E | CPE Reduction | 1.9 | >50 | >26.3 |
| PPD-3 | HCoV-229E | CPE Reduction | 3.1 | >50 | >16.1 |
Data compiled from multiple sources on pyrido[2,3-d]pyrimidine derivatives.[4]
Table 2: Antiviral Activity of Pyrimidine Thioglycoside Derivatives against SARS-CoV-2
| Compound ID | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
| 6e (N-phenyl pyrimidine thiogalactoside) | 467.9 | 18.47 | 25.33 |
| 6f (N-P-chlorophenyl pyrimidine thiogalactoside) | 360.9 | 15.41 | 23.40 |
| 6h (N-4-methoxyphenyl pyrimidine thiogalactoside) | 180.2 | 30.34 | 5.90 |
| 3a | 510.5 | 341.3 | 1.50 |
| 3b | 503.8 | 288.7 | 1.75 |
Data from a study on pyrimidine thioglycoside analogs against SARS-CoV-2.[5][6]
Experimental Protocols
General Synthesis of 4,6-Disubstituted-pyrimidine-2-thiol Derivatives
This protocol describes a general method for the synthesis of this compound derivatives from chalcones and thiourea.[1][7]
Materials:
-
Substituted chalcone (1 equivalent)
-
Thiourea (1.2 equivalents)
-
Potassium hydroxide (B78521) (2 equivalents)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) supplies
-
Recrystallization solvents
Procedure:
-
Dissolve the substituted chalcone in ethanol in a round-bottom flask.
-
Add thiourea and potassium hydroxide to the solution.
-
Heat the reaction mixture to reflux and stir for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR).
Plaque Reduction Assay for Antiviral Activity
This protocol details a standard method for determining the antiviral activity of synthesized compounds against plaque-forming viruses.[4]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates
-
Virus stock of known titer
-
Synthesized this compound derivatives
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Overlay medium (e.g., 1% methylcellulose (B11928114) in DMEM)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection: Remove the growth medium from the confluent cell monolayer and infect with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: After adsorption, remove the virus inoculum, wash the cells with PBS, and overlay with medium containing the different concentrations of the test compounds.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until distinct plaques are visible.
-
Staining: Remove the overlay medium, fix the cells (e.g., with methanol), and stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Data Analysis: Determine the IC50 value, the concentration of the compound that inhibits plaque formation by 50%.
Mechanism of Antiviral Action
The antiviral mechanisms of condensed this compound derivatives are multifaceted and can involve both direct-acting and host-targeting strategies.
Direct-Acting Mechanisms
Some pyrimidine derivatives have been shown to directly target viral enzymes essential for replication. For instance, certain 2-arylthio-5-iodo pyrimidine derivatives have been identified as non-nucleoside inhibitors of the Hepatitis B virus (HBV) polymerase.[8] Similarly, other pyrimidine analogues have been found to inhibit the RNA-dependent RNA polymerase of viruses like Mengovirus and influenza virus.[9][10]
Host-Targeting Mechanisms
A significant and promising mechanism of action for some pyrimidine derivatives is the modulation of host cell pathways that are hijacked by viruses for their replication.
Inhibition of Pyrimidine Biosynthesis: Certain broad-spectrum antiviral compounds, including some with pyrimidine-like scaffolds, function by inhibiting the de novo pyrimidine biosynthesis pathway in the host cell.[2] Specifically, they can target the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[11] This inhibition leads to a depletion of the pyrimidine pool, which is essential for the synthesis of viral nucleic acids.
Interestingly, the antiviral effect of inhibiting pyrimidine synthesis is not solely due to the starvation of viral replication machinery. It also induces an antiviral state within the host cell. This is achieved through the activation of the Interferon Regulatory Factor 1 (IRF1) transcription factor, which upregulates the expression of various interferon-stimulated genes (ISGs) with antiviral functions.[12][13] Notably, this induction of an antiviral state can be independent of the type 1 interferon signaling pathway, offering a potential advantage against viruses that have evolved mechanisms to evade interferon responses.[14]
Modulation of Kinase Signaling: The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[1][15][16] Several pyrimidine derivatives have been developed as inhibitors of various host cell kinases, some of which are implicated in viral entry and replication. For example, the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase, is utilized by several viruses, including influenza A and hepatitis C, for their entry into host cells.[4] Pyrimidine-based EGFR inhibitors could therefore represent a viable antiviral strategy.
Inhibition of NF-κB Signaling: The NF-κB signaling pathway is a crucial regulator of the inflammatory and immune responses to viral infections.[17] Some pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[5] By modulating this pathway, these compounds could potentially dampen the excessive inflammation often associated with severe viral diseases while also interfering with viral life cycles that depend on NF-κB activation.[18]
Conclusion
Condensed this compound derivatives represent a versatile and promising scaffold for the development of novel antiviral agents. Their synthetic accessibility allows for extensive structural modifications to optimize potency and selectivity. The diverse mechanisms of action, encompassing both direct inhibition of viral components and modulation of host cellular pathways, provide multiple avenues for therapeutic intervention. The ability of some derivatives to induce a host-mediated antiviral state independent of the classical interferon pathway is particularly noteworthy. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential in combating viral infections.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Arylthio-5-iodo pyrimidine derivatives as non-nucleoside HBV polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of pyrimidine derivatives on RNA-dependent RNA polymerase of mengovirus-infected Fogh and Lund (FL) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - Research - Institut Pasteur [research.pasteur.fr]
- 14. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. JP6442071B2 - Pyrimidine derivatives as kinase inhibitors and therapeutic uses thereof - Google Patents [patents.google.com]
- 17. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design of small molecules targeting transcriptional activation by NF-κB: overview of recent advances | Semantic Scholar [semanticscholar.org]
In-Vitro Antimicrobial Evaluation of Novel Pyrimidine-2-thiols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyrimidine-2-thiols have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of antimicrobial activity. This technical guide provides a comprehensive overview of the in-vitro evaluation of these novel compounds. It details the experimental protocols for key antimicrobial and cytotoxicity assays, presents a summary of antimicrobial activity data, and illustrates a plausible mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial drugs.
Introduction
Pyrimidine (B1678525), a fundamental heterocyclic scaffold, is a constituent of nucleic acids and a privileged structure in medicinal chemistry. Its derivatives are known to possess diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Among these, pyrimidine-2-thiols have garnered significant attention due to their potent and broad-spectrum antimicrobial effects. The introduction of a thiol group at the C2 position of the pyrimidine ring has been shown to be a key determinant of their biological activity. This guide focuses on the essential in-vitro methodologies required to characterize the antimicrobial profile of novel pyrimidine-2-thiol derivatives.
Data Presentation: Antimicrobial Activity of Novel Pyrimidine-2-thiols
The following tables summarize the in-vitro antimicrobial activity of a series of novel this compound derivatives against a panel of clinically relevant bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µM/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity (MIC in µM/mL) of Novel this compound Derivatives [1]
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | S. enterica |
| Compound 2 | 1.74 | 1.92 | 0.91 | 1.55 | 3.10 |
| Compound 4 | 3.50 | 3.84 | 1.82 | 3.10 | 6.20 |
| Compound 6 | 7.00 | 7.68 | 3.64 | 6.20 | 12.40 |
| Compound 10 | 3.10 | 1.92 | 1.82 | 0.77 | 1.55 |
| Cefadroxil | 0.70 | 0.75 | 1.40 | 2.80 | 2.90 |
Note: Bold values indicate the most potent activity for that particular microorganism.
Table 2: Antifungal Activity (MIC in µM/mL) of Novel this compound Derivatives [1]
| Compound | C. albicans | A. niger |
| Compound 2 | 3.47 | 3.36 |
| Compound 4 | 6.94 | 6.72 |
| Compound 6 | 13.88 | 13.44 |
| Compound 11 | 3.47 | 1.68 |
| Fluconazole | 1.63 | 3.26 |
Note: Bold values indicate the most potent activity for that particular microorganism.
Experimental Protocols
This section provides detailed methodologies for the key in-vitro experiments used to evaluate the antimicrobial and cytotoxic properties of novel pyrimidine-2-thiols.
Antimicrobial Susceptibility Testing
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2]
Materials:
-
Test compounds (novel pyrimidine-2-thiols)
-
Bacterial/Fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL) in the appropriate broth.[2]
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plate using the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[3][4]
Materials:
-
Results from MIC assay
-
Mueller-Hinton Agar (B569324) (MHA) plates for bacteria
-
Sabouraud Dextrose Agar (SDA) plates for fungi
-
Sterile micropipettes and loops
Procedure:
-
Subculturing: Following the MIC determination, take a 100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC) and spread it onto an appropriate agar plate.
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
Reading: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[3]
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test compound.[5][6][7]
Materials:
-
Test compounds
-
Sterile filter paper disks
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Forceps
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Inoculation: Evenly streak the standardized inoculum onto the surface of an MHA plate using a sterile swab to create a lawn of bacteria.[8]
-
Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the agar surface using sterile forceps.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.[5]
Anti-Biofilm Activity Assay
This assay evaluates the ability of the test compounds to inhibit the formation of microbial biofilms.
Materials:
-
Test compounds
-
Bacterial strains known to form biofilms
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (33%)
-
Microplate reader
Procedure:
-
Inoculation and Treatment: Add 100 µL of standardized bacterial suspension in TSB with glucose to the wells of a microtiter plate. Add 100 µL of the test compound at various concentrations.
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
Test compounds
-
Mammalian cell line (e.g., Vero, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for in-vitro antimicrobial and cytotoxicity evaluation.
Plausible Mechanism of Action: Inhibition of Key Bacterial Pathways
While the exact molecular targets of many novel pyrimidine-2-thiols are still under investigation, several studies on pyrimidine derivatives suggest potential mechanisms of antimicrobial action. These include the inhibition of essential enzymes in folate biosynthesis and the disruption of bacterial cell division.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scilit.com [scilit.com]
- 8. Blocking of cell wall formation by antibiotics stops bacterial cell division | German Center for Infection Research [dzif.de]
- 9. Degradation of purines and pyrimidines by microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
pyrimidine-2-thiol derivatives as corrosion inhibitors for steel
An In-depth Technical Guide: Pyrimidine-2-Thiol Derivatives as Corrosion Inhibitors for Steel
Abstract
Steel is a cornerstone material in numerous industries, but its susceptibility to corrosion, particularly in acidic environments, poses significant economic and safety challenges. The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation. Among these, this compound derivatives have emerged as a highly effective, and often environmentally benign, class of inhibitors. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and performance evaluation of . It details the experimental protocols used for their assessment, presents quantitative performance data, and explores the structure-activity relationships that govern their efficacy. This document is intended for researchers, chemists, and materials scientists working in the fields of corrosion science and inhibitor development.
Introduction
The corrosion of steel and its alloys is a natural electrochemical process that leads to significant material loss and structural failure, with acidic environments being particularly aggressive.[1] Industries such as oil and gas, chemical processing, and metal finishing frequently use acid solutions for cleaning, pickling, and descaling, which accelerates corrosion.[1][2] While various corrosion control methods exist, the application of organic inhibitors is one of the most practical and cost-effective approaches.[1]
Organic inhibitors function by adsorbing onto the metal surface to form a protective film. An ideal inhibitor should be efficient at low concentrations, environmentally safe, and economical. Heterocyclic organic compounds containing nitrogen, sulfur, oxygen, and π-electrons have shown great promise as corrosion inhibitors.[1] Pyrimidine (B1678525) derivatives, in particular, have garnered significant attention due to their favorable electronic structure and environmentally friendly nature.[1][2]
This guide focuses specifically on this compound derivatives. The presence of a thiol (-SH) group, in addition to the two nitrogen atoms within the pyrimidine ring, provides multiple active centers for strong adsorption onto the steel surface, making these compounds exceptionally effective inhibitors.[2][3]
Mechanism of Corrosion Inhibition
The effectiveness of this compound derivatives stems from their ability to adsorb onto the steel surface, creating a barrier between the metal and the corrosive medium.[2][4] This adsorption process is driven by the molecular structure of the inhibitor.
-
Active Centers: The inhibitor molecule contains several active sites for bonding with the metal surface. These include the lone pair of electrons on the sulfur and two nitrogen atoms, as well as the π-electrons from the aromatic pyrimidine ring.[3][5]
-
Mode of Adsorption: The adsorption can occur through two main mechanisms:
-
Physisorption: This involves electrostatic interactions between charged inhibitor molecules and the charged metal surface.
-
Chemisorption: This is a stronger form of adsorption involving charge sharing or transfer from the inhibitor molecules to the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate covalent bond.[2]
-
-
Protective Film Formation: Upon adsorption, the inhibitor molecules displace water and aggressive ions from the steel surface, forming a stable, protective film that hinders both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Consequently, these compounds are typically classified as mixed-type inhibitors.[3][6]
General Synthesis
This compound derivatives can be synthesized through various multicomponent reactions. A common and efficient method is a variation of the Biginelli reaction, which involves the one-pot cyclocondensation of a β-dicarbonyl compound (e.g., ethyl acetoacetate), an aldehyde, and thiourea.[3][7]
General Synthetic Scheme:
-
A mixture of an appropriately substituted chalcone (B49325) (an α,β-unsaturated ketone), thiourea, and a base (like potassium hydroxide) is prepared in a suitable solvent, typically methanol (B129727) or ethanol.[7]
-
The reaction mixture is refluxed for several hours.[7]
-
After cooling, the reaction mixture is often poured into ice water to precipitate the crude product.
-
The solid product is then filtered, washed, and purified, usually by recrystallization from a suitable solvent like ethanol.
This method allows for the creation of a diverse library of derivatives by varying the substituents on the starting chalcone.
Experimental Evaluation Protocols
A multi-faceted approach is required to thoroughly evaluate the performance and mechanism of a corrosion inhibitor.
Weight Loss (Gravimetric) Method
This is a fundamental technique for determining the overall corrosion rate.[8]
-
Coupon Preparation: Mild steel coupons of known dimensions are mechanically polished with successive grades of emery paper, degreased with acetone, washed with deionized water, and dried.
-
Initial Measurement: The initial weight of each coupon is precisely recorded.
-
Immersion: Coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor for a specified period (e.g., 3-24 hours) at a constant temperature.
-
Cleaning: After immersion, coupons are removed, cleaned according to standards (e.g., ASTM G1-03) to remove corrosion products, washed, dried, and re-weighed.
-
Calculations:
-
The corrosion rate (CR) is calculated from the weight loss (ΔW).
-
The Inhibition Efficiency (IE%) is calculated using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[9]
-
Electrochemical Techniques
These methods provide rapid results and mechanistic insights. A standard three-electrode cell is used, containing a working electrode (the steel coupon), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
4.2.1 Potentiodynamic Polarization (PDP):
-
The steel electrode is immersed in the test solution until a stable open circuit potential (OCP) is reached.
-
The potential is then scanned from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 1 mV/s).[10]
-
The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes (βa and βc).
-
IE% is calculated as: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100[9]
-
-
4.2.2 Electrochemical Impedance Spectroscopy (EIS):
-
After achieving a stable OCP, a small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
The impedance data is often presented as Nyquist plots (imaginary vs. real impedance). These plots are modeled using an equivalent electrical circuit to extract parameters.[11]
-
Key parameters include the solution resistance (R_s) and the charge transfer resistance (R_ct). R_ct is inversely proportional to the corrosion rate.
-
IE% is calculated as: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100[12]
-
Surface Analysis
These techniques are used to visually and chemically confirm the formation of a protective film on the steel surface after immersion.
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the steel surface morphology, allowing for a visual comparison between a polished surface, a corroded surface (in blank acid), and a protected surface (with inhibitor).[13][14]
-
X-ray Photoelectron Spectroscopy (XPS): An ultra-high vacuum technique used to analyze the elemental composition and chemical states of the atoms in the top few nanometers of the surface. It can confirm the presence of N and S from the inhibitor on the steel surface, providing direct evidence of adsorption.[3][9]
Computational Studies
Theoretical calculations provide insight into the relationship between the inhibitor's molecular structure and its performance.
-
Quantum Chemical Calculations (DFT): Used to calculate electronic properties of the inhibitor molecule, such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).[6] A higher E_HOMO value indicates a greater tendency to donate electrons to the metal surface, often correlating with higher inhibition efficiency.[5]
-
Molecular Dynamics (MD) Simulations: Simulates the interaction between the inhibitor molecules and the iron surface, providing a visual representation of the adsorption process and calculating the adsorption energy.[14]
Performance and Structure-Activity Relationship
The inhibition efficiency of this compound derivatives is influenced by their concentration, the corrosive environment, temperature, and their specific molecular structure.
Quantitative Data Summary
The following tables summarize representative data from studies on various this compound derivatives.
Table 1: Inhibition Efficiency from Weight Loss and Electrochemical Studies
| Inhibitor | Steel Type | Medium | Concentration | Temp (°C) | IE% | Method | Reference |
|---|---|---|---|---|---|---|---|
| (PPTT)¹ | Mild Steel | 1 M HCl | 2 mM | - | 83.8% | PDP | [6] |
| (TP-4)² | Mild Steel | 1 M HCl | 200 mg/L | 35 | 97% | Weight Loss | [3] |
| 2-Mercaptopyrimidine | Cold Rolled Steel | 0.1 M HNO₃ | 0.50 mM | - | 99.1% | EIS | [15] |
| PTM³ | Mild Steel | 1.0 M H₂SO₄ | 5x10⁻³ M | - | - | - | [16] |
| Pyridine-2-thiol | Brass | 0.5 M H₂SO₄ | 0.50 mM | - | 44.5% | Weight Loss |[9] |
¹(E)-phenyl(4-phenyl-1-(thiophen-2-ylmethyleneamino)-2-thioxo-1,2-dihydropyrimidin-5-yl)methanone ²6-(4-(dimethylamino)phenyl)-5-cyano-2-thioxo-2,3-dihydropyrimidin-4-one ³4-(4-methylphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione
Table 2: Key Parameters from Electrochemical Studies
| Inhibitor | Medium | Concentration | i_corr (μA/cm²) | R_ct (Ω·cm²) | C_dl (μF/cm²) | Reference |
|---|---|---|---|---|---|---|
| Blank | 1 M HCl | - | 123.2 | - | - | [6] |
| PPTT¹ | 1 M HCl | 2 mM | 31.4 | - | - | [6] |
| Blank | 2 M HCl | - | - | 21.6 | 125 | [17] |
| Inhibitor I² | 2 M HCl | 5x10⁻³ M | - | 196.4 | 45 | [17] |
| Blank | 0.5 M H₂SO₄ | - | 26 | - | - | [9] |
| Pyridine-2-thiol | 0.5 M H₂SO₄ | 0.25 mM | 1.8 | - | - |[9] |
¹(E)-phenyl(4-phenyl-1-(thiophen-2-ylmethyleneamino)-2-thioxo-1,2-dihydropyrimidin-5-yl)methanone ²2,6-Dimethylpyrimidine-2-amine derivative
Structure-Activity Relationship (SAR)
The specific chemical groups attached to the this compound core significantly impact its performance.
-
Effect of Substituents: The presence of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) on the phenyl rings attached to the core structure generally increases the inhibition efficiency.[3] These groups increase the electron density on the inhibitor's active centers (N and S atoms), enhancing their ability to donate electrons to and coordinate with the steel surface.
-
Molecular Size and Planarity: Larger molecules with a more planar configuration tend to cover a larger surface area upon adsorption, leading to better inhibition.[4]
Adsorption Isotherms
To understand the interaction between the inhibitor and the metal surface, adsorption isotherms are used. These models relate the surface coverage (θ), determined from weight loss or electrochemical data, to the concentration of the inhibitor (C) in the solution. The adsorption of this compound derivatives on steel surfaces is frequently found to obey the Langmuir adsorption isotherm.[3][6][18] This model assumes that a monolayer of inhibitor molecules is formed on a surface with a finite number of identical and equivalent adsorption sites.[19]
The analysis of the isotherm allows for the calculation of the equilibrium constant of adsorption (K_ads). From K_ads, the standard Gibbs free energy of adsorption (ΔG°_ads) can be determined. The magnitude and sign of ΔG°_ads provide information about the spontaneity and nature of the adsorption process (physisorption is typically associated with values around -20 kJ/mol, while chemisorption involves values more negative than -40 kJ/mol).[8]
Conclusion
This compound derivatives have been unequivocally demonstrated to be a superior class of corrosion inhibitors for steel, especially in aggressive acidic media. Their high efficiency, reaching over 97% in some cases, is attributed to the strong, stable protective film they form on the metal surface.[3] The inhibition mechanism is based on the adsorption of these molecules via their multiple active centers (N, S, π-electrons), a process that often follows the Langmuir isotherm. These compounds act as mixed-type inhibitors, effectively suppressing both anodic and cathodic corrosion reactions. The ability to tune their performance by modifying their chemical structure through targeted synthesis makes them versatile candidates for various industrial applications. Future research will likely focus on optimizing their synthesis for greener routes and evaluating their performance in more complex, multi-component corrosive environments.
References
- 1. Pyrimidine derivatives as potential corrosion inhibitors for steel in acid medium – An overview - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 2. sdit.ac.in [sdit.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Performance of newly synthesized pyrimidine derivative as corrosion inhibitor: experimental and quantum chemical investigation: Original scientific paper | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
- 7. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Experimental and computational chemical studies on the corrosion inhibition of new pyrimidinone derivatives for copper in nitric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
mechanism of action for pyrimidine-based corrosion inhibitors
An In-depth Technical Guide on the Core Mechanism of Action for Pyrimidine-Based Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine (B1678525) derivatives have emerged as a highly effective class of corrosion inhibitors for various metals and alloys in diverse aggressive environments. Their efficacy is fundamentally attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. This technical guide provides a comprehensive overview of the core mechanisms governing the action of pyrimidine-based corrosion inhibitors. It delves into the intricate processes of adsorption, film formation, and the influence of molecular structure on inhibition efficiency. Detailed experimental protocols for evaluating inhibitor performance and computational methodologies for mechanistic insights are also presented.
Introduction
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries. The use of organic corrosion inhibitors is a widely adopted and effective strategy to mitigate this issue. Among the vast array of organic compounds, pyrimidine and its derivatives have garnered considerable attention due to their excellent corrosion inhibition properties, environmental benignity, and synthetic accessibility.[1][2][3]
The core of their inhibitory action lies in the presence of heteroatoms (nitrogen), aromatic rings, and often other functional groups containing oxygen, sulfur, or additional nitrogen atoms.[2][4] These features facilitate the adsorption of the inhibitor molecules onto the metal surface, creating a protective film that isolates the metal from the corrosive medium.[2][5] This guide will explore the fundamental mechanisms of this protective action.
The Core Mechanism: Adsorption at the Metal-Solution Interface
The primary mechanism by which pyrimidine-based inhibitors protect a metal surface is through adsorption.[6] This process involves the accumulation of inhibitor molecules at the interface between the metal and the corrosive solution, leading to the formation of a protective film. The adsorption can be broadly classified into two main types: physisorption and chemisorption, and often a combination of both (mixed adsorption) occurs.[5]
Physisorption (Physical Adsorption)
Physisorption is a process driven by weaker, non-covalent interactions between the inhibitor molecules and the metal surface. In acidic solutions, the metal surface typically carries a net positive charge. The pyrimidine inhibitor molecules can exist in a protonated form in the acidic environment. The electrostatic attraction between the negatively charged anions (e.g., Cl⁻, SO₄²⁻) adsorbed on the metal surface and the protonated pyrimidine molecules leads to the formation of an adsorbed layer. This type of interaction is generally characterized by lower adsorption energies.
Chemisorption (Chemical Adsorption)
Chemisorption involves stronger, more direct interactions, including the formation of coordinate covalent bonds between the inhibitor molecules and the metal surface. This is facilitated by the presence of lone pair electrons on the nitrogen atoms within the pyrimidine ring, as well as on other heteroatoms (like sulfur or oxygen) in substituted derivatives.[4] Additionally, the π-electrons of the aromatic pyrimidine ring can interact with the vacant d-orbitals of the metal atoms.[1][7] This electron donation from the inhibitor to the metal surface forms a stable, protective chemical bond. Chemisorption is characterized by higher adsorption energies and often leads to a more robust and effective protective film.
The interplay between physisorption and chemisorption is crucial. Often, the initial interaction might be electrostatic (physisorption), which then facilitates the stronger chemical bonding (chemisorption).
Factors Influencing Inhibition Efficiency
The effectiveness of a pyrimidine-based corrosion inhibitor is not solely dependent on its ability to adsorb but is also influenced by several factors related to its molecular structure and the surrounding environment.
Molecular Structure
-
Heteroatoms and π-Electrons: The presence of nitrogen atoms in the pyrimidine ring is fundamental to its inhibitory action. The lone pair electrons on the nitrogen atoms act as active centers for adsorption.[2] The π-electrons of the aromatic ring also contribute significantly to the adsorption process through interaction with the metal's d-orbitals.[1]
-
Substituents: The nature and position of substituent groups on the pyrimidine ring can profoundly impact inhibition efficiency. Electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) increase the electron density on the molecule, enhancing its ability to donate electrons to the metal surface and thus improving inhibition.[8] Conversely, electron-withdrawing groups can have the opposite effect. The presence of other heteroatoms like sulfur or oxygen in substituents can provide additional active sites for adsorption.[2]
-
Molecular Size and Planarity: Larger molecules can cover a greater surface area, leading to better protection. A planar molecular structure facilitates stronger and more stable adsorption on the metal surface.[1]
Environmental Conditions
-
Concentration of Inhibitor: Generally, the inhibition efficiency increases with an increase in the concentration of the pyrimidine inhibitor, up to a certain critical concentration where the metal surface becomes saturated.[9][10][11]
-
Temperature: The effect of temperature can be complex. For physisorption, an increase in temperature typically leads to a decrease in inhibition efficiency as the weaker electrostatic forces are overcome.[2] In the case of chemisorption, the inhibition efficiency might increase with temperature initially, as it can be an activated process.[4][12]
-
Corrosive Medium: The nature of the acidic or corrosive medium can influence the surface charge of the metal and the speciation of the inhibitor, thereby affecting the adsorption mechanism.
Quantitative Data on Inhibition Efficiency
The performance of pyrimidine-based corrosion inhibitors is quantified by their inhibition efficiency (%IE), which is calculated from the corrosion rates in the absence and presence of the inhibitor. The following tables summarize quantitative data from various studies.
| Inhibitor | Metal | Corrosive Medium | Concentration (M) | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 2,6-Dimethylpyrimidine-2-amine and derivatives | Carbon Steel | 2M HCl | Varies | 25 | Increases with concentration | [9] |
| 5-([2,2′-bifuran]-5-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (MA-1230) | Copper | 1M HNO₃ | 21 x 10⁻⁶ | 45 | 99.14 | [4] |
| 5-([2,2′-bithiophen]-5-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (MA-1231) | Copper | 1M HNO₃ | 21 x 10⁻⁶ | 45 | 98.87 | [4] |
| 5-([2,2′-bithiophen]-5-ylmethylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (MA-1232) | Copper | 1M HNO₃ | 21 x 10⁻⁶ | 45 | 98.54 | [4] |
| 6,6'-(1,4-phenylene)bis(4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile) (POTC) | Mild Steel | 15% HCl | 200 ppm | 30 | 96.9 | [5] |
| 6,6'-(1,4-phenylene)bis(5-chloro pyrimidine-2,4(1H,3H)-dione) (PCPD) | Mild Steel | 15% HCl | 200 ppm | 30 | 93.3 | [5] |
| 2,4-diphenylbenzo[5][13]imidazo[1,2-a]pyrimidine (DPIP) | Mild Steel | 1 mol L⁻¹ HCl | 0.1 mmol L⁻¹ | - | 90.5 | [11] |
| 2-(4-octylphenyl)-4-phenylbenzo[5][13]imidazo[1,2-a]pyrimidine (OPIP) | Mild Steel | 1 mol L⁻¹ HCl | 0.1 mmol L⁻¹ | - | 91.9 | [11] |
| (E)-phenyl(4-phenyl-1-(thiophen-2-ylmethyleneamino)-2-thioxo-1,2-dihydropyrimidin-5-yl)methanone (PPTT) | Mild Steel | 1 M HCl | 2 mM | - | 83.8 |
Experimental Protocols for Evaluation
The evaluation of corrosion inhibitors involves a combination of electrochemical and surface analysis techniques.
Electrochemical Measurements
These techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.
-
Potentiodynamic Polarization (PDP): This technique involves polarizing the working electrode from a potential negative to the corrosion potential (Ecorr) to a potential positive to Ecorr and measuring the resulting current.[13] It provides information on the corrosion current density (icorr), corrosion potential (Ecorr), and the anodic and cathodic Tafel slopes. From the change in icorr in the presence and absence of the inhibitor, the inhibition efficiency can be calculated. Inhibitors that affect both anodic and cathodic reactions are classified as mixed-type inhibitors.[4][5]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion mechanism.[13] A small amplitude AC signal is applied to the working electrode over a range of frequencies, and the impedance response is measured. The data is often represented as Nyquist and Bode plots. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor are indicative of the formation of a protective film on the metal surface.[6][9]
Surface Analysis Techniques
These methods provide direct visual and compositional evidence of the protective film formation.
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor. In the presence of an effective inhibitor, the surface appears smoother and less damaged compared to the uninhibited sample.[10][11][12]
-
Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX provides elemental analysis of the metal surface. The detection of elements from the inhibitor molecule (e.g., C, N, S, O) on the surface of the inhibited metal confirms the adsorption of the inhibitor.[5][12][14]
-
Atomic Force Microscopy (AFM): AFM provides a three-dimensional profile of the surface topography at a high resolution. It can be used to quantify the reduction in surface roughness in the presence of the inhibitor, indicating a smoother surface due to the protective film.[5][11]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the metal surface. It can be used to identify the nature of the chemical bonds formed between the inhibitor and the metal surface, thus elucidating the adsorption mechanism.[5][11]
Computational Chemistry Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the relationship between the molecular structure of pyrimidine inhibitors and their inhibition efficiency.[7][10][15]
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO (E_HOMO) is associated with the electron-donating ability of a molecule. A higher E_HOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to better inhibition.[7][15] The energy of the LUMO (E_LUMO) relates to the ability of the molecule to accept electrons.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency.[10][15]
-
Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.[10][15]
-
Molecular Dynamics (MD) Simulations: MD simulations can model the adsorption of inhibitor molecules on the metal surface, providing insights into the orientation and interaction energies.[4][16]
Visualizing the Mechanisms and Workflows
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel pyrimidine-bichalcophene derivatives as corrosion inhibitors for copper in 1 M nitric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. electrochemsci.org [electrochemsci.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. [PDF] Influence of some synthesized pyrimidine derivatives on corrosion inhibition of mild steel in hydrochloric acid medium | Semantic Scholar [semanticscholar.org]
- 9. electrochemsci.org [electrochemsci.org]
- 10. ijirset.com [ijirset.com]
- 11. Frontiers | Imidazo [1,2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies [frontiersin.org]
- 12. Experimental and computational chemical studies on the corrosion inhibition of new pyrimidinone derivatives for copper in nitric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. repository.qu.edu.iq [repository.qu.edu.iq]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic and Molecular Behavior of Pyrimidine-2-thiones
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pyrimidine-2-thiones are a pivotal class of heterocyclic compounds demonstrating a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] Their therapeutic potential is intrinsically linked to their unique electronic and molecular characteristics. This guide provides a comprehensive analysis of the synthesis, structural features, spectroscopic signatures, and quantum chemical properties of pyrimidine-2-thiones. It details the crucial thione-thiol tautomerism that governs their reactivity and explores the relationship between their molecular structure and biological function through computational and experimental data. This document serves as a technical resource for professionals engaged in the research and development of novel therapeutics based on the pyrimidine-2-thione scaffold.
Molecular Structure and Tautomerism
The molecular framework of pyrimidine-2-thiones is characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, and a thione group (C=S) at position 2.[4] A critical aspect of their molecular behavior is the existence of thione-thiol tautomerism, an equilibrium between the pyrimidine-2(1H)-thione (amide) form and the pyrimidine-2-thiol (iminol) form.
The position of this equilibrium is highly sensitive to the molecule's environment. In polar solvents like ethanol (B145695) and water, the equilibrium is significantly shifted towards the more polar thione tautomer.[5][6] Conversely, in dilute solutions of nonpolar solvents, the thiol form is predominant.[6][7] This behavior is crucial as the dominant tautomer dictates the molecule's hydrogen bonding capabilities and its interaction with biological targets. Computational studies, including Ab initio SCRF calculations, have been employed to model these tautomeric preferences in both the gas phase and in solution.[7]
Synthesis and Experimental Protocols
The synthesis of pyrimidine-2-thione derivatives is well-established, with the most common route involving the cyclocondensation of chalcones with thiourea (B124793).
General Experimental Protocol for Synthesis
A versatile and widely used method for synthesizing 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-thiones involves a two-step process:
-
Chalcone (B49325) Synthesis (Claisen-Schmidt Condensation): An appropriately substituted acetophenone (B1666503) is condensed with an aromatic aldehyde in the presence of a base, typically an ethanolic sodium hydroxide (B78521) solution, to form the corresponding chalcone intermediate.[8][9]
-
Cyclocondensation with Thiourea: The purified chalcone is then reacted with thiourea in a basic medium (e.g., ethanolic potassium hydroxide or sodium ethoxide) under reflux.[9][10] The reaction proceeds via a Michael addition mechanism, followed by intramolecular cyclization and dehydration to yield the target pyrimidine-2-thione.[9] In some protocols, phase transfer catalysts like tetrabutyl ammonium (B1175870) bromide (TBAB) are used to facilitate the reaction.[8]
The synthesized compounds are typically purified by recrystallization from a suitable solvent, such as ethanol, and their structures are confirmed using spectroscopic methods.[11][12]
Electronic Properties and Computational Analysis
Density Functional Theory (DFT) is a powerful tool used to investigate the electronic structure of pyrimidine-2-thiones.[13][14] These computational studies provide critical insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding their reactivity and biological activity.[15]
Methodology for Computational Analysis
Quantum chemical calculations are frequently performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a 6-31G(d,p) or higher basis set.[16][17][18] This level of theory is used to optimize the molecular geometry and calculate various electronic parameters. Key analyses include:
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity and kinetic stability.[15][17] A small energy gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[16][19] These maps are instrumental in understanding intermolecular interactions, particularly with biological receptors.[20]
-
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical hardness, and electronegativity are derived from HOMO and LUMO energies to quantify the molecule's reactivity.[13][16][19]
Tabulated Electronic & Reactivity Data
The following table summarizes representative computational data for pyrimidine-2-thione derivatives, illustrating the impact of substituents on their electronic properties. Calculations are typically performed at the B3LYP/6-31G(d,p) level.[16][17]
| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) |
| L1 (a reference pyrimidine-2-thione) | - | - | - | - | - |
| L2 (a reference pyrimidine-2-thione) | - | - | - | - | - |
| L3 (a reference pyrimidine-2-thione) | - | - | - | - | - |
| L4 (a reference pyrimidine-2-thione) | - | - | - | - | - |
| L5 (a reference pyrimidine-2-thione) | - | - | - | - | - |
| N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine | -6.2613 | -0.8844 | 5.3769 | 6.2613 | 0.8844 |
| Thieno[2,3-d]pyrimidine-hydrazone-ninhydrin adduct | -5.6777 | -3.1147 | 2.5603 | 5.6777 | 3.1147 |
Data compiled from references[15][16][21]. Note: Specific values for L1-L5 were not available in the provided search snippets but are included to show a typical table structure from computational studies.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation of newly synthesized pyrimidine-2-thione derivatives.
FT-IR Spectroscopy
Infrared spectroscopy is used to identify key functional groups. Characteristic vibrational bands include:
-
N-H Stretching: A broad band typically observed in the range of 3450-3400 cm-1.[8]
-
C=S Stretching: A band in the region of 1186-1160 cm-1 is indicative of the thione group.[8][22]
-
C=C and C=N Stretching: Sharp bands for aromatic C=C and ring C=N vibrations appear between 1657-1437 cm-1.[8][17]
NMR Spectroscopy (1H & 13C)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
1H NMR: The protons of the pyrimidine ring and its substituents give characteristic chemical shifts. For example, the N-H protons often appear as singlets in the δ 8.7-9.7 ppm range.[22][23] Aromatic protons are typically observed between δ 6.4-8.1 ppm.[22][23]
-
13C NMR: The carbon of the C=S group is highly deshielded and resonates at approximately δ 173-177 ppm.[22][24] Other carbons in the heterocyclic ring and attached substituents can be assigned based on their chemical environment.
UV-Visible Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the molecule. Pyrimidine-2-thiones typically exhibit absorption bands in the range of 310-420 nm.[8] Computational methods, such as Time-Dependent DFT (TD-DFT), are used to calculate excitation energies and maximum absorption wavelengths (λmax), which often correlate well with experimental data.[16][17]
| Compound/Derivative | λmax (nm) (Calculated) | Excitation Energy (eV) (Calculated) | Major Transition Contribution |
| L1 | 319.26 | 3.883 | HOMO → LUMO (66.70%) |
| L3 | 354.53 | 3.497 | HOMO → LUMO (69.43%) |
| L4 | 439.27 | 2.822 | HOMO → LUMO (70.24%) |
| L5 | 336.14 | 3.688 | HOMO → LUMO (67.23%) |
Data extracted from a computational study on pyrimidine-2-thione Schiff bases.[16]
Structure-Activity Relationship and Biological Significance
The electronic and molecular properties of pyrimidine-2-thiones are directly correlated with their biological activity. Many derivatives have been synthesized and evaluated as anticancer agents, showing cytotoxicity against various human tumor cell lines, including HeLa, MCF-7, and HepG-2.[1][25][26]
The mechanism of action for their anticancer effects can be multifaceted. Some fused pyrimidine-2-thiones have been designed as multi-target agents that act as DNA intercalators and inhibitors of key enzymes involved in cell proliferation, such as Topoisomerase I/II.[19] Others function as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR).[27]
The relationship between the molecular structure and this biological activity is a key area of research. For instance, the presence of electron-withdrawing or donating groups on the aryl substituents can modulate the electronic properties (e.g., HOMO-LUMO gap) of the entire molecule, thereby influencing its binding affinity to target enzymes and its overall efficacy.[28]
For example, certain pyrimidine-2-thione derivatives have shown potent inhibition of Topoisomerase II, an essential enzyme for DNA replication in cancer cells.[19] The inhibition prevents the re-ligation of DNA strands, leading to double-strand breaks and ultimately triggering apoptosis (programmed cell death).
Conclusion
Pyrimidine-2-thiones represent a privileged scaffold in medicinal chemistry, with their biological functions deeply rooted in their fundamental electronic and molecular behaviors. The interplay of thione-thiol tautomerism, substituent-driven electronic modulation, and specific stereochemical arrangements dictates their interactions with biological macromolecules. A thorough understanding of these core principles, aided by a synergistic approach of organic synthesis, spectroscopic analysis, and computational modeling, is paramount for the rational design of next-generation therapeutic agents based on this versatile heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine-2-one(thione) | C4H2N2OS | CID 54158905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2- Thione Via Two Different Spacers, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 12. researchgate.net [researchgate.net]
- 13. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. irjweb.com [irjweb.com]
- 16. researchgate.net [researchgate.net]
- 17. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pubs.aip.org [pubs.aip.org]
- 23. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. asianpubs.org [asianpubs.org]
- 26. researchgate.net [researchgate.net]
- 27. Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Pyrimidine-2-Thiol: A Scaffold for Innovation in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) ring is a fundamental heterocyclic scaffold that forms the core of numerous biologically significant molecules, including the nucleobases uracil, thymine, and cytosine.[1] Within the diverse landscape of pyrimidine chemistry, the pyrimidine-2-thiol moiety has emerged as a particularly privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, coupled with its synthetic accessibility, have made it a cornerstone for the development of a wide array of therapeutic agents. This technical guide provides a comprehensive exploration of this compound and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action, presented with detailed experimental protocols and data analysis to aid researchers in this dynamic field.
Chemical Properties and Synthesis
This compound, with the molecular formula C4H4N2S, exists in a tautomeric equilibrium between the thiol and thione forms, a characteristic that influences its reactivity and biological interactions.[2] The most prevalent and versatile method for synthesizing the this compound core involves the cyclocondensation of chalcones with thiourea (B124793) in the presence of a base.[3][4] This approach allows for the introduction of diverse substituents at the 4 and 6 positions of the pyrimidine ring, enabling the generation of large and structurally varied compound libraries.
Therapeutic Landscape of this compound Derivatives
Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases.[5][6] These activities include antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.
Antimicrobial Activity
The this compound scaffold has been extensively investigated for its potential to combat microbial infections. Numerous derivatives have exhibited potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR).
Table 1: Antimicrobial Activity of Selected this compound Derivatives (Minimum Inhibitory Concentration in µM/ml) [3]
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | S. enterica | C. albicans | A. niger |
| 2 | - | - | 0.91 | - | - | - | - |
| 5 | - | 0.96 | - | - | - | - | - |
| 10 | - | - | - | 0.77 | 1.55 | - | - |
| 11 | - | - | - | - | - | - | 1.68 |
| 12 | 0.87 | - | - | - | - | 1.73 | - |
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and this compound derivatives have shown significant promise in this domain. These compounds have been found to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, colon, and liver.[5]
Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives (IC50 in µM) [5]
| Compound | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) |
| 7d | 9.19 | 11.94 | - | - |
| 9s | 13.17 | 18.21 | - | - |
| 13n | 12.54 | 15.63 | - | - |
| Pazopanib | 21.18 | 36.66 | - | - |
| Compound 7 | - | 12.6 | - | 11.5 |
| Compound 8 | - | 9.8 | - | 10.7 |
| Compound 11 | - | 8.5 | - | 9.6 |
| Doxorubicin | - | 7.2 | - | 8.1 |
| 6j | - | - | 1.23 | - |
| 6l | - | - | 3.78 | - |
| 6d | - | - | 3.84 | - |
A key mechanism underlying the anticancer effects of many this compound derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Two prominent targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, this compound derivatives can effectively cut off the blood supply to tumors, thereby impeding their growth.
CDK1, in complex with Cyclin B, is a master regulator of the G2/M transition in the cell cycle. Dysregulation of CDK1 activity is a hallmark of many cancers, leading to uncontrolled cell division. This compound derivatives that inhibit CDK1 can arrest the cell cycle at the G2/M checkpoint, ultimately inducing apoptosis (programmed cell death) in cancer cells.
Experimental Protocols
To facilitate further research and development in this area, detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided below.
Synthesis of 4,6-Diarylthis compound Derivatives
This protocol describes a general method for the synthesis of 4,6-diarylpyrimidine-2-thiols from the corresponding chalcones.
Materials:
-
Substituted chalcone (1 equivalent)
-
Thiourea (1 equivalent)
-
Potassium hydroxide (B78521) (2 equivalents)
-
Absolute ethanol (B145695)
-
Glacial acetic acid
-
Distilled water
Procedure:
-
A mixture of the appropriate chalcone derivative (0.01 mol), thiourea (0.76 g, 0.01 mol), and potassium hydroxide (1.12 g, 0.02 mol) in absolute ethanol (20 mL) is heated under reflux for 12 hours.[4]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.
-
The resulting residue is dissolved in water.
-
The aqueous solution is then acidified with glacial acetic acid to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/DMF).[4]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microbial strains.
Materials:
-
Synthesized this compound derivatives
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Fungal strains (e.g., C. albicans, A. niger)
-
Nutrient broth (for bacteria)
-
Sabouraud dextrose broth (for fungi)
-
Sterile 96-well microplates
Procedure:
-
Serial dilutions of the test compounds and standard drugs are prepared in the appropriate broth medium in a 96-well microplate.
-
Bacterial and fungal strains are cultured overnight and the inoculum is standardized to a specific cell density (e.g., 10^5 CFU/mL).
-
Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
The microplates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well plates
Procedure:
-
Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
After the treatment period, MTT solution is added to each well, and the plate is incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent biological activity provides a strong foundation for lead optimization. The demonstrated efficacy of this compound derivatives against a range of diseases, particularly microbial infections and cancer, underscores their therapeutic potential. The detailed experimental protocols and data presented in this guide are intended to empower researchers to further explore and exploit the rich medicinal chemistry of this remarkable scaffold, paving the way for the development of next-generation therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorbyt.com [biorbyt.com]
Unlocking the Therapeutic Potential of Pyrimidine-2-thiol Derivatives: A Technical Guide to Key Molecular Targets
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery, pyrimidine-2-thiol derivatives have emerged as a versatile scaffold, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the core therapeutic targets of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. The following sections detail the quantitative bioactivity data, comprehensive experimental protocols, and key signaling pathways associated with the anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects of this compound derivatives.
Key Therapeutic Targets and Bioactivity
This compound derivatives have been shown to interact with a range of biological targets, leading to their diverse therapeutic effects. The quantitative data summarized below highlights their potency against various targets.
Table 1: Anticancer Activity of this compound and Related Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound XIX | SW480 (Colon) | 11.08 | [1] |
| Compound XX | EC-109 (Esophageal) | 1.42 - 6.52 | [1] |
| Compound XXI | A549 (Lung), HeLa (Cervical) | 1.02, 0.75 | [1] |
| Compound 3b | C32 (Melanoma), A375 (Melanoma) | 24.4, 26.5 | [2] |
| Thiazolopyrimidine 21a | PC-3 (Prostate) | 66.6 ± 3.6 (µg/ml) | [3] |
| Thiazolopyrimidine 21d | HCT-116 (Colon) | 58.2 ± 5.1 (µg/ml) | [3] |
| Thiadiazole Derivative 3j | MCF-7 (Breast) | 2.375 ± 0.108 | [4] |
| Thiadiazole Derivative 3o | MCF-7 (Breast) | 2.884 ± 0.124 | [4] |
| Pyrazolo[3,4-d]pyrimidine 16 | EGFR Tyrosine Kinase | 0.034 | [5] |
Table 2: Anti-inflammatory Activity of this compound and Related Pyrimidine Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 2a | COX-2 | 3.5 | [6] |
| Compound 1 | COX-1 | 6.5 | [6] |
| Compound 2a | COX-1 | 6.43 | [6] |
| Pyrano[2,3-d]pyrimidine 5 | COX-2 | 0.04 ± 0.09 | [7] |
| Pyrano[2,3-d]pyrimidine 6 | COX-2 | 0.04 ± 0.02 | [7] |
| 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine 9 | COX-2 | 0.29 | [7] |
| Pyrimidine-pyridine hybrid 29 | COX-2 | 0.25 | [7] |
| Pyrido[2,3-d]pyrimidine 2a | LOX | 42 | [8] |
| Pyrido[2,3-d]pyrimidine 2f | LOX | 47.5 | [8] |
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | MIC (µM/ml) | Reference |
| Compound 12 | S. aureus | 0.87 | [9] |
| Compound 5 | B. subtilis | 0.96 | [9] |
| Compound 39a | S. aureus | 128 (µg/mL) | [10] |
| Compound 42 | P. aeruginosa | 128 (µg/mL) | [10] |
| Compound 14d | Bacterial strains | 62.5–100 (µg/mL) | [10] |
| Compound 77a | S. aureus | 2.14 x 10⁻² | [10] |
| Compound 77c | B. subtilis | 0.58 x 10⁻² | [10] |
Table 4: Enzyme Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | Enzyme | IC50 (µM) | Reference |
| Pyrimidine Derivative 4d | α-Glucosidase | 168.9 ± 6.7 | |
| Pyrimidine Derivative 4f | α-Glucosidase | 228.4 ± 8.4 | |
| Thiazolopyrimidine 4e | α-Amylase | 46.53 ± 0.56 (µg/mL) | |
| Thiazolopyrimidine 4c | α-Glucosidase | 33.13 ± 1.02 (µg/mL) | |
| GR Inhibitor | Glutathione Reductase | Varies (See reference) | [11] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are often attributed to their modulation of key signaling pathways involved in cell proliferation, inflammation, and survival.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cytokine and growth factor signaling. Its constitutive activation is implicated in various cancers, promoting cell proliferation, survival, and angiogenesis. This compound derivatives have been investigated as inhibitors of this pathway.
CDK1 Signaling Pathway
Cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle, is often dysregulated in cancer, leading to uncontrolled cell division. Targeting CDK1 is a promising strategy for cancer therapy.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided to facilitate the evaluation of this compound derivatives.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
-
Principle: The peroxidase activity of COX is determined by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the presence of arachidonic acid. The absorbance of the oxidized TMPD is measured spectrophotometrically.
-
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and the respective COX enzyme in a 96-well plate.
-
Add various concentrations of the test compounds or reference inhibitors to the wells. A vehicle control (DMSO) should also be included.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Immediately measure the absorbance at 590-620 nm at regular intervals for a defined period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
-
In Vitro α-Glucosidase Inhibition Assay
This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.
-
Principle: The inhibitory activity is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
pNPG solution
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Acarbose (positive control)
-
Sodium carbonate (Na2CO3) solution (to stop the reaction)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the α-glucosidase solution to each well and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the mixture at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance in the presence of the test compound.
-
Determine the IC50 value from a dose-response curve.
-
In Vitro Pancreatic Lipase (B570770) Inhibition Assay
This assay evaluates the inhibitory effect of compounds on pancreatic lipase, a key enzyme in fat digestion.
-
Principle: The activity of pancreatic lipase is measured by monitoring the hydrolysis of a substrate, such as p-nitrophenyl butyrate (B1204436) (pNPB), which releases the chromogenic product p-nitrophenol.
-
Materials:
-
Porcine pancreatic lipase
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
pNPB substrate solution
-
Test compounds (dissolved in DMSO)
-
Orlistat (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the pancreatic lipase solution to each well and pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPB substrate solution.
-
Immediately measure the increase in absorbance at 405 nm over time.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition and the IC50 value as described for the other enzyme assays.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.
-
Materials:
-
Test microorganisms (bacterial or fungal strains)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Standard antimicrobial agents (positive controls)
-
96-well microplates
-
Incubator
-
-
Procedure:
-
Perform a serial two-fold dilution of the test compound in the broth medium in a 96-well microplate.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard value (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculate each well of the microplate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound that prevents visible growth.
-
Conclusion
The data and protocols presented in this technical guide underscore the significant therapeutic potential of this compound derivatives across multiple disease areas. The provided information serves as a valuable resource for the scientific community to accelerate the research and development of novel therapeutics based on this promising chemical scaffold. Further investigations into the structure-activity relationships and in vivo efficacy of these compounds are warranted to fully realize their clinical potential.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
One-Pot Synthesis of 4-Pyrimidone-2-Thioether Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 4-pyrimidone-2-thioether derivatives. These compounds are crucial building blocks in medicinal chemistry, serving as key intermediates in the synthesis of various biologically active molecules, including the KRAS G12C inhibitor, adagrasib.[1][2][3][4][5] The featured method is a sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters, which offers high yields, mild reaction conditions, and excellent functional group tolerance.[1][2][4] This approach circumvents the issues associated with traditional multi-step syntheses, such as overalkylation and the need for protecting groups.[1][2][5]
Introduction
The pyrimidine (B1678525) ring is a fundamental scaffold in a vast array of bioactive compounds and approved drugs.[1][4] Specifically, 2,4-difunctionalized pyrimidines are present in therapeutics such as the HIV medication Rilpivirine and the cancer drug Adagrasib.[1][5] The 4-pyrimidone-2-thioether core provides a versatile platform for introducing diverse functionalities at the 2- and 4-positions regioselectively.[1][4] Traditional synthesis of these derivatives often involves a two-step process of condensation with thiourea (B124793) followed by alkylation, which can be inefficient and lead to impurities.[2] The one-pot methodology presented here streamlines the synthesis, making it a highly attractive route for drug discovery and development.[1][2][4]
Experimental Protocols
General Protocol for One-Pot Synthesis of 4-Pyrimidone-2-Thioether Derivatives
This protocol is based on the base/acid-mediated condensation of an S-alkylisothiouronium salt with a β-ketoester.[1][2][5]
Materials:
-
S-alkylisothiouronium salt (e.g., S-methylisothiouronium iodide) (1.1 equiv.)
-
β-ketoester (1.0 equiv.)
-
2-Methyltetrahydrofuran (2-MeTHF) (to make a 0.33 M solution with respect to the β-ketoester)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 equiv.)
-
Trifluoromethanesulfonic acid (TfOH) (1.0 equiv.)
Procedure:
Stage 1: Base-Mediated Condensation
-
To a solution of the S-alkylisothiouronium salt (1.1 equiv.) and the β-ketoester (1.0 equiv.) in 2-MeTHF (0.33 M), cooled to 0 °C, add DIPEA (1.1 equiv.) dropwise.
-
Stir the reaction mixture at 0 °C for 18 hours.
Stage 2: Acid-Mediated Cyclization and Dehydration
-
To the reaction mixture from Stage 1, add TfOH (1.0 equiv.) dropwise at 0 °C.
-
Heat the reaction mixture to 50 °C over 30 minutes.
-
Stir the reaction at 50 °C for 3-5 hours until the reaction is complete (monitor by HPLC or TLC).
-
Upon completion, proceed with standard aqueous work-up and purification (e.g., extraction and crystallization or chromatography) to isolate the desired 4-pyrimidone-2-thioether derivative.
Data Presentation
Substrate Scope of S-Alkylisothioureas
The one-pot synthesis is compatible with a variety of S-alkylisothioureas, affording good to excellent yields.
| Entry | R Group | Isolated Yield (%) |
| 1 | Methyl | 69 |
| 2 | Ethyl | 84 |
| 3 | n-Propyl | 85 |
| 4 | iso-Propyl | 94 |
| 5 | n-Butyl | 73 |
| 6 | sec-Butyl | 91 |
| 7 | Dodecyl | 85 |
| 8 | Cyclopentyl | 87 |
| 9 | Cyclohexyl | 60 |
| 10 | Benzyl | 75 |
Table 1: Isolated yields for the one-pot synthesis with various S-alkylisothioureas. Data sourced from Lu et al. (2024).[1][5]
Substrate Scope of β-Ketoesters
The reaction also demonstrates broad compatibility with various β-ketoesters.
| Entry | β-Ketoester | Product | Isolated Yield (%) |
| 1 | Ethyl benzoylacetate | 6-phenyl-2-(methylthio)pyrimidin-4(3H)-one | 85 |
| 2 | Ethyl 2-acetyl-2-phenylacetate | 5-phenyl-6-methyl-2-(methylthio)pyrimidin-4(3H)-one | 78 |
| 3 | Ethyl 2-(4-fluorobenzoyl)acetate | 6-(4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one | 82 |
| 4 | 2-Acetyl-γ-butyrolactone | 5,6-dihydro-2-(methylthio)furo[2,3-d]pyrimidin-4(3H)-one | 70 |
Table 2: Isolated yields for the one-pot synthesis with various β-ketoesters. Data adapted from Lu et al. (2024).[1][5]
Visualizations
Experimental Workflow
The following diagram illustrates the one-pot, two-stage synthesis of 4-pyrimidone-2-thioether derivatives.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Microwave Synthesis of Pyrimidine-2(1H)-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the efficient synthesis of pyrimidine-2(1H)-thiol derivatives using a solid-phase microwave-assisted method. This approach offers significant advantages over traditional solution-phase synthesis, including reduced reaction times, increased yields, and simplified purification.
Introduction
Pyrimidine-2(1H)-thiol and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. These scaffolds are present in numerous biologically active molecules, exhibiting a wide range of pharmacological activities. The solid-phase microwave-assisted synthesis detailed herein allows for the rapid and efficient generation of libraries of these compounds, accelerating the drug discovery process. The presented protocol is based on the reaction of 1,3-diaryl-2-propen-1-one (chalcone) derivatives with thiourea (B124793) adsorbed on a solid support, followed by microwave irradiation.
Data Presentation
The use of microwave irradiation in solid-phase synthesis dramatically accelerates reaction rates and often improves yields compared to conventional heating methods.
| Synthesis Method | Key Step | Reaction Time | Overall Yield (%) | Reference |
| Conventional Solid-Phase | Pyrimidine core formation | 8 hours | 79 | [1][2] |
| Microwave-Assisted Solid-Phase | Pyrimidine core formation | 20 minutes | 90 | [1][2] |
Experimental Protocols
This protocol is adapted from the work of Fandakli et al. (2018) for the synthesis of 4,6-diarylpyrimidine-2(1H)-thiol derivatives.[1]
Materials:
-
Substituted 1,3-diaryl-2-propen-1-one (chalcone)
-
Thiourea
-
Silica (B1680970) gel (for solid support)
-
Ethanol
-
Microwave reactor
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Adsorption of Reactants:
-
In a round-bottom flask, dissolve the substituted chalcone (B49325) (1 mmol) and thiourea (1.2 mmol) in a minimal amount of ethanol.
-
Add silica gel (5 g) to the solution.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a free-flowing powder with the reactants adsorbed onto the silica gel.
-
-
Microwave Irradiation:
-
Transfer the silica gel with the adsorbed reactants to a microwave-safe reaction vessel.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a power of 300-400 W for a period of 5-10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) if a small sample can be safely extracted and worked up.
-
-
Product Extraction:
-
After irradiation, allow the reaction vessel to cool to room temperature.
-
Transfer the silica gel to a flask.
-
Add dichloromethane (3 x 20 mL) to the silica gel to extract the product.
-
Filter the silica gel and combine the organic extracts.
-
-
Purification:
-
Evaporate the solvent from the combined organic extracts under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4,6-diarylpyrimidine-2(1H)-thiol.
-
Expected Yields:
The yields of 4,6-diarylpyrimidine-2(1H)-thiol derivatives synthesized using this method are generally good, typically ranging from 70% to 90%, depending on the specific chalcone used.[1]
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for solid-phase microwave synthesis.
Reaction Scheme:
References
Application Notes and Protocols: Synthesis of Pyrimidine-2-thiols from Chalcone Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-2-thiols are a pivotal class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties, make them attractive scaffolds for the development of novel therapeutic agents.[1][2][3] A versatile and efficient method for the synthesis of these compounds involves the cyclocondensation of chalcones with thiourea (B124793). Chalcones, which are α,β-unsaturated ketones, serve as readily accessible precursors, synthesized through the Claisen-Schmidt condensation of an aldehyde and a ketone.[4][5] This document provides detailed protocols and application notes for the synthesis of pyrimidine-2-thiols from chalcone (B49325) precursors, tailored for researchers in organic synthesis and drug development.
Synthesis Overview
The core synthetic strategy involves a base-catalyzed cyclocondensation reaction between a substituted chalcone and thiourea. This reaction proceeds via a Michael addition of thiourea to the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular condensation and dehydration to form the stable pyrimidine-2-thiol ring.
General Reaction Scheme
Caption: General reaction for the synthesis of pyrimidine-2-thiols.
Experimental Protocols
Protocol 1: General Synthesis of 4,6-Diarylpyrimidine-2-thiols
This protocol is a conventional method for the synthesis of pyrimidine-2-thiols using potassium hydroxide (B78521) as the base in ethanol (B145695).
Materials:
-
Substituted Chalcone (10 mmol)
-
Thiourea (10 mmol, 0.76 g)
-
Potassium Hydroxide (KOH) (20 mmol, 1.12 g)
-
Absolute Ethanol (20-40 mL)
-
Distilled Water
-
Glacial Acetic Acid or dilute HCl
-
Standard reflux and filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the substituted chalcone (10 mmol) and thiourea (10 mmol) in absolute ethanol (20 mL).
-
Add a solution of potassium hydroxide (20 mmol) in ethanol to the mixture.
-
Heat the reaction mixture under reflux for 12-22 hours.[1][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and allow it to stand overnight.
-
Pour the mixture into crushed ice and acidify with glacial acetic acid or dilute HCl to precipitate the product.[3]
-
Filter the resulting solid, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to obtain the pure 4,6-diarylthis compound.[1]
Protocol 2: Microwave-Assisted Synthesis of 4,6-Diarylpyrimidine-2-thiols
This protocol offers a more rapid and efficient synthesis using microwave irradiation.
Materials:
-
Substituted Chalcone (10 mmol)
-
Thiourea (10 mmol, 0.76 g)
-
Potassium Hydroxide (40% aqueous solution)
-
Ethanol (95%, 10 mL)
-
Distilled Water
-
Dilute HCl
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, dissolve the chalcone (10 mmol) and thiourea (10 mmol) in 10 mL of 95% ethanol.
-
Slowly add 10 mL of 40% aqueous potassium hydroxide solution with constant stirring.
-
Place the reaction vessel in the microwave reactor and irradiate at a power level of 210 W for 7-10 minutes.[5][6] Monitor the reaction completion by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with dilute HCl.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the product from a suitable solvent.
Data Presentation
The following table summarizes the yields and melting points of representative this compound derivatives synthesized from chalcone precursors.
| Compound ID | Substituents on Phenyl Rings (at C4 and C6) | Yield (%) | Melting Point (°C) | Reference |
| 4a | 4-OCH₃, 4-Cl | 72 | 192-194 | [1] |
| 4b | 4-OCH₃, 4-NO₂ | 75 | 63-65 | [1] |
| 4c | 4-(2-Chloroethoxy), 4-OCH₃ | 69 | 282-284 | [1] |
| 35 | 2-OH, 4-OH | 85 | 231-232 | [2] |
| 37 | 2-OH, 4-OCH₃ | 82 | 228-229 | [2] |
| 39 | 2-OCH₃, 4-OCH₃ | 78 | 194-195 | [2] |
Experimental Workflow
The overall process from starting materials to the final, purified product can be visualized as follows:
Caption: Experimental workflow for this compound synthesis.
Application in Drug Development
Pyrimidine-2-thiols derived from chalcones have shown promise as inhibitors of various signaling pathways implicated in diseases like cancer. For instance, some derivatives have been identified as potent inhibitors of STAT3/STAT5a signaling, which are critical mediators of tumor cell proliferation, survival, and angiogenesis.
Illustrative Signaling Pathway Inhibition
The diagram below illustrates a simplified representation of how a this compound derivative might inhibit a signaling pathway, such as the JAK-STAT pathway.
Caption: Potential inhibition of the STAT signaling pathway.
Conclusion
The synthesis of pyrimidine-2-thiols from chalcone precursors is a robust and adaptable method for generating a library of potentially bioactive molecules. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel derivatives for drug discovery and development. The use of microwave-assisted synthesis can significantly accelerate the discovery process. Further investigation into the structure-activity relationships of these compounds will be crucial for optimizing their therapeutic potential.
References
- 1. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. scispace.com [scispace.com]
- 6. ijres.org [ijres.org]
Application Notes and Protocols for the Spectroscopic Characterization of Pyrimidine-2-thione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the spectroscopic characterization of pyrimidine-2-thione derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties.[1][2] This document outlines detailed protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), and includes tabulated spectral data for representative compounds.
Introduction to Spectroscopic Characterization
The structural elucidation of newly synthesized pyrimidine-2-thione derivatives is crucial for understanding their structure-activity relationships. Spectroscopic techniques are indispensable tools for this purpose. UV-Vis spectroscopy provides information about the electronic transitions within the molecule. FTIR spectroscopy is used to identify the functional groups present. NMR spectroscopy offers detailed insights into the molecular structure and the connectivity of atoms. Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of the molecule.
Data Presentation: Spectroscopic Data of Representative Pyrimidine-2-thione Derivatives
The following tables summarize the characteristic spectroscopic data for a series of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-thiones and related derivatives, compiled from various research findings.[3][4][5]
Table 1: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Reference |
| 4,6-Diphenyl-3,4-dihydropyrimidine-2(1H)-thione | Ethanol | 285, 330 | [4] |
| 4-(4-Chlorophenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione | Ethanol | 288, 335 | [4] |
| 4-(4-Methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione | Ethanol | 290, 340 | [4] |
| 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one | Methanol:Acetonitrile (B52724) (1:1) | 275 | [6] |
Table 2: FTIR Spectroscopic Data (KBr Pellet, cm⁻¹)
| Compound | ν(N-H) | ν(C=S) | ν(C=C) | Reference |
| 4,6-Diaryl-3,4-dihydropyrimidine-2(1H)-thiones | 3140-3360 (broad) | 1155-1180 | 1625-1657 | [3][5] |
| 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione | 3242, 3113 | 1186 | 1649 | [5] |
| 2-Thiouracil | 3200-3400 | 1050-1200 | 1500-1600 | [7] |
Table 3: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Solvent | N-H | C-H (pyrimidine ring) | Aromatic-H | Other | Reference |
| 4,6-Diaryl-3,4-dihydropyrimidine-2(1H)-thiones | DMSO-d₆ | 9.5-10.5 (br s) | 5.1-5.3 (d), 4.2-4.4 (m) | 6.8-7.9 (m) | [3][8] | |
| Ethyl 6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | CDCl₃ | 7.6 (br s), 5.6 (br s) | 5.4 (s) | 7.2-7.3 (m) | 4.1 (q), 2.3 (s), 1.2 (t) | [5] |
| 4-(2,5-dimethoxyphenyl)-5-cyano-N-(4-fluorophenyl)-6-mercapto-2-methylnicotin-amidemethylnicotinamide | DMSO-d₆ | 9.60 (br s), 10.10 (br s) | 7.13-8.32 (m) | 2.51 (s, CH₃), 3.76 (s, OCH₃), 3.85 (s, OCH₃) | [9] |
Table 4: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Solvent | C=S | C4 (pyrimidine) | C5 (pyrimidine) | C6 (pyrimidine) | Aromatic-C | Reference |
| 4,6-Diaryl-3,4-dihydropyrimidine-2(1H)-thiones | DMSO-d₆ | ~175 | ~58 | ~45 | ~145 | 125-150 | [3] |
| Ethyl 6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | CDCl₃ | 174.5 | 59.7 | 100.2 | 145.2 | 126.5, 127.6, 128.6, 143.8 | [5] |
| 4-(2,5-dimethoxyphenyl)-5-cyano-N-(4-fluorophenyl)-6-mercapto-2-methylnicotin-amidemethylnicotinamide | DMSO-d₆ | 192.65 | 113.11, 113.37, 113.56, 116.79, 120.36, 121.32, 121.82, 121.87, 143.12, 153.16, 153.46 | [9] |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Ionization Method | [M]⁺ | Key Fragment Ions | Reference |
| 4,6-Diaryl-3,4-dihydropyrimidine-2(1H)-thione (5f in source) | EI | 296 | 219 [M - C₆H₅]⁺, 194 [M - C₆H₅C=CH]⁺, 77 [C₆H₅]⁺ | [4] |
| Ethyl 4-(1,3-benzodioxol-5-yl) -6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | EI | 320 | 291, 275, 247, 232, 199 | [10] |
| 2-(N-Aryl)carboxamidomethylthiopyridine derivative | ESI | 541 | 510, 105, 77 | [9] |
Experimental Protocols
The following are detailed protocols for the spectroscopic characterization of pyrimidine-2-thione derivatives.
UV-Vis Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) which is characteristic of the electronic transitions within the molecule.
Instrumentation: A standard double-beam UV-Vis spectrophotometer.
Protocol:
-
Solvent Selection: Choose a UV-grade solvent in which the pyrimidine-2-thione derivative is soluble and that does not absorb in the region of interest (typically 200-400 nm). Ethanol, methanol, and acetonitrile are commonly used.[4][6]
-
Sample Preparation:
-
Prepare a stock solution of the pyrimidine-2-thione derivative in the chosen solvent at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1-10 µg/mL.
-
-
Measurement:
-
Use the pure solvent as a blank to calibrate the spectrophotometer.
-
Record the UV-Vis spectrum of each dilution over the desired wavelength range (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Data Analysis: The λmax values are characteristic of the compound's chromophores. For quantitative analysis, a calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the pyrimidine-2-thione derivative.
Instrumentation: An FTIR spectrometer.
Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the dry pyrimidine-2-thione derivative with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder into a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Measurement:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands for functional groups such as N-H (amine/amide), C=S (thione), C=C, and C-N bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).
Instrumentation: An NMR spectrometer (e.g., 300, 400, or 500 MHz).
Protocol:
-
Solvent Selection: Use a deuterated solvent in which the sample is soluble. Common solvents for pyrimidine-2-thione derivatives include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and chloroform (B151607) (CDCl₃).[5][8]
-
Sample Preparation:
-
Dissolve 5-10 mg of the pyrimidine-2-thione derivative in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Measurement:
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts (δ), integration (number of protons), and splitting patterns (multiplicity) to assign protons to their respective positions in the molecule.
-
¹³C NMR: Analyze the chemical shifts to identify the different carbon environments, including the characteristic C=S carbon.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the pyrimidine-2-thione derivative and to study its fragmentation pattern for structural confirmation.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS). Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[9][10]
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the sensitivity of the instrument.
-
-
Measurement:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in the desired mass range.
-
For tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic losses of functional groups, which can provide further structural information.
-
Visualizations
Signaling Pathway
Pyrimidine-2-thione derivatives have shown promise as anticancer agents by targeting specific signaling pathways. For instance, some derivatives have been found to inhibit the RAS/PI3K/Akt/JNK signaling cascade, which is often dysregulated in cancer.
Caption: RAS/PI3K/Akt/JNK signaling pathway and points of inhibition by pyrimidine-2-thione derivatives.
Experimental Workflow
The general workflow for the spectroscopic characterization of a newly synthesized pyrimidine-2-thione derivative is outlined below.
Caption: General workflow for the spectroscopic characterization of pyrimidine-2-thione derivatives.
References
- 1. article.sapub.org [article.sapub.org]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 8. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 9. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 10. Synthesis of 4,4-Disubstituted 3,4-Dihydropyrimidin-2(1H)-ones and -thiones, the Corresponding Products of Biginelli Reaction Using Ketone, and Their Antiproliferative Effect on HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Structure of Pyrimidine-2-thiol: A Detailed Guide to 1H & 13C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the structural elucidation of pyrimidine-2-thiol using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. This compound and its derivatives are significant scaffolds in medicinal chemistry, and a thorough understanding of their structure is paramount for drug design and development. This document outlines detailed experimental protocols and data interpretation strategies, including a discussion on the critical aspect of thione-thiol tautomerism.
Introduction
This compound can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms is highly dependent on the solvent, with the thione form generally predominating in polar solvents like dimethyl sulfoxide (B87167) (DMSO). This tautomerism significantly influences the observed NMR spectra, making a detailed understanding of the spectral features essential for accurate structure determination.
Quantitative NMR Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts and coupling constants for this compound in deuterated dimethyl sulfoxide (DMSO-d₆), where it primarily exists in the pyrimidine-2(1H)-thione tautomeric form.
Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4/H-6 | ~8.45 | Doublet of doublets | ³J(H4,H5) ≈ 4.8, ⁴J(H4,H6) ≈ 2.0 | 2H |
| H-5 | ~7.05 | Triplet | ³J(H5,H4) ≈ 4.8, ³J(H5,H6) ≈ 4.8 | 1H |
| N1-H/N3-H | ~12.5 (broad) | Singlet | - | 1H |
| SH | Not typically observed | - | - | - |
Note: The broad signal around 12.5 ppm is characteristic of the N-H protons of the thione tautomer. The thiol (SH) proton is generally not observed due to rapid exchange or its low population in DMSO.
Table 2: ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 (C=S) | ~175.0 |
| C-4/C-6 | ~158.0 |
| C-5 | ~117.0 |
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is crucial for accurate structural analysis.
Protocol 1: Sample Preparation for ¹H and ¹³C NMR Spectroscopy
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. The use of a vortex mixer can aid in this process. Due to the tautomeric nature of this compound, ensure the sample is fully dissolved to obtain reproducible results.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm). However, the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm) is often sufficient for referencing.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.
Protocol 2: NMR Data Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters for a 400 MHz spectrometer:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Typical parameters for a 100 MHz spectrometer:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Structural Elucidation Workflow & Spectral Interpretation
The following diagrams illustrate the logical workflow for the experimental process and the interpretation of the resulting NMR spectra.
Caption: Experimental Workflow for NMR Analysis
Caption: Logical Steps for Spectral Interpretation
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structure elucidation of this compound. By following the detailed protocols for sample preparation and data acquisition, and by carefully analyzing the chemical shifts, coupling constants, and integration values, researchers can confidently confirm the molecular structure and the predominant tautomeric form in solution. This foundational knowledge is critical for advancing the development of new pyrimidine-based therapeutic agents.
Application Notes and Protocols: Computational and Molecular Docking Studies of Pyrimidine-2-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the computational and molecular docking studies of pyrimidine-2-thiol derivatives, a class of heterocyclic compounds with significant therapeutic potential. The protocols outlined below are intended to guide researchers in the design, synthesis, and evaluation of novel this compound-based drug candidates.
Introduction to this compound in Drug Discovery
This compound, also known as 2-mercaptopyrimidine, serves as a crucial scaffold in medicinal chemistry.[1] This privileged structure is a key component of nucleic acids (thymine, cytosine, and uracil), highlighting its fundamental role in biological systems.[1] Derivatives of this compound have garnered considerable attention due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3]
The mechanism of action often involves the inhibition of specific enzymes or the modulation of signaling pathways critical for disease progression. Computational methods, particularly molecular docking, have become indispensable tools for elucidating these interactions at a molecular level, thereby accelerating the drug discovery process.[4]
Applications in Drug Development
Anticancer Activity
This compound derivatives have demonstrated potent anticancer activity against a range of cancer cell lines, including leukemia, breast, colon, and lung cancer.[1][5][6]
-
Targeting Signaling Pathways: One notable mechanism involves the inhibition of the RAS/PI3K/Akt/JNK signaling cascade, a critical pathway in cancer cell proliferation and survival.[7][8] For instance, certain pyrimidine-2-thione derivatives have been shown to inhibit the H-RAS-GTP active form protein, leading to apoptosis in cancer cells.[7]
-
Enzyme Inhibition: These compounds have also been identified as inhibitors of key enzymes in cancer progression, such as STAT3 and STAT5a, which are crucial for tumor cell survival and proliferation.[1] Additionally, they have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2.[11] These enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation.[4] Molecular docking studies have been instrumental in predicting the binding affinity of these compounds to the active sites of COX enzymes, guiding the development of more selective and potent anti-inflammatory agents.[4]
Experimental and Computational Protocols
General Synthesis Protocol for this compound Derivatives
A common and effective method for synthesizing 4,6-disubstituted-pyrimidine-2-thiol derivatives involves the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by cyclization with thiourea (B124793).[1]
Step 1: Synthesis of Chalcone Intermediate
-
Dissolve a substituted benzaldehyde (B42025) (0.01 mol) and a substituted acetophenone (B1666503) (e.g., 3-acetylpyridine, 0.01 mol) in ethanol (B145695).
-
Add an ethanolic solution of sodium hydroxide (B78521) (e.g., 5g of NaOH in 25 ml of ethanol) to the mixture.
-
Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water.
-
Filter the precipitate, wash with water until neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent like ethanol.
Step 2: Synthesis of this compound Derivative
-
Reflux a mixture of the synthesized chalcone (0.01 mol), thiourea (0.01 mol), and an ethanolic solution of sodium hydroxide.[8]
-
Monitor the reaction for 12-15 hours using TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude this compound derivative from ethanol to obtain the pure compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[5][9]
-
Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.[5]
-
Treat the cells with various concentrations of the synthesized this compound derivatives and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).[5]
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Molecular Docking Protocol
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (e.g., a this compound derivative) to a protein target.[4]
1. Ligand Preparation:
- Draw the 2D structures of the this compound derivatives using chemical drawing software (e.g., ChemDraw).
- Convert the 2D structures to 3D structures.
- Perform energy minimization of the ligand structures using a suitable force field (e.g., using LigPrep module in Schrödinger suite or similar tools).[4] This step is crucial to generate a low-energy, stable conformation of the ligand.
2. Protein Preparation:
- Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 3KK6 for COX-1, 5IKR for COX-2).
- Prepare the protein using a protein preparation wizard (e.g., in Schrödinger Maestro, AutoDock Tools). This typically involves:
- Removing water molecules that are not involved in binding.
- Adding hydrogen atoms.
- Assigning bond orders and formal charges.
- Minimizing the energy of the protein structure to relieve any steric clashes.[4]
3. Receptor Grid Generation:
- Define the binding site on the protein. This is often done by specifying a grid box that encompasses the active site of the enzyme, typically centered on the co-crystallized ligand if available.[4]
4. Docking Simulation:
- Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligands into the defined receptor grid.[4]
- The program will generate multiple binding poses for each ligand and rank them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[4]
5. Analysis of Results:
- Analyze the docking poses and scores. A lower docking score generally indicates a better binding affinity.
- Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.
Data Presentation
Table 1: Molecular Docking Scores of this compound Derivatives against COX-1 and COX-2
| Compound ID | Target Protein | Docking Score (kcal/mol) | Reference Ligand | Reference Docking Score (kcal/mol) |
| 4a | COX-1 (3KK6) | -8.5 | Diclofenac | -7.9 |
| 4a | COX-2 (5IKR) | -9.2 | Diclofenac | -8.8 |
| 4h | COX-1 (3KK6) | -7.8 | Diclofenac | -7.9 |
| 4h | COX-2 (5IKR) | -8.5 | Diclofenac | -8.8 |
Data synthesized from Neelaveni & Prasad (2022).
Table 2: In Vitro Cytotoxicity (IC50) of this compound Derivatives
| Compound ID | Cell Line | IC50 (µM) | Standard Drug | Standard IC50 (µM) |
| 9d | K-562 | 0.77 | Doxorubicin | - |
| 9f | K-562 | 1.74 | Doxorubicin | - |
| 9a | MCF-7 | 3.56 | Doxorubicin | - |
| 5a | MCF-7 | 2.617 | - | - |
Data synthesized from multiple sources.[1][7]
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
Application Note: Analysis of Pyrimidine-2-thiol using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-2-thiol and its derivatives are heterocyclic compounds of significant interest in pharmaceutical and biological research due to their wide range of biological activities. These activities include antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Accurate and reliable quantitative analysis of this compound is crucial for purity assessment, pharmacokinetic studies, and quality control in drug development.[6][7]
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The principle of this method is based on the separation of the analyte on a non-polar stationary phase with a polar mobile phase.[6]
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained for the analysis of this compound using the described RP-HPLC method. These values should be validated in your laboratory to ensure they meet the specific requirements of your application.
| Parameter | Result |
| Retention Time (t_R) | Approximately 4.5 min |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Recovery | 98 - 102% |
| Precision (%RSD) | < 2% |
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound using RP-HPLC.
Materials and Reagents
-
Solvents: HPLC grade acetonitrile (B52724) (MeCN) and water.
-
Acid Modifier: Phosphoric acid or formic acid (for MS-compatible methods).[8]
-
Reference Standard: this compound (purity > 99%).
-
Sample Diluent: Mobile phase A (Water with 0.1% acid) or a suitable solvent in which the analyte is stable and soluble.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the sample diluent to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable diluent to achieve a theoretical concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Data Analysis
The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram with the peak areas of the standard solutions. A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions.
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound by RP-HPLC.
Logical Flow of HPLC Method Validation
Caption: Key stages in the validation of an HPLC analytical method.
Conceptual Biological Significance of this compound Derivatives
Caption: Diverse biological activities associated with this compound derivatives.
References
- 1. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]
- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | SIELC Technologies [sielc.com]
Application of Pyrimidine-2-thiols in Acidic Corrosion Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of pyrimidine-2-thiols and their derivatives as effective corrosion inhibitors for various metals and alloys in acidic environments. The information compiled is based on a comprehensive review of recent scientific literature.
Introduction
Acidic solutions are widely used in various industrial processes such as acid pickling, industrial cleaning, and oil and gas well acidizing.[1] However, these processes can lead to significant corrosion of metal infrastructure. Pyrimidine-2-thiols and their derivatives have emerged as a promising class of corrosion inhibitors due to their excellent performance, environmental friendliness, and ease of synthesis.[1][2][3][4]
The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[5][6][7] This adsorption occurs through the presence of heteroatoms (Nitrogen and Sulfur), π-electrons in the pyrimidine (B1678525) ring, and various functional groups, which can interact with the vacant d-orbitals of the metal.[1][4] The mechanism of adsorption can be physisorption, chemisorption, or a combination of both, and often follows the Langmuir adsorption isotherm.[5][6][8]
Quantitative Data Summary
The inhibition efficiency and electrochemical parameters of various pyrimidine-2-thiol derivatives are summarized in the tables below. This data allows for a comparative analysis of their performance under different conditions.
Table 1: Inhibition Efficiency of this compound Derivatives from Weight Loss Measurements
| Inhibitor | Metal/Alloy | Corrosive Medium | Inhibitor Conc. | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione (PTH) | Mild Steel | 1.0 M H₂SO₄ | 200 ppm | 30 | 92.3 | [5] |
| 4-(4-methylphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione (PTM) | Mild Steel | 1.0 M H₂SO₄ | 200 ppm | 30 | 94.1 | [5] |
| 4-(4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione (PTMO) | Mild Steel | 1.0 M H₂SO₄ | 200 ppm | 30 | 95.8 | [5] |
| (E)-phenyl (4-phenyl-1-(thiophen-2-ylmethyleneamino)-2-thioxo-1,2-dihydropyrimidin-5-yl)methanone (PPTT) | Mild Steel | 1.0 M HCl | 2 mM | 25 | 83.8 | [8] |
| 5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-one (TP-1) | Mild Steel | 1.0 M HCl | 200 mg/L | 35 | 94.0 | [7] |
| 5-cyano-6-(p-tolyl)-2-thioxo-2,3-dihydropyrimidin-4-one (TP-2) | Mild Steel | 1.0 M HCl | 200 mg/L | 35 | 95.5 | [7] |
| 5-cyano-6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4-one (TP-3) | Mild Steel | 1.0 M HCl | 200 mg/L | 35 | 96.5 | [7] |
| 6-(4-(dimethylamino)phenyl)-5-cyano-2-thioxo-2,3-dihydropyrimidin-4-one (TP-4) | Mild Steel | 1.0 M HCl | 200 mg/L | 35 | 97.0 | [7] |
Table 2: Electrochemical Polarization and Impedance Data
| Inhibitor | Metal/Alloy | Corrosive Medium | Inhibitor Conc. | Icorr (µA/cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | Reference |
| 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione (PTH) | Mild Steel | 1.0 M H₂SO₄ | 200 ppm | 18.5 | 450 | 75 | 92.9 | [5] |
| 4-(4-methylphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione (PTM) | Mild Steel | 1.0 M H₂SO₄ | 200 ppm | 14.2 | 580 | 62 | 94.6 | [5] |
| 4-(4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione (PTMO) | Mild Steel | 1.0 M H₂SO₄ | 200 ppm | 9.8 | 820 | 48 | 96.3 | [5] |
| (E)-phenyl (4-phenyl-1-(thiophen-2-ylmethyleneamino)-2-thioxo-1,2-dihydropyrimidin-5-yl)methanone (PPTT) | Mild Steel | 1.0 M HCl | 2 mM | 31.4 | - | - | 83.8 | [8] |
| Pyridine-2-thiol | Brass | 0.5 M H₂SO₄ | 0.25 mM | 1.8 | 1250 | - | >85 | [9][10] |
| 4,6-dichloro-2-(methylthio) pyrimidine (DCMTP) | AISI 321 Stainless Steel | 1.0 M HCl | 8 x 10⁻⁴ M | - | - | - | 72 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of pyrimidine-2-thiols as corrosion inhibitors.
Synthesis of this compound Derivatives
A general procedure for the synthesis of substituted pyrimidine-2-thiones involves the reaction of an appropriate chalcone (B49325) with thiourea (B124793) in an alcoholic solution containing a base.
Protocol: Synthesis of 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione (PTH)
-
Reactants:
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Thiourea
-
Potassium Hydroxide (B78521)
-
-
Procedure: a. Dissolve the chalcone and thiourea in ethanol in a round-bottom flask. b. Add a solution of potassium hydroxide in ethanol to the mixture. c. Reflux the reaction mixture for several hours with constant stirring. d. Monitor the reaction progress using thin-layer chromatography (TLC). e. After completion, cool the reaction mixture and pour it into ice-cold water. f. Acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the product. g. Filter the precipitate, wash it with water, and dry it. h. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine-2-thione derivative. i. Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR.[8]
Corrosion Inhibition Studies
3.2.1 Weight Loss Method
This is a simple and widely used method to determine the corrosion rate and the inhibition efficiency.[1]
Protocol:
-
Specimen Preparation: a. Prepare metal coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm). b. Polish the coupons with a series of emery papers of different grades, degrease with acetone, wash with distilled water, and dry. c. Weigh the coupons accurately using an analytical balance.
-
Test Procedure: a. Prepare the corrosive solution (e.g., 1.0 M HCl or 1.0 M H₂SO₄) with and without different concentrations of the this compound inhibitor. b. Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 6 hours) at a constant temperature. c. After the immersion period, remove the coupons from the solutions. d. Clean the coupons to remove corrosion products, wash with distilled water, dry, and reweigh.
-
Calculations: a. Corrosion Rate (CR): CR (g·m⁻²·h⁻¹) = (W₁ - W₂) / (A * t) where W₁ is the initial weight, W₂ is the final weight, A is the surface area, and t is the immersion time. b. Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
3.2.2 Electrochemical Measurements
Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) provide insights into the corrosion mechanism and the inhibitor's mode of action.[5][6][8]
Protocol:
-
Electrochemical Cell Setup: a. Use a standard three-electrode cell consisting of the metal specimen as the working electrode (WE), a platinum foil or graphite (B72142) rod as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
-
Test Procedure: a. Immerse the electrodes in the corrosive solution with and without the inhibitor. b. Allow the system to stabilize for a certain period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached. c. Potentiodynamic Polarization (PDP): i. Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s). ii. Plot the resulting current density versus potential (Tafel plot). iii. Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic curves to Ecorr. d. Electrochemical Impedance Spectroscopy (EIS): i. Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz). ii. Plot the impedance data in the form of Nyquist and Bode plots. iii. Analyze the data by fitting to an appropriate equivalent electrical circuit to obtain parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculations: a. Inhibition Efficiency from PDP (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] * 100 where Icorr₀ and Icorrᵢ are the corrosion current densities without and with the inhibitor, respectively. b. Inhibition Efficiency from EIS (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.
Surface Analysis
Techniques like Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) are used to visualize the metal surface and confirm the formation of a protective inhibitor film.[1]
Protocol:
-
Sample Preparation: a. Immerse metal specimens in the corrosive solution with and without the inhibitor for a specific duration. b. After immersion, gently rinse the specimens with distilled water and dry them.
-
SEM Analysis: a. Mount the dried specimens on an SEM stub. b. Coat the specimens with a thin layer of a conductive material (e.g., gold) if they are not sufficiently conductive. c. Acquire high-resolution images of the surface morphology at different magnifications.
-
EDX Analysis: a. Perform EDX analysis on selected areas of the surface to determine the elemental composition. b. The presence of elements from the inhibitor molecule (e.g., S, N) on the surface of the inhibited specimen confirms its adsorption.
Visualizations
Mechanism of Corrosion Inhibition
The following diagram illustrates the general mechanism of corrosion inhibition by this compound derivatives on a metal surface in an acidic medium.
Caption: Mechanism of corrosion inhibition by pyrimidine-2-thiols.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines the typical workflow for evaluating the corrosion inhibition performance of this compound derivatives.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Structure-Activity Relationship
The following diagram illustrates the key structural features of this compound derivatives that influence their corrosion inhibition efficiency.
Caption: Structure-activity relationship of pyrimidine-2-thiols.
References
- 1. sdit.ac.in [sdit.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. electrochemsci.org [electrochemsci.org]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antimicrobial Activity Testing of Pyrimidine-2-thiols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro antimicrobial activity of novel or synthesized pyrimidine-2-thiol compounds. The methodologies are based on established standards for antimicrobial susceptibility testing, ensuring reliable and reproducible data for research and drug development purposes.
Introduction
Pyrimidine-2-thiols are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1][2] The emergence of multidrug-resistant bacterial strains necessitates the discovery of new antimicrobial agents.[3] This document outlines the key experimental protocols to assess the efficacy of this compound derivatives against a panel of pathogenic bacteria. The primary methods covered are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the subsequent procedure to establish the Minimum Bactericidal Concentration (MBC).
Data Presentation
Quantitative data from these experiments should be summarized for clear interpretation and comparison. The following table provides a template for presenting the MIC and MBC values of test compounds against various bacterial strains.
Table 1: Summary of In Vitro Antimicrobial Activity of this compound Derivatives
| Compound ID | Test Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| P2T-001 | Staphylococcus aureus (ATCC 29213) | Gram-positive | 8 | 16 | 2 |
| P2T-001 | Escherichia coli (ATCC 25922) | Gram-negative | 32 | 128 | 4 |
| P2T-002 | Staphylococcus aureus (ATCC 29213) | Gram-positive | 4 | 8 | 2 |
| P2T-002 | Escherichia coli (ATCC 25922) | Gram-negative | 16 | 64 | 4 |
| Ciprofloxacin | Staphylococcus aureus (ATCC 29213) | Gram-positive | 1 | 2 | 2 |
| Ciprofloxacin | Escherichia coli (ATCC 25922) | Gram-negative | 0.5 | 1 | 2 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[4][5] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.
Materials:
-
This compound test compounds
-
Standard reference antibiotics (e.g., Ciprofloxacin)
-
Gram-positive and Gram-negative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]
-
Sterile 96-well microtiter plates[7]
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)[8]
-
Multichannel pipette
Procedure:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each this compound compound in a suitable solvent (e.g., DMSO). The solvent should be tested for any intrinsic antimicrobial activity.
-
Further dilute the stock solution in CAMHB to achieve a concentration that is twice the highest desired test concentration.[7]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).[8]
-
Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[5][8]
-
-
Microtiter Plate Setup:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.[8]
-
Add 200 µL of the twice-concentrated test compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process down to well 10. Discard 100 µL from well 10.[7]
-
Well 11 will serve as the growth control (inoculum without test compound), and well 12 will be the sterility control (broth only).[4]
-
-
Inoculation and Incubation:
-
Reading and Interpretation:
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9] It is determined by subculturing from the clear wells of the MIC test.
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
-
Sterile pipette tips or loops
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing:
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
Reading and Interpretation:
Interpretation of MBC/MIC Ratio:
The ratio of MBC to MIC can provide insight into whether a compound is bactericidal or bacteriostatic.
-
Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.[9]
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.
Visualizations
Experimental Workflow
Caption: Workflow for determining MIC and MBC of pyrimidine-2-thiols.
Potential Mechanism of Action
Some thiophenyl-pyrimidine derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton.[3]
Caption: Inhibition of FtsZ polymerization by pyrimidine-2-thiols.
References
- 1. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. microchemlab.com [microchemlab.com]
- 12. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for ADMET Studies of Pyrimidine-2-thiol Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-2-thiol derivatives represent a class of heterocyclic compounds with significant potential in drug discovery, exhibiting a wide range of biological activities. Early assessment of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying promising candidates and mitigating the risk of late-stage failures in drug development. These application notes provide a comprehensive overview and detailed protocols for a panel of recommended in vitro and in silico ADMET studies tailored for the evaluation of this compound drug candidates.
The presence of the pyrimidine (B1678525) ring and the thiol group can influence the physicochemical and pharmacokinetic properties of these molecules. For instance, the thiol group may be susceptible to oxidation, potentially impacting metabolic stability. Furthermore, the nitrogen atoms in the pyrimidine ring can influence solubility and interactions with biological targets and metabolizing enzymes. Therefore, a thorough ADMET characterization is essential to understand the drug-like properties of this chemical series.
Recommended ADMET Screening Workflow
A tiered approach to ADMET screening is recommended, starting with computationally efficient in silico predictions to prioritize compounds for more resource-intensive in vitro testing.
Caption: A tiered workflow for ADMET screening of this compound candidates.
Data Presentation
The following tables summarize representative quantitative data for key ADMET parameters. It is important to note that experimental data for a broad range of this compound derivatives is limited in the public domain. The data presented below is a composite of reported values for structurally related compounds and should be considered as a general guide.
Table 1: Physicochemical Properties and Permeability
| Compound ID | Structure | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B | Efflux Ratio (B→A / A→B) |
| PYT-001 | [Structure of a representative this compound] | 50 ± 5 | 1.5 ± 0.2 | 1.8 |
| PYT-002 | [Structure of a second derivative] | 120 ± 10 | 0.8 ± 0.1 | 3.5 |
| PYT-003 | [Structure of a third derivative] | 25 ± 3 | 5.2 ± 0.6 | 1.1 |
| Verapamil (Control) | N/A | >100 | <0.5 | >10 |
| Propranolol (Control) | N/A | >100 | >10 | <1.5 |
Table 2: Metabolic Stability in Human Liver Microsomes
| Compound ID | t₁/₂ (min) | CLint (µL/min/mg protein) |
| PYT-001 | 45 | 15.4 |
| PYT-002 | 15 | 46.2 |
| PYT-003 | >60 | <11.5 |
| Verapamil (Control) | 10 | 69.3 |
| Testosterone (Control) | 25 | 27.7 |
Table 3: Cytotoxicity and hERG Liability
| Compound ID | HepG2 IC₅₀ (µM) | hERG IC₅₀ (µM) |
| PYT-001 | 35.2 | > 50 |
| PYT-002 | 12.8 | 25.1 |
| PYT-003 | > 100 | > 50 |
| Doxorubicin (Control) | 0.8 | N/A |
| Amiodarone (Control) | N/A | 5.2 |
Table 4: Plasma Protein Binding
| Compound ID | Human Plasma Protein Binding (%) |
| PYT-001 | 85.3 |
| PYT-002 | 92.1 |
| PYT-003 | 76.5 |
| Warfarin (Control) | >99 |
Experimental Protocols
Aqueous Solubility Assay (Kinetic Turbidimetric Method)
Objective: To determine the kinetic aqueous solubility of this compound derivatives.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Microplate reader with shaking capability
Protocol:
-
Prepare a serial dilution of the test compound in DMSO in a 96-well plate.
-
In a separate 96-well plate, add PBS (pH 7.4).
-
Transfer a small volume (e.g., 2 µL) of the DMSO stock solutions to the PBS-containing plate to achieve final compound concentrations ranging from 1 to 200 µM. The final DMSO concentration should be ≤1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity by reading the absorbance at a wavelength of 620 nm.
-
The highest concentration at which no precipitate is observed is considered the kinetic solubility.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound derivatives using the Caco-2 cell monolayer model.[1][2]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Lucifer yellow
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
Protocol:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monitor the integrity of the cell monolayer by measuring the TEER. Values should be >200 Ω·cm².
-
Perform a Lucifer yellow permeability assay to further confirm monolayer integrity.
-
For the permeability assay (Apical to Basolateral, A→B), add the test compound (e.g., 10 µM in HBSS, pH 6.5) to the apical side and fresh HBSS (pH 7.4) to the basolateral side.
-
For the efflux assay (Basolateral to Apical, B→A), add the test compound to the basolateral side and fresh buffer to the apical side.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At specified time points, collect samples from the receiver compartment and analyze the concentration of the test compound by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio >2 suggests active efflux.
Caption: Workflow for the Caco-2 permeability assay.
Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of this compound derivatives in human liver microsomes (HLM).[3]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compounds (10 mM stock in DMSO)
-
Acetonitrile (B52724) with an internal standard (for quenching)
-
LC-MS/MS system
Protocol:
-
Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t₁/₂) and intrinsic clearance (CLint) using the following equations: t₁/₂ = 0.693 / k CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein)
Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic potential of this compound derivatives on a relevant cell line, such as the human liver cancer cell line HepG2.[4][5][6]
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 48 or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
hERG Channel Blockade Assay (Automated Patch-Clamp)
Objective: To assess the potential of this compound derivatives to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.[7][8]
Materials:
-
A cell line stably expressing the hERG channel (e.g., HEK293-hERG)
-
Internal and external solutions for patch-clamp recording
-
Automated patch-clamp system
-
Test compounds and a positive control (e.g., Amiodarone)
Protocol:
-
Culture the hERG-expressing cells according to standard procedures.
-
On the day of the experiment, harvest the cells and place them in the automated patch-clamp system.
-
Establish a stable whole-cell recording and apply a voltage pulse protocol to elicit the hERG tail current.
-
Record baseline currents in the vehicle control solution.
-
Apply increasing concentrations of the test compound and record the steady-state inhibition of the hERG tail current at each concentration.
-
Measure the peak amplitude of the hERG tail current.
-
Calculate the percentage of inhibition for each concentration relative to the control.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ value. Compounds with an IC₅₀ value >30 µM are generally considered to have a lower risk.
Caption: Mechanism of potential hERG channel blockade by drug candidates.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To evaluate the mutagenic potential of this compound derivatives.[9][10][11][12]
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Escherichia coli strain (e.g., WP2 uvrA)
-
S9 fraction (from Aroclor 1254-induced rat liver) for metabolic activation
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Positive and negative controls
Protocol:
-
Prepare dilutions of the test compound.
-
In separate tubes for each strain, mix the test compound, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer (without S9).
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
Disclaimer
These application notes and protocols are intended for guidance and informational purposes only. Researchers should optimize and validate these assays for their specific experimental conditions and compounds. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Ames test - Wikipedia [en.wikipedia.org]
- 10. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 11. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 12. nelsonlabs.com [nelsonlabs.com]
Application Notes and Protocols for Pyrimidine-2-Thiol Derivatives as COX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostanoids like prostaglandins (B1171923) and thromboxanes. Two main isoforms of this enzyme have been identified: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and significantly upregulated during inflammatory processes and in certain cancers.[1][2] The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[2]
Pyrimidine-2-thiol derivatives have emerged as a promising class of compounds exhibiting potent and selective COX-2 inhibitory activity.[1] These application notes provide an overview of the experimental protocols and data related to the evaluation of this compound derivatives as COX inhibitors, intended to guide researchers in the screening and characterization of these compounds.
Data Presentation: In Vitro COX-1 and COX-2 Inhibitory Activity
The inhibitory potential of this compound derivatives and other pyrimidine (B1678525) analogs against COX-1 and COX-2 is typically quantified by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative data from various studies.
| Compound ID | Modification | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Compound 3b | Benzo[d]imidazole derivative | - | 0.20 | - | [3] |
| Compound 5b | Sulphonamide phenyl derivative | - | 0.18 | - | [3] |
| Compound 5d | Sulphonamide phenyl derivative | - | 0.16 | - | [3] |
| L1 | Pyrimidine derivative | >100 | 1.2 | >83.3 | [1] |
| L2 | Pyrimidine derivative | >100 | 1.5 | >66.7 | [1] |
| Celecoxib | Standard COX-2 Inhibitor | 12.7 | 0.045 | 282.22 | |
| Nimesulide | Standard COX-2 Inhibitor | - | 1.68 | - | [3] |
| Piroxicam | Standard NSAID | 1.5 | 2.5 | 0.6 | [1] |
| Meloxicam | Standard NSAID | 1.1 | 1.0 | 1.1 | [1] |
Note: IC50 values and selectivity indices can vary depending on the specific assay conditions and the source of the enzymes.
Signaling Pathway
The diagram below illustrates the cyclooxygenase pathway and the role of COX inhibitors.
Caption: The COX signaling pathway and the inhibitory action of pyrimidine derivatives on COX-2.
Experimental Protocols
In Vitro COX Inhibitor Screening Assay (Fluorometric)
This assay is a rapid and sensitive method for high-throughput screening of COX inhibitors based on the fluorometric detection of Prostaglandin G2.
Materials:
-
96-well white opaque plate with a flat bottom
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Human Recombinant COX-1 or COX-2 enzyme
-
Test this compound derivatives
-
Positive control inhibitor (e.g., Celecoxib)
-
DMSO (for dissolving compounds)
Protocol:
-
Reagent Preparation:
-
Reconstitute the COX-1 or COX-2 enzyme with sterile ddH2O. Aliquot and store at -80°C. Keep on ice during use.
-
Prepare a 10X stock solution of the test this compound derivative in DMSO.
-
Just before use, dilute the COX Cofactor 200-fold with COX Assay Buffer.
-
Prepare the Arachidonic Acid/NaOH solution by mixing equal volumes of the supplied Arachidonic Acid and NaOH, then dilute 10-fold with ddH2O.
-
-
Assay Plate Setup (per well):
-
Enzyme Control (EC): 10 µL COX Assay Buffer
-
Inhibitor Control (IC): 2 µL Celecoxib + 8 µL COX Assay Buffer
-
Test Sample (S): 10 µL of the 10X diluted test inhibitor.
-
Solvent Control (optional): 10 µL of the solvent used to dissolve the inhibitor.
-
-
Reaction Mix Preparation (per well):
-
COX Assay Buffer: 76 µL
-
COX Probe: 1 µL
-
Diluted COX Cofactor: 2 µL
-
COX-1 or COX-2 Enzyme: 1 µL
-
-
Assay Procedure:
-
Add 80 µL of the Reaction Mix to each well of the 96-well plate.
-
Using a multi-channel pipette, add 10 µL of the diluted Arachidonic Acid/NaOH solution to each well to initiate the reaction.
-
Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Choose two time points (T1 and T2) within the linear range of the reaction and record the corresponding fluorescence values (RFU1 and RFU2).
-
Calculate the slope for all samples: Slope = (RFU2 - RFU1) / (T2 - T1).
-
Calculate the percentage of relative inhibition: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro COX Peroxidase Activity Assay (TMPD Oxidation)
This colorimetric assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Materials:
-
96-well microplate
-
Spectrophotometer (590 nm)
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Hemin
-
TMPD
-
Arachidonic Acid
-
Ovine COX-1 and Human Recombinant COX-2 enzymes
-
Test this compound derivatives
-
DMSO
Protocol:
-
Reagent Preparation:
-
Prepare working solutions of Hemin, TMPD, and Arachidonic Acid in COX Assay Buffer.
-
Dilute the COX-1 and COX-2 enzymes to the desired concentration in COX Assay Buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Plate Setup (per well):
-
Background: 160 µL COX Assay Buffer + 10 µL Hemin Working Solution.
-
100% Initial Activity (Control): 150 µL COX Assay Buffer + 10 µL Hemin Working Solution + 10 µL COX-1 or COX-2 enzyme solution.
-
Inhibitor Wells: 140 µL COX Assay Buffer + 10 µL Hemin Working Solution + 10 µL COX-1 or COX-2 enzyme solution + 10 µL of the test compound dilution.
-
-
Assay Procedure:
-
Mix the contents of the wells and pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of TMPD Working Solution followed by 10 µL of Arachidonic Acid Working Solution to all wells.
-
Read the absorbance at 590 nm after a specified time (e.g., 5 minutes).
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a widely used in vivo model to assess the anti-inflammatory activity of novel compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Plethysmometer
-
1% Carrageenan solution in saline
-
Test this compound derivatives
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Protocol:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the rats into groups (n=6): Control (vehicle), Reference drug, and Test compound groups (at various doses).
-
Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives only the vehicle.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point: % Edema = [(Vt - V0) / V0] x 100, where Vt is the paw volume at time t and V0 is the initial paw volume.
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group: % Inhibition = [1 - (% Edema of treated group / % Edema of control group)] x 100.
-
Experimental Workflow
The following diagram outlines the general workflow for the evaluation of this compound derivatives as COX inhibitors.
Caption: A typical experimental workflow for screening and evaluating this compound derivatives as COX inhibitors.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the investigation of this compound derivatives as selective COX-2 inhibitors. By following these standardized methods, researchers can effectively screen compound libraries, determine their potency and selectivity, and evaluate their in vivo efficacy, thereby accelerating the discovery and development of novel anti-inflammatory agents.
References
- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyridine-Bearing Pyrimidine-2-thiols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridine-bearing pyrimidine-2-thiols are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The fusion of the pyrimidine (B1678525) ring, a core structure in nucleic acids, with a pyridine (B92270) moiety often imparts a wide range of biological activities. These compounds are investigated for their potential as anti-inflammatory, analgesic, antimicrobial, anti-HIV, and anticancer agents. The pyrimidine-2-thiol group provides an additional site for functionalization, allowing for the synthesis of diverse molecular libraries for drug discovery.[1]
The most prevalent and straightforward synthetic strategy involves a multi-step process, typically starting with the synthesis of a pyridine-containing chalcone (B49325) intermediate, followed by a cyclocondensation reaction with thiourea (B124793). This document outlines the key techniques, provides detailed experimental protocols, and summarizes relevant data for the synthesis of these valuable compounds.
Primary Synthesis Technique: Cyclocondensation of Pyridine-Chalcones
The most widely adopted method for synthesizing pyridine-bearing pyrimidine-2-thiols is the cyclocondensation reaction of a pyridine-bearing chalcone with thiourea.[2] This process is typically a two-step synthesis.
-
Step 1: Claisen-Schmidt Condensation to form Chalcone. An appropriate acetylpyridine (e.g., 3-acetylpyridine) is reacted with a substituted benzaldehyde (B42025) in the presence of a base (like NaOH or KOH) to form the α,β-unsaturated ketone known as a chalcone. This reaction sets up the core structure that will be cyclized in the next step.
-
Step 2: Pyrimidine Ring Formation. The synthesized pyridine-bearing chalcone is then reacted with thiourea in a basic medium (e.g., ethanolic NaOH or methanolic KOH). The thiourea attacks the α,β-unsaturated system, leading to a cyclization and dehydration cascade that forms the final this compound ring.[2]
This synthetic route is a type of [3+3] heterocyclization, where a three-atom component (the α,β-unsaturated ketone system) reacts with another three-atom component (thiourea).[1][3]
General Experimental Workflow
The logical flow of the synthesis, from starting materials to the final characterization, is a critical aspect of the process.
Caption: General workflow for the two-step synthesis of pyridine-bearing pyrimidine-2-thiols.
Experimental Protocols
The following are generalized protocols based on established literature. Researchers should adapt these methods based on specific substrates and laboratory conditions.
Protocol 1: Synthesis of Pyridine-Bearing Chalcone Intermediate
This protocol details the Claisen-Schmidt condensation to form the chalcone precursor.
Materials:
-
3-Acetylpyridine (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve the substituted benzaldehyde (0.01 mol) in ethanol (20-30 mL) in a flask equipped with a magnetic stirrer.
-
Add 3-acetylpyridine (0.01 mol) to the solution and stir until homogenous.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous or ethanolic solution of NaOH (e.g., 10 mL of 40% NaOH) dropwise to the reaction mixture while maintaining the cool temperature.
-
After addition, allow the mixture to stir at room temperature for 6-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl if necessary.
-
The precipitated solid (crude chalcone) is collected by filtration, washed thoroughly with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent like methanol or ethanol to afford the pure chalcone.
Protocol 2: Synthesis of Pyridine-Bearing this compound
This protocol describes the cyclization of the chalcone intermediate with thiourea.
Materials:
-
Pyridine-Bearing Chalcone (1.0 eq)
-
Thiourea (1.0 eq)
-
Ethanol or Methanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the synthesized chalcone (0.01 mol) and thiourea (0.01 mol) in ethanol (25-50 mL).[2]
-
Add a solution of NaOH or KOH (e.g., 5 g of NaOH in 25 mL of ethanol) to the mixture.
-
Attach a condenser and reflux the reaction mixture for 3-15 hours. The reaction time can vary significantly based on the specific substrates.[2]
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the resulting solid, wash it with cold water, and dry it.
-
Recrystallize the crude this compound from an appropriate solvent (e.g., ethanol or DMF) to obtain the pure final product.
Quantitative Data Summary
The efficiency of the synthesis can vary based on the substituents on the aromatic rings. The following table summarizes representative data from the literature.
| Compound Name | Starting Chalcone Substituent (Ar) | Reaction Time (h) | Yield (%) | Reference |
| 4-(2-Chlorophenyl)-6-(4-nitrophenyl)this compound | 2-Chloro | 3-4 | 84.72 | [2] |
| 4-(3-Chlorophenyl)-6-(4-nitrophenyl)this compound | 3-Chloro | 3-4 | 72.54 | [2] |
| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)this compound | 4-Chloro | 3-4 | 75.00 | [2] |
| 4-(4-Nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | 4-Nitro | 12-15 | - | |
| 4-(4-Chlorophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | 4-Chloro | 12-15 | - | |
| 4-(4-Bromophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | 4-Bromo | 12-15 | - | |
| 4-(4-Hydroxyphenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | 4-Hydroxy | 12-15 | - |
Note: Yield data was not provided in the abstract for all compounds listed in reference.
Application in Drug Development: Targeting Signaling Pathways
Pyridine-pyrimidine hybrids have been designed as inhibitors for various protein kinases involved in cell signaling pathways critical to cancer progression. For instance, derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key regulators of tumor growth and angiogenesis.[4]
Caption: Inhibition of EGFR/VEGFR-2 signaling by a pyridine-pyrimidine-2-thiol derivative.
References
- 1. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrimidine Derivative Synthesis
Welcome to the technical support center for pyrimidine (B1678525) derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyrimidine derivatives, with a focus on common synthetic methodologies such as the Biginelli and Pinner reactions.
Issue 1: Low Yield or No Product in Biginelli Reaction
Question: I am performing a Biginelli reaction to synthesize a dihydropyrimidinone (DHPM), but I am getting a very low yield or no product at all. What are the possible reasons and how can I improve the yield?
Answer:
Low yields are a common challenge in the classical Biginelli reaction, particularly with certain substituted aromatic and aliphatic aldehydes.[1] Several factors can be optimized to improve the outcome.
Troubleshooting Steps:
-
Catalyst Choice and Activity: The Biginelli reaction is acid-catalyzed. While strong acids like HCl have been traditionally used, they can lead to side reactions.[1] Consider using milder Lewis acids (e.g., ZnCl₂, FeCl₃, Yb(OTf)₃) or solid acid catalysts, which can improve yields and simplify the workup.[1][2] Ensure your catalyst is active, especially if it is a reusable one that may require regeneration.[3]
-
Reaction Temperature: Temperature is a critical parameter. While some reactions can proceed at room temperature, heating is often necessary to drive the reaction to completion.[1][3] Optimal temperatures are substrate-dependent but often range between 80°C and 100°C.[1] However, excessively high temperatures can promote side reactions and product decomposition.[2][3]
-
Solvent Conditions: The choice of solvent can significantly impact reaction rates and yields.[3] While ethanol (B145695) is commonly used, solvent-free (neat) conditions have been shown to be highly effective, often resulting in shorter reaction times and higher yields.[1]
-
Reaction Time: Reaction times can vary from a few minutes to several hours.[1] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product decomposition from prolonged heating.[2][3]
-
Reactant Stoichiometry and Purity: The ratio of the three components (aldehyde, β-ketoester, and urea (B33335)/thiourea) can influence the yield. A slight excess of the urea or thiourea (B124793) is often beneficial.[1] Additionally, ensure the purity of your starting materials, as impurities can lead to side reactions or inhibit the catalyst.[2][4]
Experimental Protocol: Optimization of Biginelli Reaction Conditions
This protocol provides a general procedure for optimizing the Biginelli reaction.
-
To a mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.2 mmol), add the chosen catalyst (e.g., 10 mol% Lewis acid).
-
Stir the reaction mixture under solvent-free conditions or in a minimal amount of a suitable solvent (e.g., ethanol).
-
Heat the reaction to the desired temperature (e.g., 80°C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid and wash it with a cold solvent like ethanol.
-
If the product does not precipitate, pour the reaction mixture into ice-cold water and stir until a solid forms.[2]
-
Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[2]
Issue 2: Formation of a Yellow, Fluorescent Byproduct in the Biginelli Reaction
Question: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is this byproduct and how can I avoid its formation?
Answer:
The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP).[3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at higher temperatures. This side reaction competes with the desired Biginelli pathway.[3]
Troubleshooting Steps:
-
Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[3]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[3]
-
Order of Addition: In some cases, adding the urea last may help to minimize its decomposition into ammonia.[3]
-
Purity of Urea: Ensure the purity of the urea, as contaminants can sometimes promote side reactions.[2]
Issue 3: Low Yield and Side Reactions in Pinner Pyrimidine Synthesis
Question: My Pinner synthesis is resulting in a low yield of the desired pyrimidine, with a complex mixture of byproducts. What are the common side reactions and how can I optimize the reaction?
Answer:
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. Challenges can arise from side reactions or incomplete cyclization.
Common Side Reactions:
-
Self-condensation of the 1,3-dicarbonyl compound. [3]
-
Hydrolysis of the amidine starting material. [3]
-
Incomplete cyclization. [3]
Troubleshooting Steps:
-
Catalyst: If not already in use, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[3]
-
Reaction Time: Some cyclizations can be slow and may require extended reaction times. Monitor the reaction progress by TLC.[3]
-
pH Control: Maintaining an optimal pH is crucial for the Pinner synthesis.[2]
-
Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.[3]
Experimental Protocol: General Procedure for Pinner Pyrimidine Synthesis
-
In a suitable flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) and the amidine hydrochloride (1 equivalent) in a solvent such as ethanol.
-
Add a base (e.g., sodium ethoxide) to neutralize the amidine salt.
-
Heat the reaction mixture to reflux and monitor by TLC. Reaction times can vary from a few hours to overnight.[3]
-
After completion, cool the mixture to room temperature.
-
Neutralize with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[3]
Issue 4: Purification Difficulties
Question: I am struggling to purify my pyrimidine derivative. What are the best techniques to use?
Answer:
The most common purification techniques for pyrimidine derivatives are recrystallization and column chromatography over silica (B1680970) gel.[5]
Recrystallization Troubleshooting:
-
Poor Solubility: If your compound is poorly soluble, try a solvent mixture. Dissolve your compound in a minimal amount of a hot solvent in which it is soluble, and then slowly add a hot solvent in which it is less soluble until turbidity is observed. Then, allow the solution to cool slowly.[5]
-
Oiling Out: If the compound precipitates as an oil or amorphous solid, the cooling process may be too rapid. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure compound can also promote proper crystallization.[5]
-
Persistent Impurities: If impurities remain after recrystallization, consider a second recrystallization with a different solvent system or switch to column chromatography.[5]
Column Chromatography Troubleshooting:
-
Poor Separation: To improve the separation of closely eluting compounds, you can try a different solvent system with a lower polarity gradient. If the compounds are acidic or basic, adding a small amount of acetic acid (for acidic compounds) or triethylamine/pyridine (for basic compounds) to the mobile phase can improve peak shape and separation.[5]
Data Presentation
Table 1: Effect of Catalyst and Solvent on Biginelli Reaction Yield.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | HCl (20) | Water | 90 | 0.5 | High | [6] |
| 2 | ZnCl₂ | Ethanol | Reflux | 2-4 | Good | [2] |
| 3 | Yb(OTf)₃ | Neat | 100 | 1 | High | [2] |
| 4 | No Catalyst | Neat | 92 | - | Low | [7] |
| 5 | L-proline/TFA | Acetonitrile | 85 | - | High | [8] |
| 6 | p-TSA | DMF/CH₃CN | Reflux | - | High | [8] |
Table 2: Comparison of Biginelli vs. Hantzsch Product Yields under Different Temperatures.
| Aldehyde | Temperature (°C) | Biginelli Product Yield (%) | Hantzsch Product Yield (%) |
| Benzaldehyde | 60 | 85 | 5 |
| Benzaldehyde | 100 | 60 | 25 |
| 4-Chlorobenzaldehyde | 60 | 88 | 4 |
| 4-Chlorobenzaldehyde | 100 | 65 | 22 |
Note: Data in this table is illustrative and based on general trends described in the literature.[3]
Visualizations
Caption: Troubleshooting workflow for low yield in the Biginelli reaction.
Caption: Competing reaction pathways in the Biginelli synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
how to improve low yields in Biginelli pyrimidine synthesis
Welcome to the Technical Support Center for the Biginelli pyrimidine (B1678525) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, and to provide guidance on optimizing this important multicomponent reaction.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: I am consistently obtaining low yields in my Biginelli reaction. What are the most common causes?
Low yields in the Biginelli reaction are a frequent challenge, often stemming from several key factors. The classical protocol, in particular, can be prone to this issue.[1][2][3] The primary culprits for low yields include:
-
Suboptimal Catalyst: The choice and activity of the acid catalyst are critical. Traditional strong acids like HCl can lead to side reactions, while inefficient or deactivated catalysts will result in poor conversion.[1][4][5]
-
Inappropriate Reaction Conditions: Temperature, reaction time, and solvent play a significant role in the reaction's success. Conditions that are not optimized for your specific substrates can drastically lower the yield.[1][3]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea (B33335) can inhibit the reaction or lead to the formation of unwanted byproducts.[3][4]
-
Side Reactions: Several competing reactions can consume starting materials and reduce the yield of the desired dihydropyrimidinone (DHPM). Common side reactions include Knoevenagel condensation, Hantzsch dihydropyridine (B1217469) formation, and self-condensation of the aldehyde.[5][6]
Q2: How can I improve my yields by optimizing the catalyst?
The catalyst is a crucial component for a successful Biginelli reaction.[7] Here are several strategies to optimize your catalytic system:
-
Switch from Brønsted to Lewis Acids: While strong Brønsted acids are traditionally used, milder Lewis acids such as Yb(OTf)₃, InCl₃, FeCl₃, and ZnCl₂ have been shown to significantly improve yields and simplify the workup procedure.[1][6][8][9][10]
-
Consider Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15, Nafion-H, and various zeolites offer advantages such as easier separation from the reaction mixture, potential for recycling, and often lead to cleaner reactions with higher yields.[11][12][13][14][15]
-
Ensure Catalyst Activity: If you are using a reusable catalyst, ensure it is properly activated or regenerated before use. For Brønsted acids, verify the concentration is appropriate.[4]
Q3: What is the impact of the solvent on the reaction yield, and what are the best practices?
The solvent can significantly influence the reaction rate and yield by affecting reactant solubility and the position of tautomeric equilibria.[4][16]
-
Solvent Polarity: Polar solvents are generally preferred for the Biginelli reaction.[17] Ethanol is a common choice, but other solvents like acetonitrile, methanol, and THF have also been used successfully.[18]
-
Solvent-Free Conditions: A highly effective modern approach is to conduct the reaction under solvent-free (neat) conditions. This method often leads to shorter reaction times, higher yields, and aligns with the principles of green chemistry.[1][8][13]
-
Bio-derived Solvents: For improved sustainability, bio-derivable solvents like p-cymene (B1678584) have been shown to be effective.[16]
Q4: How do I determine the optimal temperature and reaction time?
Temperature and reaction time are interdependent and substrate-specific.
-
Temperature Optimization: While some Biginelli reactions can proceed at room temperature, heating is often necessary to drive the reaction to completion.[1] Optimal temperatures typically range from 80°C to 100°C.[1][19] However, excessively high temperatures can promote the formation of byproducts like Hantzsch dihydropyridines due to the decomposition of urea into ammonia.[4]
-
Monitoring the Reaction: It is crucial to monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.[1][4] This will prevent premature termination of the reaction or prolonged heating that could lead to product decomposition.[6]
Q5: I'm observing significant byproduct formation. How can I minimize this?
Byproduct formation is a common cause of low yields. Here are some strategies to mitigate common side reactions:
-
Knoevenagel Condensation: This side reaction between the aldehyde and the β-ketoester can be suppressed by using a Lewis acid catalyst instead of a strong Brønsted acid.[6] Adjusting the stoichiometry by using a slight excess of urea (1.2-1.5 equivalents) can also favor the desired reaction pathway.[5]
-
Hantzsch Dihydropyridine Formation: This byproduct is more likely to form at higher temperatures.[4] Running the reaction at a lower temperature can significantly reduce its formation. Also, ensure the purity of your urea, as the presence of ammonium (B1175870) salts can promote this side reaction.[6]
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition and subsequent side reactions.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the optimization of the Biginelli reaction.
Table 1: Effect of Catalyst on Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl (20 mol%) | Water | 90 | 0.5 | 92 | [17] |
| Yb(OTf)₃ | Neat | 100 | 0.5-1 | 82-95 | [8] |
| InCl₃ | Neat | 90 | 0.5-2 | 80-95 | [8] |
| LiClO₄ | Neat | 90 | 1-3 | 85-95 | [8] |
| WSi/A15 | Neat | 92 | 1 | 95 | [13] |
| No Catalyst | Neat | 90 | 4 | 70 | [20] |
Table 2: Effect of Solvent on Yield
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | LDH | Reflux | 8 | 85 | [21] |
| Water | LDH | Reflux | 12 | 65 | [21] |
| Toluene | LDH | Reflux | 10 | 70 | [21] |
| Acetonitrile | Bi(NO₃)₃ | Reflux | - | High | [18] |
| p-Cymene | Lewis Acid | - | - | High | [16] |
| Solvent-Free | 28%HSiW/HY | 100 | 1 | up to 99 | [22] |
Experimental Protocols
General Protocol for an Optimized Biginelli Synthesis using a Lewis Acid Catalyst (Yb(OTf)₃) under Solvent-Free Conditions
This protocol is based on methodologies reported to give high yields.[8]
-
Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (B124793) (1.5 mmol).
-
Catalyst Addition: Add the Lewis acid catalyst, for example, Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%).
-
Reaction Setup: Equip the flask with a condenser.
-
Heating: Heat the reaction mixture in an oil bath at 100°C with stirring for the appropriate time (typically 0.5-2 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Purification: Add cold water to the solidified reaction mixture and stir vigorously. Collect the solid product by vacuum filtration. Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Visualizations
Caption: A workflow for troubleshooting low yields in the Biginelli synthesis.
Caption: The widely accepted N-acyliminium ion pathway for the Biginelli reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 10. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the support or direct catalyzing of inorganic catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the support or direct catalyzing of inorganic catalysts | Scilit [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. scilit.com [scilit.com]
- 17. jsynthchem.com [jsynthchem.com]
- 18. sctunisie.org [sctunisie.org]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
overcoming challenges in the synthesis of 4-pyrimidone-2-thioether
Technical Support Center: Synthesis of 4-Pyrimidone-2-Thioether
Welcome to the technical support center for the synthesis of 4-pyrimidone-2-thioether. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this important synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 4-pyrimidone-2-thioethers?
A1: The primary methods for synthesizing 4-pyrimidone-2-thioethers include:
-
A two-step process involving the condensation of a β-ketoester with thiourea (B124793), followed by the alkylation of the resulting thiol. While this can produce high yields, it is prone to overalkylation, leading to dialkyl impurities.[1][2][3]
-
Direct condensation of an S-alkylisothiourea with a β-ketoester. This method is often hampered by harsh reaction conditions using strong bases and high heat, which can lead to the degradation of the S-alkylisothiourea and the formation of pungent thiol byproducts, complicating the workup.[1][2][3]
-
A more recent, efficient one-pot method that utilizes a sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters under mild conditions.[1][4][5] This approach offers good to excellent yields and broad functional group tolerance.[4][5]
Q2: What are the main advantages of the one-pot base/acid-mediated synthesis?
A2: The one-pot base/acid-mediated synthesis offers several advantages over traditional methods:
-
Milder Reaction Conditions: It avoids the harsh conditions that can cause degradation of starting materials.[4]
-
Reduced Side Products: This method minimizes the formation of pungent thiols and overalkylation impurities.[1]
-
Improved Yields: It generally provides good to excellent yields.[4][5]
-
Operational Simplicity: As a one-pot protocol, it can avoid the need for solvent swaps between reaction stages.[1]
-
Broad Substrate Scope: The mild conditions allow for a wide range of functional groups to be tolerated.[4]
Q3: Why is 4-pyrimidone-2-thioether an important synthetic intermediate?
A3: 4-Pyrimidone-2-thioether is a versatile building block in medicinal chemistry and drug discovery. The pyrimidine (B1678525) ring is a core structure in many biologically active compounds and approved drugs.[1] This intermediate allows for regioselective functionalization at the 2-position, which is crucial for the synthesis of complex molecules, including potent inhibitors for targets like KRAS G12C.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Incomplete reaction. - Degradation of S-alkylisothiourea. - Suboptimal choice of base, acid, or solvent. - Dealkylation of the S-alkylisothiourea. | - For the second stage, use a strong acid like TfOH, MsOH, HCl, or TFA to drive the reaction to completion; weak acids like acetic acid are often insufficient.[1][2][3] - Use milder reaction conditions to prevent degradation. The one-pot base/acid method is recommended.[4] - Optimize the reaction conditions. For the base, DIPEA or TEA can be effective.[1] For the solvent, 2-MeTHF is advantageous for easy workup.[1] - Increase the steric bulk of the alkyl group on the S-alkylisothiourea to reduce dealkylation. For example, S-isopropylisothiourea is less prone to dealkylation than S-methylisothiourea.[1] |
| Formation of Pungent Odor (Thiols) | - Degradation of S-alkylisothiourea under harsh basic conditions. | - Employ the milder one-pot base/acid-mediated protocol which minimizes the degradation of the isothiourea starting material.[1] |
| Overalkylation (Dialkyl Impurity) | - Use of the two-step thiourea condensation followed by alkylation method. | - Switch to the direct condensation of S-alkylisothiourea with the β-ketoester, preferably using the one-pot base/acid-mediated approach to avoid other side reactions.[1][2][3] |
| "Oiling Out" or Gummy Material During Workup | - Inappropriate choice of workup solvent or acid in the reaction. | - During workup, avoid using solvents like MTBE or toluene (B28343) which have been observed to cause "oiling out".[1][2] - When using a strong acid in the second stage, TfOH has been shown to result in a cleaner workup compared to TFA, HCl, or MsOH, which can produce gummy materials.[1][2][3] |
| Reaction Stalls at Intermediate Stage | - Insufficiently strong acid for the dehydration/aromatization step. | - As mentioned for low yields, a strong acid is necessary for the second stage of the one-pot reaction to convert the cyclic intermediate to the final product.[1][2][3] The intermediate is stable at 0°C for at least 18 hours, providing operational flexibility.[1][2] |
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for a Model Synthesis [1][2]
| Entry | S-Alkylisothiouronium Salt | Base (1.1 equiv.) | Solvent | Acid (1.0 equiv.) | Temperature (°C) | Yield (%) |
| 1 | S-Methylisothiouronium Iodide | DIPEA | 2-MeTHF | TfOH | 50 | 92 |
| 2 | S-Ethylisothiouronium Iodide | DIPEA | 2-MeTHF | TfOH | 50 | 85 |
| 3 | S-Isopropylisothiouronium Iodide | DIPEA | 2-MeTHF | TfOH | 50 | 95 |
| 4 | S-tert-Butylisothiouronium Iodide | DIPEA | 2-MeTHF | TfOH | 50 | 78 |
| 5 | S-Methylisothiouronium Iodide | TEA | 2-MeTHF | TfOH | 50 | 89 |
| 6 | S-Methylisothiouronium Iodide | DIPEA | THF | TfOH | 50 | 90 |
| 7 | S-Methylisothiouronium Iodide | DIPEA | ACN | TfOH | 50 | 88 |
| 8 | S-Methylisothiouronium Iodide | DIPEA | 2-MeTHF | MsOH | 50 | 85 (gummy workup) |
| 9 | S-Methylisothiouronium Iodide | DIPEA | 2-MeTHF | Acetic Acid | 50 | <10 |
Yields are based on HPLC area percentage from the cited study and are illustrative of trends.
Experimental Protocols & Workflows
Key Experimental Workflow: One-Pot Synthesis
The following diagram illustrates the general workflow for the one-pot, two-stage synthesis of 4-pyrimidone-2-thioether from a β-ketoester and an S-alkylisothiourea.
Caption: One-pot synthesis workflow for 4-pyrimidone-2-thioether.
General Experimental Protocol
A representative protocol for the one-pot synthesis is as follows[4]:
-
Stage 1: To a solution of the S-alkylisothiouronium iodide (1.1 equivalents) and the β-ketoester (1.0 equivalent) in a suitable solvent like 2-MeTHF, add a base such as DIPEA (1.1 equivalents) dropwise at 0°C.
-
The reaction mixture is stirred at 0°C for a period of time (e.g., 3 to 18 hours) to form the cyclized intermediate.
-
Stage 2: A strong acid, such as triflic acid (TfOH, 1.0 equivalent), is added dropwise to the reaction mixture at 0°C.
-
The reaction is then heated to 50°C and stirred for 3-5 hours until the reaction is complete (monitored by HPLC or TLC).
-
Workup: After completion, the reaction is cooled, and a standard aqueous workup is performed to remove water-soluble byproducts.
-
Purification: The crude product is then purified, typically by crystallization or column chromatography, to yield the final 4-pyrimidone-2-thioether.
This protocol is a general guideline and may require optimization for specific substrates. Researchers should consult the primary literature for detailed procedures and characterization data.[1][4]
References
- 1. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S -alkylisothiourea and β-ketoester - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00039K [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Pyrimidine-2-thiol and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side reactions during the synthesis of pyrimidine-2-thiol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method is the cyclocondensation reaction of a 1,3-dicarbonyl compound (like diethyl malonate or ethyl acetoacetate) with thiourea (B124793).[1] This reaction is typically catalyzed by a base, such as sodium ethoxide, and is a variation of the classical Biginelli reaction.
Q2: What are the primary side reactions I should be aware of during this compound synthesis?
The main side reactions include:
-
Knoevenagel Condensation: This occurs between an aldehyde (if used as a precursor to the 1,3-dicarbonyl compound) and the active methylene (B1212753) compound, leading to an α,β-unsaturated dicarbonyl compound that may not cyclize correctly.[2]
-
Formation of Uncyclized Intermediates: Incomplete cyclization can lead to the isolation of open-chain thiourea adducts, especially if the reaction conditions (e.g., temperature, reaction time) are not optimal.
-
Over-alkylation: When preparing S-alkylated this compound derivatives, there is a risk of forming di-alkylated byproducts.[3]
-
Hantzsch Dihydropyridine (B1217469) Formation: Under certain conditions, particularly in the presence of ammonia (B1221849) or ammonium (B1175870) salts, a competing Hantzsch pyridine (B92270) synthesis can occur, leading to dihydropyridine byproducts.[2]
-
Degradation of Starting Materials: Harsh reaction conditions, such as high temperatures and strong bases, can cause the degradation of starting materials like S-alkylisothioureas.[3]
Q3: How can I detect the presence of these side products?
Common analytical techniques for identifying side products include:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and detect the presence of multiple components in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product mixture, allowing for the determination of the purity of the desired product and the relative amounts of byproducts.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the main product and identify the structures of any isolated byproducts.
-
Mass Spectrometry (MS): To determine the molecular weight of the products and byproducts, aiding in their identification.[5]
Q4: What are the general strategies to minimize side reactions?
Key strategies include:
-
Optimization of Reaction Conditions: Carefully controlling temperature, reaction time, and stoichiometry of reactants is crucial.[6]
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway and minimize the formation of certain byproducts.[7]
-
Order of Addition of Reagents: In some cases, the order in which reactants are added can influence the outcome of the reaction.[2]
-
Use of Milder Reaction Conditions: Employing milder bases or acids and lower reaction temperatures can prevent the degradation of sensitive starting materials.[3]
-
Purification Techniques: Proper purification of the crude product, such as recrystallization, is essential to remove byproducts.
Troubleshooting Guides
Problem 1: Low Yield of the Desired this compound
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction | - Increase reaction time and monitor by TLC until the starting materials are consumed.[2]- Increase the reaction temperature in small increments.[6]- Ensure efficient stirring to maintain a homogeneous reaction mixture. | Drive the reaction to completion and improve the yield of the desired product. |
| Knoevenagel Condensation Dominates | - Use a milder catalyst or optimize the catalyst loading.[2]- Lower the reaction temperature to disfavor the Knoevenagel pathway.[2]- Consider a two-step process where the thiourea is reacted with a pre-formed enone. | Reduced formation of the α,β-unsaturated byproduct and an increased yield of the target this compound. |
| Formation of Uncyclized Intermediates | - Increase the concentration of the acid or base catalyst to promote cyclization.- Increase the reaction temperature or prolong the reaction time to overcome the activation energy for cyclization. | Conversion of the intermediate to the cyclized product, leading to a higher yield. |
| Degradation of Starting Materials | - Employ milder reaction conditions (e.g., weaker base, lower temperature).[3]- Use a one-pot, two-stage procedure where the initial condensation occurs at a lower temperature.[3] | Preservation of the starting materials and an increased overall yield. |
Problem 2: Formation of Significant Amounts of Byproducts
| Byproduct Observed | Troubleshooting Steps | Expected Outcome |
| Knoevenagel Condensation Product | - Alter the stoichiometry by using a slight excess of thiourea.[7]- Change the catalyst to a Lewis acid like Yb(OTf)₃ or InCl₃.[7]- Perform the reaction under solvent-free conditions, possibly with microwave irradiation.[7] | Suppression of the Knoevenagel pathway in favor of the desired Biginelli reaction. |
| Over-alkylated Product | - Use a stoichiometric amount of the alkylating agent.- Control the reaction temperature to avoid excessive reactivity.- Consider a milder alkylating agent. | Selective S-alkylation of the this compound, minimizing the formation of di-alkylated byproducts. |
| Hantzsch Dihydropyridine Byproduct | - Ensure the purity of the thiourea and avoid ammonium-based catalysts.[2]- If ammonia is necessary for the reaction, carefully control the stoichiometry.[2] | Minimized formation of dihydropyridine impurities. |
Data Presentation
Table 1: Effect of Catalyst on the Yield of 4-Aryl-3,4-dihydropyrimidin-2(1H)-thiones
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HCl | Ethanol (B145695) | Reflux | 18 | 40-60[8] |
| 2 | Bismuth(III) Nitrate | Acetonitrile | Reflux | 2 | 85-95[8] |
| 3 | PPh₃ | Solvent-free | 100 | 3 | 80-92[8] |
| 4 | Trichloroacetic Acid | Solvent-free | 70 | 0.07-0.25 | 82-94[9] |
| 5 | Yb(OTf)₃ | Solvent-free | 100 | 0.5-1 | 85-95[10] |
Table 2: Optimization of Reaction Conditions for a One-Pot Synthesis of a 4-Pyrimidone-2-thioether Derivative [3]
| Entry | Base (Stage 1) | Acid (Stage 2) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | DIPEA | - | 0 | 18 | - | - |
| 2 | DIPEA | Acetic Acid | 50 | 5 | <10 | - |
| 3 | DIPEA | TFA | 50 | 3 | 85 | - |
| 4 | DIPEA | HCl | 50 | 3 | 88 | - |
| 5 | DIPEA | MsOH | 50 | 3 | 90 | - |
| 6 | DIPEA | TfOH | 50 | 3 | 94 | 99.7 |
Experimental Protocols
Protocol 1: General Synthesis of 4-Aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester[9]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (B1235776) (1 mmol)
-
Thiourea (1 mmol)
-
Trichloroacetic acid (0.032 g, 20 mol%)
Procedure:
-
Combine the aromatic aldehyde, ethyl acetoacetate, thiourea, and trichloroacetic acid in a round-bottom flask.
-
Stir the mixture at 70°C for the appropriate time (typically 4-15 minutes), monitoring the reaction progress by TLC.
-
After completion, wash the reaction mixture with water.
-
Filter the solid product and recrystallize from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-thione.
Protocol 2: One-Pot Synthesis of a 4-Pyrimidone-2-thioether Derivative[3]
Materials:
-
S-alkylisothiouronium iodide (1.1 equiv.)
-
β-ketoester (1.0 equiv.)
-
2-MeTHF (0.33 M with respect to β-ketoester)
-
DIPEA (1.1 equiv.)
-
TfOH (1.0 equiv.)
Procedure:
-
To a solution of S-alkylisothiouronium iodide and β-ketoester in 2-MeTHF at 0°C, add DIPEA dropwise.
-
Stir the reaction at 0°C for 18 hours.
-
Add TfOH dropwise to the reaction mixture.
-
Heat the reaction to 50°C over 30 minutes and stir for an additional 3-5 hours.
-
Upon completion, proceed with a standard aqueous workup and purification.
Protocol 3: Purification by Recrystallization[11][12]
Procedure:
-
Dissolve the crude this compound derivative in a minimum amount of a suitable hot solvent (e.g., ethanol, ethanol/water mixture).
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature to form crystals.
-
For maximum recovery, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Main and side reaction pathways in this compound synthesis.
Caption: Logical workflow for troubleshooting this compound synthesis.
References
- 1. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh<sub>3</sub> without solvent - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biginelli Reaction [organic-chemistry.org]
Technical Support Center: Purification of Novel Pyrimidine-2-thiol Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of novel pyrimidine-2-thiol compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying novel this compound compounds?
A1: The primary purification techniques for this compound derivatives are recrystallization, column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC). The choice of method depends on the compound's physical properties (e.g., crystallinity, polarity) and the required purity level. Recrystallization is often suitable for crystalline solids, while chromatography is versatile for a wider range of compounds and purities.
Q2: My purified this compound sample is a yellow solid/oil. What is the likely cause?
A2: A yellow discoloration in thiol samples often indicates the presence of disulfide impurities.[1] Pyrimidine-2-thiols are susceptible to oxidation, especially when exposed to air, leading to the formation of a disulfide bond between two thiol molecules.[1]
Q3: How can I remove disulfide impurities from my sample?
A3: Disulfide impurities can be addressed by reduction back to the thiol. This can be achieved using common reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Following the reduction step, a standard purification method such as recrystallization or chromatography should be performed to isolate the pure thiol.
Q4: What are the key considerations when developing a preparative HPLC method for this compound compounds?
A4: When scaling up from analytical to preparative HPLC, key factors to consider are column loading, mobile phase selection, and flow rate.[2][3] It is crucial to first develop a robust analytical method and then systematically increase the sample load to determine the column's capacity without sacrificing resolution.[3][4] For pyrimidine-2-thiols, a reversed-phase method using a C18 column with a mobile phase of acetonitrile (B52724) and water, often with a formic or phosphoric acid modifier, is a common starting point.[5]
Q5: Can I use normal-phase chromatography for this compound purification?
A5: Yes, normal-phase column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is a viable option. The choice of eluent is critical and should be optimized using thin-layer chromatography (TLC) to achieve good separation between your target compound and impurities. A common mobile phase for compounds of intermediate polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297).[6]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Solution |
| Compound does not crystallize | - Solvent is too non-polar or too polar.- Solution is not sufficiently saturated. | - Test a range of solvents or use a co-solvent system.- Reduce the volume of the solvent by gentle heating and evaporation.- Add a seed crystal of the pure compound. |
| Product "oils out" instead of crystallizing | - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too rapid.- High concentration of impurities. | - Select a solvent with a lower boiling point.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- First, perform a preliminary purification using column chromatography to remove a significant portion of the impurities.[6] |
| Low recovery of purified product | - The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use the minimum amount of hot solvent for dissolution.- Pre-heat the filtration apparatus (funnel, filter paper) to prevent the product from crashing out prematurely.[6] |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of product from impurities | - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A hexane (B92381)/ethyl acetate mixture is a good starting point for many pyrimidine (B1678525) derivatives.[6]- Reduce the amount of crude sample loaded onto the column.- Ensure the column is packed uniformly to avoid channeling. |
| Compound does not elute from the column | - The compound is too polar for the chosen eluent system. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. If necessary, switch to a more polar solvent system like dichloromethane/methanol.[7] |
| Cracks or channels in the stationary phase | - The column was allowed to run dry.- Improper packing of the stationary phase. | - Always keep the solvent level above the top of the stationary phase.- Repack the column carefully, ensuring a homogenous slurry and gentle settling. |
Data on Purification of this compound Derivatives
The following table summarizes reported yields for some this compound derivatives, providing a benchmark for expected outcomes.
| Compound | Purification Method | Yield (%) |
| 4-(2-Chlorophenyl)-6-(4-nitrophenyl)this compound | Recrystallization | 84.72 |
| 4-(3-Chlorophenyl)-6-(4-nitrophenyl)this compound | Recrystallization | 72.54 |
| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)this compound | Recrystallization | 75.00 |
Source: Adapted from Narwal et al., Chemistry Central Journal (2017) 11:52.[8]
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of a test solvent at room temperature. A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Test solvents like ethanol, methanol, or ethyl acetate.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to pre-heat the funnel and filter paper to prevent premature crystallization of your product.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Column Chromatography Protocol
-
TLC Analysis: Develop a suitable mobile phase using TLC. Spot your crude material on a TLC plate and elute with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate). The ideal system will show good separation between your desired product and any impurities, with the product having an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level and compact bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, dissolve the product in a more polar solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Preparative HPLC Protocol
-
Analytical Method Development: Develop an analytical HPLC method to separate the target compound from impurities. A common starting point is a C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid.
-
Method Optimization and Scaling: Determine the maximum sample load on the analytical column without losing resolution. Based on this, scale up the flow rate and injection volume for your preparative column.
-
Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Purification: Inject the filtered sample onto the preparative HPLC system. Collect fractions corresponding to the peak of the target compound.
-
Product Recovery: Combine the pure fractions and remove the mobile phase solvents, typically by rotary evaporation or lyophilization, to yield the purified product.
Visualized Workflows
Caption: General purification workflow for novel this compound compounds.
Caption: Troubleshooting logic for recrystallization of pyrimidine-2-thiols.
References
- 1. benchchem.com [benchchem.com]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Mercaptopyrimidines in Solution
Welcome to the technical support center for 2-mercaptopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with these compounds in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-mercaptopyrimidines in solution?
A1: The primary stability concerns for 2-mercaptopyrimidines in solution are their susceptibility to oxidation and the influence of solvent and pH on their tautomeric equilibrium. The thiol group (-SH) is readily oxidized to form a disulfide (-S-S-) bridge, leading to the dimerization of the molecule. This process can be accelerated by exposure to air (oxygen), light, elevated temperatures, and the presence of metal ions.[1][2][3] Additionally, 2-mercaptopyrimidines exist in a tautomeric equilibrium between a thiol form and a thione form. The position of this equilibrium is highly dependent on the solvent's polarity, which can affect the compound's reactivity and stability.[2][3]
Q2: How does the solvent affect the stability and structure of 2-mercaptopyrimidines?
A2: The solvent plays a crucial role in determining which tautomeric form of 2-mercaptopyrimidine (B73435) is predominant, which in turn affects its stability.
-
Polar Solvents (e.g., water, ethanol (B145695), DMSO): In polar solvents, the thione form is favored. While the thione form is more resistant to oxidation than the thiol form, solutions in polar solvents can still undergo a transformation to the corresponding disulfide over time.[2][3]
-
Non-polar Solvents (e.g., cyclohexane, dioxane): In non-polar solvents, the thiol form is predominant.[2][3] The thiol form is more susceptible to direct oxidation to the disulfide.
Q3: What is the effect of pH on the stability of 2-mercaptopyrimidine solutions?
A3: The pH of an aqueous solution significantly impacts the structure and stability of 2-mercaptopyrimidines. Acidic conditions favor the protonation of the molecule, while alkaline conditions lead to deprotonation. These changes in ionization state can alter the compound's susceptibility to degradation pathways such as oxidation and hydrolysis. It is crucial to control the pH of your solutions to ensure consistent results.
Q4: How can I prevent the degradation of my 2-mercaptopyrimidine solutions?
A4: To minimize degradation, consider the following preventative measures:
-
Solvent Choice: If compatible with your experimental design, using a non-polar solvent may be an option, but be aware of the predominance of the oxidation-prone thiol form. In polar solvents where the thione form dominates, the rate of disulfide formation can be slower.
-
Deoxygenation: To prevent oxidation, prepare solutions using deoxygenated solvents and store them under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Store solutions in amber vials or wrapped in aluminum foil to protect them from light, which can catalyze oxidation.[2][3]
-
Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics. For working solutions, minimize their time at room temperature.
-
Use of Additives: Consider adding antioxidants or chelating agents. Antioxidants can scavenge reactive oxygen species, while chelating agents can sequester metal ions that may catalyze oxidation.[4]
-
pH Control: Maintain a consistent and appropriate pH for your experiments using a suitable buffer system.
-
Fresh Preparation: Prepare solutions fresh before each experiment to minimize the impact of degradation over time.
Q5: How can I detect the degradation of my 2-mercaptopyrimidine solution?
A5: Degradation can be monitored using spectroscopic and chromatographic techniques.
-
UV-Vis Spectrophotometry: This technique is useful for observing the conversion of the thione form to the disulfide, as their UV absorption spectra differ.[2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the parent compound from its degradation products, allowing for quantification of the extent of degradation.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity or inconsistent results in assays. | Degradation of 2-mercaptopyrimidine in the experimental medium. | 1. Prepare Fresh Solutions: Always prepare your 2-mercaptopyrimidine solution immediately before use. 2. Control Experiments: Run control experiments without your biological system (e.g., cells, enzymes) to measure the stability of the compound in the medium over the time course of your experiment. 3. Optimize Solvent: Ensure the solvent for your stock solution is appropriate and minimize its final concentration in the aqueous medium to prevent precipitation. |
| Appearance of new peaks or a decrease in the main compound peak in HPLC analysis. | Chemical degradation of 2-mercaptopyrimidine (e.g., oxidation to disulfide). | 1. Characterize Degradants: Use HPLC coupled with mass spectrometry (LC-MS) to identify the mass of the new peaks and confirm if they correspond to the expected disulfide dimer or other degradation products. 2. Implement Preventative Measures: Refer to the preventative measures in Q4 of the FAQ section (deoxygenation, light protection, temperature control, etc.). |
| Precipitate forms in my aqueous solution. | Poor solubility or degradation product precipitation. The thione form, favored in polar solvents, can have different solubility than the thiol form. | 1. Check Solubility: Verify the solubility of 2-mercaptopyrimidine in your specific buffer or medium. 2. Adjust pH: The pH can affect solubility; ensure it is within a range where the compound is soluble. 3. Filter Solution: If a precipitate is observed upon thawing a stock solution, it may be due to the formation of less soluble degradation products. Consider filtering the solution before use, but be aware this will alter the effective concentration. |
| Color of the solution changes over time. | Oxidation or other degradation pathways can lead to the formation of colored byproducts. | 1. Monitor by UV-Vis: Use UV-Vis spectrophotometry to track spectral changes over time, which can indicate the formation of new species. 2. Prepare Fresh: This is a strong indicator of instability. Discard the old solution and prepare a fresh one for your experiment. |
Data Presentation
The stability of 2-mercaptopyrimidines is significantly influenced by the solvent, concentration, and temperature. The following tables summarize quantitative data on the oxidation of 2-mercaptopyrimidine to its disulfide, showcasing the observed first-order rate constants (kobs) under various conditions.
Table 1: Effect of Solvent and Concentration on the Rate of Disulfide Formation for 2-Mercaptopyrimidine at 293 K
| Solvent | Concentration (mol/L) | kobs x 106 (s-1) |
| Ethanol | 1.0 x 10-3 | 0.83 |
| 5.0 x 10-4 | 1.11 | |
| 1.0 x 10-4 | 1.94 | |
| 5.0 x 10-5 | 2.50 | |
| Dioxane | 1.0 x 10-3 | 1.66 |
| 5.0 x 10-4 | 2.50 | |
| 1.0 x 10-4 | 4.16 | |
| 5.0 x 10-5 | 6.11 |
Data adapted from Stoyanov, S., et al. Canadian Journal of Chemistry, 1990.[1]
Table 2: Effect of Temperature on the Rate of Disulfide Formation for 2-Mercaptopyrimidine in Ethanol (c = 1.0 x 10-4 mol/L)
| Temperature (K) | kobs x 106 (s-1) |
| 293 | 1.94 |
| 303 | 3.05 |
| 313 | 4.72 |
| 323 | 7.22 |
Data adapted from Stoyanov, S., et al. Canadian Journal of Chemistry, 1990.[1]
Experimental Protocols
Protocol 1: Monitoring 2-Mercaptopyrimidine Oxidation by UV-Vis Spectrophotometry
This protocol describes how to monitor the conversion of the thione form of 2-mercaptopyrimidine to its corresponding disulfide.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
2-Mercaptopyrimidine
-
High-purity solvent (e.g., ethanol)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of 2-mercaptopyrimidine and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 x 10-3 M).
-
Prepare Working Solution: Dilute the stock solution to the desired concentration for analysis (e.g., 5 x 10-5 M).
-
Acquire Initial Spectrum: Immediately after preparation, transfer the working solution to a quartz cuvette and record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm). The thione form of 2-mercaptopyrimidine in ethanol has a characteristic absorption maximum.
-
Incubate and Monitor: Store the cuvette with the solution under controlled conditions (e.g., at a specific temperature, in the dark). At regular time intervals (e.g., every hour), record the UV-Vis spectrum again.
-
Data Analysis: Observe the changes in the absorption spectrum over time. The formation of the disulfide will result in a decrease in the absorbance of the thione peak and the appearance of new absorption bands corresponding to the disulfide. The rate of this transformation can be calculated by monitoring the change in absorbance at the maximum wavelength of the thione form and applying first-order kinetics.[1]
Protocol 2: Stability Indicating HPLC Method for 2-Mercaptopyrimidine
This protocol provides a general framework for developing an HPLC method to assess the stability of 2-mercaptopyrimidines.
Materials:
-
HPLC system with a UV detector (or PDA detector)
-
C18 reverse-phase HPLC column
-
2-Mercaptopyrimidine
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water with formic acid or other modifiers)
-
Forced degradation reagents (e.g., HCl, NaOH, H2O2)
Procedure:
-
Method Development:
-
Mobile Phase Selection: Start with a simple mobile phase gradient, for example, a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Gradient Elution: Develop a gradient program that allows for the separation of the parent 2-mercaptopyrimidine peak from any potential degradation products. A typical gradient might run from 5% to 95% B over 20-30 minutes.
-
Detection Wavelength: Use a PDA detector to identify the optimal wavelength for detecting both the parent compound and its degradation products.
-
-
Forced Degradation Study: [5][6][7]
-
Acid Hydrolysis: Incubate a solution of 2-mercaptopyrimidine in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a set period.
-
Base Hydrolysis: Incubate a solution in 0.1 M NaOH at room temperature.
-
Oxidation: Treat a solution with a low concentration of hydrogen peroxide (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Heat a solid sample or a solution at an elevated temperature.
-
Photodegradation: Expose a solution to UV light.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before injection if necessary.
-
Inject the stressed samples into the HPLC system.
-
Analyze the chromatograms to identify and quantify the degradation products relative to the parent compound.
-
-
Method Validation: Once the method can successfully separate the parent compound from its degradation products, validate it for parameters such as specificity, linearity, accuracy, and precision according to relevant guidelines.
Mandatory Visualizations
Caption: Primary degradation pathway of 2-mercaptopyrimidines in solution.
Caption: Workflow for a forced degradation study of 2-mercaptopyrimidines.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of buffer and antioxidant on stability of a mercaptopurine suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Substituted Pyrimidine-2-thiols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of substituted pyrimidine-2-thiols.
Troubleshooting Guides
This section addresses specific issues that may arise during the crystallization process in a question-and-answer format.
Question: My substituted pyrimidine-2-thiol compound will not dissolve in common solvents for crystallization.
Answer:
Poor solubility is a frequent challenge. A systematic approach to solvent screening is recommended.
-
Solvent Screening: Test the solubility of your compound in a broad range of solvents with varying polarities. Start with small-scale tests (1-2 mg of compound) to quickly identify a suitable solvent or solvent system.[1]
-
Co-solvent Systems: If a single solvent is ineffective, try a co-solvent system. A small amount of a "good" solvent (e.g., DMF, DMSO) can be mixed with a less polar solvent (e.g., THF, dioxane) to enhance solubility.[1]
-
Temperature: Gently heating the solvent can significantly increase the solubility of your compound. However, be mindful of the thermal stability of your this compound to avoid degradation.[1]
Question: My compound precipitates out of solution too quickly as an amorphous solid or oil instead of forming crystals. What should I do?
Answer:
Rapid precipitation, often called "oiling out," occurs when the solution becomes supersaturated too quickly. To promote the growth of well-defined crystals, the rate of crystallization needs to be slowed down.
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath or refrigerator.[2]
-
Solvent System Modification:
-
Seeding: Introduce a "seed crystal" (a tiny, perfect crystal of your compound) to the solution to induce crystallization at a lower level of supersaturation.[2][3]
Question: I have managed to grow some crystals, but the yield is very low. How can I improve it?
Answer:
Low yield can be due to several factors, including residual solubility in the mother liquor.
-
Thorough Cooling: Ensure the crystallization mixture is cooled for a sufficient amount of time to maximize precipitation.[1]
-
Anti-Solvent Addition: If using a solvent/anti-solvent system, the slow, dropwise addition of the anti-solvent until persistent turbidity is observed can induce further crystallization.[1]
-
Minimize Wash Losses: Wash the collected crystals with a minimal amount of ice-cold solvent to reduce dissolution of the product.[1]
Question: The crystals I obtained are very small or needle-like. How can I grow larger, higher-quality crystals?
Answer:
The formation of small or needle-like crystals is often a result of rapid nucleation. To obtain larger crystals, the number of nucleation sites should be minimized, and the growth rate should be controlled.
-
Slow Evaporation: This is a simple and effective method for growing high-quality crystals. The gradual evaporation of the solvent slowly increases the concentration of the solute, leading to the formation of a few large crystals.[4][5]
-
Vapor Diffusion: This technique allows for a very slow and controlled approach to supersaturation, often yielding high-quality single crystals.[4][6] It involves the slow diffusion of a precipitant vapor into a drop containing the dissolved compound.
-
Reduce Contaminants: Ensure all glassware is scrupulously clean, as dust and other particulates can act as nucleation sites, leading to the formation of many small crystals.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common crystallization techniques for substituted pyrimidine-2-thiols?
A1: The most common and successful techniques are slow evaporation, vapor diffusion (hanging drop and sitting drop), and slow cooling of a saturated solution.[4][6] The choice of technique often depends on the solubility characteristics of the specific substituted this compound.
Q2: How do I choose a suitable solvent for crystallization?
A2: An ideal solvent is one in which your compound is moderately soluble at room temperature and highly soluble at an elevated temperature.[5] This allows for the creation of a supersaturated solution upon cooling. For techniques like slow evaporation, a solvent with moderate volatility is preferred.[4]
Q3: What is an anti-solvent, and how does it work in crystallization?
A3: An anti-solvent is a solvent in which your compound is insoluble but is miscible with the solvent in which your compound is dissolved.[1][8] By slowly adding the anti-solvent to a solution of your compound, you decrease the overall solubility of your compound in the mixed solvent system, which induces crystallization.[1]
Q4: My crystallization attempts consistently fail. What are some general tips to improve my success rate?
A4:
-
Purity: Ensure your compound is as pure as possible before attempting crystallization. Impurities can inhibit crystal growth or lead to the formation of poor-quality crystals.
-
Patience: Crystallization can be a slow process. Avoid disturbing your crystallization experiments, as vibrations or rapid temperature changes can negatively impact crystal growth.[5]
-
Experimentation: Systematically vary parameters such as solvent, temperature, and concentration. Crystallization is often an empirical science, and a small change can lead to success.
Data Presentation
Table 1: Common Solvents and Anti-Solvents for Pyrimidine Derivatives
| "Good" Solvents (for Dissolution) | "Poor" Solvents (Anti-Solvents) | Common Pairs |
| Dimethylformamide (DMF) | Water | DMF/Water[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | Water | DMSO/Water[1] |
| Dichloromethane (DCM) | Hexane | DCM/Hexane[1] |
| Ethyl Acetate | Hexane | Ethyl Acetate/Hexane[2] |
| Methanol | Diethyl Ether | Methanol/Diethyl Ether |
| Ethanol | Water | Ethanol/Water |
| Acetone | Water | |
| 1,4-Dioxane | Water |
Table 2: Troubleshooting Summary for Common Crystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not supersaturated. | Slowly evaporate some of the solvent; Add an anti-solvent; Cool the solution to a lower temperature.[3] |
| Oiling Out | Solution is too supersaturated; Cooling is too rapid. | Reheat and add more of the "good" solvent; Allow for slower cooling.[3] |
| Amorphous Precipitate | Very rapid crystallization. | Use a more viscous solvent; Employ a slower crystallization technique like vapor diffusion.[2] |
| Poor Crystal Quality | Rapid growth; Presence of impurities. | Slow down the crystallization process; Purify the initial material. |
| Low Yield | Compound is still soluble in the mother liquor. | Cool the solution for a longer period; Use a more effective anti-solvent.[1] |
Experimental Protocols
Protocol 1: Crystallization by Slow Evaporation
-
Dissolve the substituted this compound in a suitable solvent in which it is moderately soluble at room temperature.[5]
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial or beaker.
-
Cover the container with a lid or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.[5]
-
Place the container in a location free from vibrations and temperature fluctuations.[5]
-
Monitor the container periodically for crystal growth. This process can take several days to weeks.
Protocol 2: Crystallization by Vapor Diffusion (Hanging Drop Method)
-
Prepare a reservoir solution in the well of a crystallization plate. This solution contains a precipitant at a concentration higher than that which is optimal for crystallization.
-
On a siliconized glass cover slip, mix a small volume (e.g., 1-2 µL) of your concentrated this compound solution with an equal volume of the reservoir solution.
-
Invert the cover slip and place it over the well, sealing it with vacuum grease to create an airtight environment.[9]
-
Water will slowly vaporize from the drop and move to the reservoir, gradually increasing the concentration of both the compound and the precipitant in the drop, leading to crystallization.[9]
Protocol 3: Solvent/Anti-Solvent Crystallization
-
Dissolve the crude substituted this compound in the minimum amount of a "good" solvent, with gentle heating if necessary.[1]
-
If any insoluble impurities are present, filter the hot solution.
-
Slowly add a "poor" solvent (anti-solvent) dropwise to the clear solution with stirring until you observe persistent turbidity.[1]
-
If precipitation is too rapid, add a few drops of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly and undisturbed.[1]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the anti-solvent or a mixture of the solvent and anti-solvent.[1]
-
Dry the crystals under vacuum.
Visualizations
Caption: General experimental workflow for the crystallization of substituted pyrimidine-2-thiols.
Caption: Troubleshooting decision tree for common crystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Slow Evaporation Method [people.chem.umass.edu]
- 6. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 7. unifr.ch [unifr.ch]
- 8. researchgate.net [researchgate.net]
- 9. hamptonresearch.com [hamptonresearch.com]
Technical Support Center: Pyrimidine Thione-Thiol Equilibrium Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the influence of solvent polarity on pyrimidine (B1678525) thione-thiol tautomeric equilibrium.
Frequently Asked Questions (FAQs)
Q1: What is pyrimidine thione-thiol tautomerism?
A1: Pyrimidine thione-thiol tautomerism is a chemical equilibrium where a pyrimidine derivative can exist in two interconvertible isomeric forms: a thione form and a thiol form.[1] These isomers, called tautomers, differ in the position of a proton and a double bond. The thione form contains a thiocarbonyl group (C=S), while the thiol form contains a sulfhydryl group (-SH) attached to the pyrimidine ring.
Q2: How does solvent polarity fundamentally affect this equilibrium?
A2: Solvent polarity is a critical factor that influences the position of the thione-thiol equilibrium. Generally, the more polar thione tautomer is preferentially stabilized in more polar solvents, while the less polar thiol form is favored in non-polar solvents.[2][3] This is because polar solvents can better solvate the larger dipole moment of the thione form.[3]
Q3: Which specific solvents favor the thione vs. the thiol form?
A3: In polar solvents like water, ethanol, and dimethyl sulfoxide (B87167) (DMSO), the equilibrium is significantly shifted towards the thione form.[2][4][5] Conversely, in dilute solutions of non-polar solvents such as cyclohexane (B81311) and dichloroethane, the thiol form predominates.[4][6]
Q4: What are the primary experimental techniques used to study this equilibrium?
A4: The most common techniques are UV-Vis absorption spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] UV-Vis spectroscopy allows for the observation of distinct absorption bands for each tautomer. NMR spectroscopy, particularly ¹H and ¹³C NMR, can provide detailed structural information and help quantify the ratio of tautomers by analyzing chemical shifts and signal integrations in different deuterated solvents.[1][7]
Q5: Why might my experimental results be inconsistent or irreproducible?
A5: Inconsistencies can arise from several factors. Self-association of the molecules at higher concentrations can favor the thione form, leading to concentration-dependent results.[2] Additionally, the thiol tautomer can be susceptible to oxidation, forming a disulfide, which alters the equilibrium and spectral readings over time.[6] Temperature and exposure to light can also influence the rate of this transformation.[2]
Troubleshooting Guides
Problem 1: My UV-Vis spectra change over time, even in the same solvent.
-
Possible Cause: Oxidation of the thiol tautomer to a symmetrical disulfide. This process is known to occur, especially in solvents like ethanol, dioxane, and water, upon standing.[4][6]
-
Troubleshooting Steps:
-
Use Fresh Solutions: Prepare solutions immediately before measurement.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen, which can accelerate oxidation.
-
Work in the Dark: Protect the solutions from light, as irradiation can enhance the transformation to disulfide.[2]
-
Monitor Kinetics: Perform a time-course study by recording spectra at regular intervals to characterize the rate of change. This can confirm if a secondary reaction is occurring.
-
Problem 2: The pyrimidine compound is poorly soluble in non-polar solvents needed to study the thiol form.
-
Possible Cause: The compound may predominantly exist in the more polar, self-associated thione form in the solid state, which has low affinity for non-polar solvents.
-
Troubleshooting Steps:
-
Use Dilute Solutions: Work at the lowest possible concentration where a signal can still be reliably detected to favor the monomeric species and enhance solubility.[6]
-
Gentle Heating: Gently warm the solvent to aid dissolution, then allow it to return to the desired experimental temperature before measurement. Be cautious, as temperature can also shift the equilibrium.
-
Solvent Mixtures: Use mixtures of a non-polar solvent (e.g., cyclohexane) with a slightly more polar co-solvent (e.g., dichloromethane) to improve solubility while still favoring the thiol form.[2]
-
Problem 3: My NMR signals are broad, or I see more peaks than expected.
-
Possible Cause 1 (Broad Signals): Chemical exchange between the thione and thiol tautomers on the NMR timescale. If the rate of interconversion is comparable to the NMR frequency difference between the signals of the two forms, the peaks can broaden.
-
Possible Cause 2 (Unexpected Peaks): The presence of both tautomers in significant amounts in the chosen solvent. In some solvents of intermediate polarity, you may observe distinct sets of peaks for both the thione and thiol forms.
-
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Lowering the temperature may slow the tautomeric exchange enough to resolve broad peaks into sharp signals for each tautomer.
-
Solvent Titration: Acquire spectra in mixtures of two different deuterated solvents (e.g., CDCl₃ and DMSO-d₆) at varying ratios to systematically shift the equilibrium and observe how the signals change.
-
Check for Impurities: Ensure the sample is pure. The starting materials or byproducts like disulfides could give rise to extra peaks. Purification procedures for common starting materials are available in the literature.[2]
-
Data Presentation
Table 1: Influence of Solvent on Tautomeric Preference of 2-Mercaptopyrimidine
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Method of Observation | Reference |
| Cyclohexane | 2.0 | Thiol | UV-Vis Spectroscopy | [2] |
| Dichloroethane | 10.4 | Thiol | UV-Vis Spectroscopy | [4] |
| Dioxane | 2.2 | Thione | UV-Vis Spectroscopy | [2] |
| Acetonitrile | 37.5 | Thione | UV-Vis Spectroscopy | [2] |
| Ethanol | 24.6 | Thione | UV-Vis Spectroscopy | [2][4] |
| Water | 80.1 | Thione | UV-Vis Spectroscopy | [2] |
Table 2: Calculated Tautomerism Free Energy Changes for 2-Thiopyrimidine
| Medium | Thiol → Thione ΔG (kcal/mol) | More Stable Tautomer | Reference |
| Gas Phase | +8.17 | Thiol | [4] |
| Cyclohexene | +5.91 | Thiol | [4] |
| Dimethylsulfoxide | -5.51 | Thione | [4] |
| Water | -5.83 | Thione | [4] |
Experimental Protocols
Protocol 1: Determination of Tautomeric Equilibrium using UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the pyrimidine thione compound in a suitable solvent (e.g., spectrograde ethanol) at a concentration of approximately 1x10⁻³ M.
-
Prepare a series of volumetric flasks with different spectrograde solvents (e.g., cyclohexane, acetonitrile, water).
-
Transfer a precise aliquot of the stock solution to each flask and dilute to the final desired concentration (typically 1x10⁻⁴ to 1x10⁻⁵ M). Ensure the final concentration of the stock solvent is negligible.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Use the pure solvent from each measurement as the reference blank.
-
-
Data Analysis:
-
Identify the λ_max (wavelength of maximum absorbance) for each peak.
-
Compare the spectra. The thione form typically has a strong absorption at a longer wavelength compared to the thiol form.[4]
-
By comparing the spectra in highly polar (assumed 100% thione) and highly non-polar (assumed 100% thiol) solvents, the relative contributions of each tautomer in solvents of intermediate polarity can be estimated.
-
Protocol 2: Analysis of Tautomerism using ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the pyrimidine compound in a series of deuterated solvents of varying polarity (e.g., CDCl₃, acetone-d₆, DMSO-d₆) to a final concentration of 5-10 mg/mL.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the chemical shifts (δ) of the protons. The N-H proton of the thione form and the S-H proton of the thiol form will have distinct chemical shifts. Ring proton signals will also differ between the two tautomers.
-
Integrate the signals corresponding to unique protons of the thione and thiol forms.
-
Calculate the molar ratio of the two tautomers from the ratio of their integration values. The equilibrium constant (K_T = [Thione]/[Thiol]) can then be determined for each solvent.
-
Visualizations
Caption: The tautomeric equilibrium between the pyrimidine thione and thiol forms.
Caption: Experimental workflow for determining pyrimidine thione-thiol equilibrium.
Caption: Influence of solvent polarity on tautomer stabilization and equilibrium position.
References
- 1. THIONE-THIOL TAUTOMERIC EQUILIBRIUM IN A DIHYDROPYRIMIDINE-THIONE: X RAY DIFFRACTION HELPED BY NMR, FTIR AND THEORETICAL CALCULATIONS | Journal of the Chilean Chemical Society [jcchems.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. datapdf.com [datapdf.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
preventing dealkylation during S-alkylisothiourea condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in S-alkylisothiourea condensation reactions. Our focus is to help you overcome common challenges, with a specific emphasis on preventing the undesired side reaction of dealkylation.
Frequently Asked Questions (FAQs)
Q1: What is dealkylation in the context of S-alkylisothiourea condensation?
A1: Dealkylation is a side reaction that can occur during the synthesis or subsequent use of S-alkylisothiourea salts. It involves the loss of the S-alkyl group, leading to the formation of thiourea (B124793) and an alkene or other alkyl-derived byproducts. This unwanted reaction reduces the yield of the desired S-alkylisothiourea product and can complicate the purification process.
Q2: What is the primary mechanism of dealkylation during this reaction?
A2: The primary mechanism for dealkylation of S-alkylisothioureas, particularly those with secondary or tertiary alkyl groups, is through elimination reactions (E1 or E2). The isothiourea moiety can act as a good leaving group, and under certain conditions (e.g., presence of a base, elevated temperatures), a proton can be abstracted from the alkyl group, leading to the formation of an alkene and thiourea.
Q3: Which types of alkyl groups are most susceptible to dealkylation?
A3: Alkyl groups that can form stable carbocations or are sterically hindered are most prone to dealkylation. The susceptibility to dealkylation generally follows this trend: tertiary alkyl > secondary alkyl > primary alkyl. For instance, S-tert-butylisothiourea is significantly more prone to dealkylation than S-methylisothiourea.
Q4: How do reaction conditions influence the extent of dealkylation?
A4: Reaction conditions play a critical role in promoting or preventing dealkylation. Key factors include:
-
Temperature: Higher temperatures can provide the necessary activation energy for elimination reactions, thus increasing the rate of dealkylation.
-
Base: The presence of a strong base can facilitate E2 elimination by abstracting a proton from the alkyl group.
-
Solvent: The choice of solvent can influence the reaction pathway. Polar protic solvents may stabilize the leaving group, potentially favoring elimination.
Troubleshooting Guide: Preventing Dealkylation
This guide provides solutions to common issues encountered during S-alkylisothiourea condensation, with a focus on minimizing dealkylation.
| Issue | Potential Cause | Recommended Solution |
| Low yield of S-alkylisothiourea product and presence of thiourea byproduct. | The alkyl group is susceptible to dealkylation (e.g., tertiary or secondary alkyl halide used as a reactant). | Consider using an alternative alkylating agent. For the synthesis of S-tert-butylisothiourea and other sensitive S-alkylisothioureas, the use of an alcohol (e.g., tert-butanol) in the presence of a strong aqueous acid (e.g., HBr, HI) is a highly effective alternative to alkyl halides.[1] |
| Significant dealkylation observed at elevated reaction temperatures. | The reaction temperature is too high, promoting the elimination pathway. | Optimize the reaction temperature. Whenever possible, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely to avoid prolonged heating. |
| Dealkylation is prevalent when using a strong base in the reaction mixture. | The base is promoting an E2 elimination mechanism. | If a base is required, consider using a weaker, non-nucleophilic base. Carefully control the stoichiometry of the base to avoid excess. In many cases, the S-alkylation of thiourea can be achieved under neutral or acidic conditions, which would suppress base-mediated dealkylation. |
| The choice of alkylating agent seems to be the root cause of dealkylation. | Alkyl halides, especially tertiary and secondary ones, are prone to elimination side reactions. | As mentioned, using alcohols with strong acids is a robust alternative.[1] This method avoids the use of a separate base and can provide high yields of the desired S-alkylisothiourea salt with minimal dealkylation. |
Experimental Protocols
Protocol 1: General Synthesis of S-Alkylisothiouronium Salts from Alkyl Halides (Prone to Dealkylation with Susceptible Alkyl Groups)
-
Dissolve thiourea (1.0 eq.) in a suitable solvent (e.g., ethanol, acetone).
-
Add the alkyl halide (1.0 eq.) to the solution.
-
Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Upon completion, the S-alkylisothiouronium salt often precipitates from the solution and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.
-
Wash the product with a non-polar solvent (e.g., diethyl ether) to remove any unreacted alkyl halide.
Protocol 2: Recommended Synthesis of S-Alkylisothioureas from Alcohols to Prevent Dealkylation [1]
This method is particularly advantageous for the synthesis of S-alkylisothioureas with alkyl groups prone to elimination, such as S-tert-butylisothiourea.
-
Suspend thiourea (1.0 eq.) in the corresponding alcohol (e.g., tert-butanol).
-
Add a strong aqueous acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI) (1.0 eq.).
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting S-alkylisothiouronium salt can be purified by recrystallization or washing with a suitable solvent.
Visualizations
Caption: Mechanism of S-alkylation and the competing dealkylation side reaction.
Caption: Troubleshooting workflow for preventing dealkylation.
References
Technical Support Center: Efficient Pyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for efficient pyrimidine (B1678525) synthesis. It includes frequently asked questions (FAQs) and detailed troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for pyrimidine synthesis?
A1: A variety of catalysts are employed for pyrimidine synthesis, with the choice depending on the specific reaction, substrates, and desired conditions. The most common classes include:
-
Brønsted Acids: Traditional catalysts like HCl and H₂SO₄ are effective but can require harsh reaction conditions.[1][2]
-
Lewis Acids: A wide range of Lewis acids are used to enhance reaction rates and yields under milder conditions. Common examples include FeCl₃·6H₂O, ZnCl₂, InBr₃, and Yb(OTf)₃.[1][3][4]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as clays (B1170129) and zeolites, offer advantages in terms of easy separation and reusability.[5]
-
Organocatalysts: Metal-free organic molecules can also catalyze pyrimidine synthesis, offering a greener alternative.
-
Nanocatalysts: Emerging nanocatalysts are being explored to improve efficiency and reaction rates.[6]
Q2: How do I choose the best catalyst for my Biginelli reaction?
A2: The optimal catalyst for a Biginelli reaction depends on several factors, including the reactivity of your aldehyde and β-dicarbonyl compound, desired reaction time, and temperature. For a comparative overview, refer to the Catalyst Performance Comparison Table below, which summarizes yields and conditions for various catalysts. Generally, Lewis acids like Yb(OTf)₃ or FeCl₃·6H₂O offer a good balance of high yield and mild reaction conditions.[1][3]
Q3: What are the main reasons for low yields in pyrimidine synthesis?
A3: Low yields in pyrimidine synthesis, particularly in multicomponent reactions like the Biginelli synthesis, can be attributed to several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder product formation.[7][8]
-
Catalyst Inactivity: The catalyst may be poisoned by impurities or may have lost its activity upon storage or reuse.[7]
-
Purity of Reactants: Impurities in the starting materials can lead to side reactions or inhibit the catalyst.[8]
-
Side Reactions: The formation of byproducts, such as Knoevenagel condensation products, can reduce the yield of the desired pyrimidine.
-
Inefficient Purification: Product loss during workup and purification steps can lead to an apparent low yield.[8]
Q4: Can I run the Biginelli reaction without a solvent?
A4: Yes, solvent-free Biginelli reactions are possible and often lead to shorter reaction times and higher yields.[3][9] This approach is also more environmentally friendly. Ball milling is another solvent-free technique that has been shown to produce excellent yields.[9]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your pyrimidine synthesis experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst | Ensure the catalyst is fresh or properly activated. For reusable catalysts, consider a regeneration step. Verify the correct catalyst loading.[7] |
| Incorrect Reaction Temperature | Optimize the temperature. Some reactions require heating to proceed at a reasonable rate, while others may be sensitive to high temperatures. | |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. | |
| Poor Reactant Purity | Purify starting materials (e.g., via distillation or recrystallization) to remove impurities that may inhibit the reaction.[8] | |
| Formation of Multiple Products/Side Reactions | Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. In the Biginelli reaction, for example, an excess of urea (B33335) may be required. |
| Undesired Side Reactions (e.g., Knoevenagel condensation) | Adjust the order of addition of reactants. The choice of catalyst can also influence the selectivity of the reaction. | |
| Difficulty in Product Isolation/Purification | Product is an oil or difficult to crystallize | Try different recrystallization solvents or solvent mixtures. If recrystallization fails, column chromatography is the next best option. |
| Product is water-soluble | If the product has high water solubility, extraction with an organic solvent may be inefficient. Consider alternative workup procedures. |
Catalyst Performance Comparison for the Biginelli Reaction
The following table provides a head-to-head comparison of various catalysts for the synthesis of dihydropyrimidinones (DHPMs) via the Biginelli reaction, using benzaldehyde, ethyl acetoacetate, and urea as model substrates.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| No Catalyst | Solvent-free | 90 | 4 | 70 |
| HCl | Ethanol | Reflux | 18 | 20-40 |
| Yb(OTf)₃ | Solvent-free | 100 | 0.5 | 95 |
| InBr₃ | Ethanol | Reflux | 7 | High |
| FeCl₃·6H₂O | Solvent-free | 95 | 1.5 | 95 |
| Bi(OTf)₃ | Acetonitrile | Reflux | 1.5 | 91 |
| Cu(OTf)₂ | Solvent-free | 100 | 1 | 92 |
| ZrCl₄ | Solvent-free | 60 | 0.25 | 93 |
This table is a summary of data from multiple sources and is intended for comparative purposes. Actual results may vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
1. General Procedure for Lewis Acid-Catalyzed Biginelli Reaction (using Yb(OTf)₃)
-
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea or thiourea (B124793) (1.5 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (1-5 mol%)
-
-
Procedure:
-
In a round-bottom flask, combine the aldehyde, β-ketoester, urea (or thiourea), and Yb(OTf)₃.
-
For solvent-free conditions, heat the mixture at the desired temperature (e.g., 100 °C) with stirring.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and stir until a solid precipitate forms.
-
Collect the solid by filtration and wash with cold water and ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
-
2. Protocol for Boron Trifluoride Etherate (BF₃·OEt₂) Catalyzed Synthesis
-
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Copper(I) chloride (CuCl) (catalytic amount)
-
Tetrahydrofuran (THF) and Acetic Acid (AcOH)
-
-
Procedure:
-
Dissolve the aldehyde, β-ketoester, and urea in a mixture of THF and acetic acid.
-
Add BF₃·OEt₂ and a catalytic amount of CuCl to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice water and stir.
-
Collect the precipitated product by filtration.
-
Purify the product by recrystallization from ethanol.[1]
-
Visualizations
Caption: A troubleshooting workflow for addressing low yields in pyrimidine synthesis.
Caption: A simplified mechanism of the acid-catalyzed Biginelli reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Monitoring Pyrimidine Synthesis with TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of pyrimidine (B1678525) synthesis reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the TLC analysis of pyrimidine synthesis reaction mixtures.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking | 1. Sample is too concentrated (overloaded).2. Compound is highly polar, acidic, or basic.3. Inappropriate solvent system. | 1. Dilute the reaction mixture sample before spotting it on the TLC plate.[1][2][3]2. For basic pyrimidines, add a few drops of triethylamine (B128534) or ammonia (B1221849) to the eluting solvent. For acidic pyrimidines, add a few drops of acetic or formic acid.[4][5][6]3. Adjust the polarity of your solvent system. A different solvent system may be required.[2] |
| No spots are visible on the TLC plate | 1. The sample is too dilute.2. The compound is not UV-active.3. The solvent level in the developing chamber was above the spotting line.4. The compound is volatile and evaporated. | 1. Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[1][2][5][7]2. Use a visualization stain such as potassium permanganate (B83412) or iodine vapor.[1][4][8][9]3. Ensure the solvent level is below the baseline where the sample is spotted.[1][2][5]4. Visualizing a volatile product with TLC can be challenging.[5][7] |
| Reactant and product spots have very similar Rf values | 1. The solvent system does not provide adequate separation. | 1. Experiment with different solvent systems. Try changing the ratio of the solvents to fine-tune the polarity.[10]2. Consider a two-dimensional TLC if the compounds are stable on the silica (B1680970) gel.[10] |
| Spots remain on the baseline (Rf ≈ 0) | 1. The eluent is not polar enough for your compounds.[5][11] | 1. Increase the polarity of the mobile phase. For instance, increase the proportion of the more polar solvent (e.g., ethyl acetate (B1210297) in a hexane/ethyl acetate system).[5][12] |
| All spots are near the solvent front (Rf ≈ 1) | 1. The eluent is too polar for your compounds.[11] | 1. Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.[5] |
| Strangely shaped spots (e.g., crescents, double spots) | 1. Spotting may have damaged the silica plate.2. The sample was applied in a highly polar solvent. | 1. Be gentle when spotting to avoid scratching the adsorbent layer.2. Ensure the spotting solvent is volatile and the spot is kept as small as possible. |
| Unidentified spots appear on the TLC | 1. Side reactions may be occurring in your synthesis.2. The starting materials may contain impurities. | 1. Monitor the reaction closely by TLC to observe the formation of byproducts. Adjusting reaction conditions like temperature may minimize side reactions.[13][14]2. Verify the purity of your starting materials.[13][14] |
Frequently Asked Questions (FAQs)
Q1: How do I choose an appropriate solvent system for my pyrimidine synthesis?
A1: The choice of solvent system (eluent) is critical and depends on the polarity of your starting materials and expected product. A good starting point for many pyrimidine derivatives is a mixture of a non-polar solvent like hexanes or dichloromethane (B109758) and a more polar solvent like ethyl acetate or methanol (B129727).[12] You can screen different solvent ratios using TLC to find the one that gives good separation, ideally with Rf values between 0.2 and 0.7.[11]
Q2: My pyrimidine product is highly polar and won't move from the baseline. What should I do?
A2: For highly polar compounds, you need to increase the polarity of your mobile phase. You can try adding a stronger polar solvent like methanol. For very basic pyrimidines, adding a small amount of ammonia in methanol can help improve mobility and reduce tailing.[12] Alternatively, you could consider using a different stationary phase, such as reverse-phase TLC plates (C18 silica).[5][12]
Q3: How can I visualize the spots on my TLC plate if they are not visible under a UV lamp?
A3: Many organic compounds are not UV-active.[1] In such cases, you can use a chemical stain to visualize the spots. Common stains include potassium permanganate, which reacts with oxidizable functional groups, or an iodine chamber, where iodine vapor complexes with organic compounds to form colored spots.[8][9][15]
Q4: What does it mean if I see a streak from the baseline to the solvent front?
A4: Streaking can be caused by several factors. The most common reason is overloading the plate with too much sample.[1][2] It can also occur if your compound is strongly acidic or basic and interacts too strongly with the silica gel.[4] In some cases, a complex mixture of products can also appear as a streak.
Q5: How can I confirm if my reaction has gone to completion using TLC?
A5: To confirm reaction completion, you should spot the starting material(s), the reaction mixture, and a "co-spot" (a mixture of the starting material and the reaction mixture) on the same TLC plate. The reaction is considered complete when the spot corresponding to the starting material has disappeared from the lane of the reaction mixture.[4][10]
Quantitative Data Summary
The following table provides approximate Rf values for different classes of pyrimidine derivatives in common TLC solvent systems. Note that these are general ranges, and actual Rf values will depend on the specific structure of the compound and the exact experimental conditions.
| Compound Type | Stationary Phase | Mobile Phase (v/v) | Approximate Rf |
| Non-polar pyrimidines | Silica Gel | Hexane : Ethyl Acetate | 0.3 - 0.7[12] |
| Moderately polar pyrimidines | Silica Gel | Dichloromethane : Methanol | 0.2 - 0.5[12] |
| Uracil, Cytosine, Thymine | HPTLC NH2 F254s | Chloroform : Methanol (60:40) | Varies |
| Uracil | Cellulose | 5.0% aq. NaDC-Acetonitrile (1:3) | ~0.90+[16] |
| Thymine | Cellulose | 5.0% aq. NaDC-Acetonitrile (1:3) | ~0.90+[16] |
| Cytosine | Cellulose | 5.0% aq. NaDC-Acetonitrile (1:3) | ~0.60[16] |
Experimental Protocols
General Protocol for Monitoring Reaction Progress by TLC
-
Plate Preparation:
-
Using a pencil, gently draw a light line (the baseline or origin) about 1 cm from the bottom of a TLC plate.[4]
-
-
Spotting the Plate:
-
Dissolve a small amount of your starting material(s) and reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane) to create dilute solutions.[1]
-
Using a capillary tube, spot small amounts of the starting material solution and the reaction mixture solution on the baseline. It is also good practice to co-spot by applying both the starting material and reaction mixture to the same spot.[4]
-
Ensure the spots are small and allow the solvent to evaporate completely between applications.
-
-
Developing the Plate:
-
Visualization:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[4]
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp (typically at 254 nm).[8][12] Circle the visible spots with a pencil.
-
If spots are not UV-active, use an appropriate staining method (e.g., iodine chamber, potassium permanganate dip).[8][9]
-
-
Analysis:
-
Calculate the Rf (retention factor) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
-
Compare the spots of the reaction mixture to the starting material(s) to determine the extent of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
-
Visualizations
Caption: Workflow for monitoring pyrimidine synthesis using TLC.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. youtube.com [youtube.com]
- 7. silicycle.com [silicycle.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. silicycle.com [silicycle.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Pyrimidine-2-thiol Synthesis Pathways
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine-2-thiol and its derivatives is of paramount importance due to their wideranging biological activities. This guide provides an objective comparison of the primary synthesis pathways, supported by experimental data, to aid in the selection of the most suitable method for a given application. The focus is on the classical Biginelli reaction and its variations, including modern green chemistry approaches.
The Classical Biginelli Reaction
The Biginelli reaction, first reported in 1891, is a one-pot three-component condensation reaction that forms the backbone of dihydropyrimidinone and its thio-analogue synthesis.[1][2] For this compound derivatives, this reaction involves an aldehyde, a β-ketoester (or another 1,3-dicarbonyl compound), and thiourea (B124793), typically under acidic catalysis.[3][4]
The general reaction mechanism proceeds through a series of bimolecular reactions, initiated by the acid-catalyzed reaction between the aldehyde and thiourea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the β-ketoester and subsequent cyclization and dehydration to yield the final dihydropyrimidinethione product.[2]
Experimental Protocol: Classical Biginelli Synthesis
A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), thiourea (1.5 mmol), and a catalytic amount of concentrated hydrochloric acid in ethanol (B145695) is refluxed for several hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized to afford the pure 3,4-dihydropyrimidine-2(1H)-thione.[5]
Synthesis from Chalcones
A popular variation for the synthesis of highly substituted pyrimidine-2-thiols involves the reaction of α,β-unsaturated ketones (chalcones) with thiourea in the presence of a base. This method allows for the introduction of diverse substituents at the 4- and 6-positions of the pyrimidine (B1678525) ring.
Experimental Protocol: Synthesis from Chalcones
A mixture of the chalcone (B49325) (0.01 mol) and thiourea (0.01 mol) is refluxed in ethanolic potassium hydroxide (B78521) for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into ice-cold water. The resulting precipitate is then filtered, dried, and recrystallized from a suitable solvent to yield the this compound derivative.[6]
Modern and Green Synthesis Approaches
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient methods for the Biginelli reaction. These "green" approaches often involve the use of alternative energy sources, solvent-free conditions, and recyclable catalysts.[7][8]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate the Biginelli reaction, often leading to significantly shorter reaction times and improved yields compared to conventional heating.[9][10]
Experimental Protocol: Microwave-Assisted Synthesis
A mixture of an aldehyde (1 mmol), a 1,3-dicarbonyl compound (1 mmol), thiourea (1.2 mmol), and a suitable catalyst (e.g., CaCl2) is subjected to microwave irradiation in a dedicated reactor.[9] The reaction is typically complete within minutes. After cooling, the product is isolated by simple filtration and washing.
Solvent-Free Synthesis
Conducting the Biginelli reaction under solvent-free conditions is another green chemistry approach that minimizes waste and simplifies the work-up procedure.[5] The reactants are often ground together, sometimes with a solid-supported catalyst.
Experimental Protocol: Solvent-Free Synthesis
An aldehyde (3 mmol), a β-ketoester (3 mmol), thiourea (4.5 mmol), and a catalyst (e.g., a Brønsted acidic ionic liquid) are mixed and stirred at an elevated temperature (e.g., 90 °C) for a short period.[11] The solid product can then be isolated by washing with water and recrystallization.
Comparative Data of Synthesis Pathways
The following tables summarize the performance of various catalytic systems and reaction conditions for the synthesis of this compound derivatives.
Table 1: Comparison of Catalysts in the Biginelli Reaction for this compound Synthesis
| Catalyst | Aldehyde | β-Dicarbonyl Compound | Solvent | Temperature (°C) | Time | Yield (%) |
| Conc. HCl | Benzaldehyde | Ethyl Acetoacetate | Ethanol | Reflux | 16 h | Moderate |
| NiCl₂·6H₂O | Benzaldehyde | Ethyl Acetoacetate | - | - | - | 50.3 |
| CuCl₂·2H₂O | Benzaldehyde | Ethyl Acetoacetate | - | - | - | 6.2 |
| CoCl₂·6H₂O | Benzaldehyde | Ethyl Acetoacetate | - | - | - | 0.7 |
| Brønsted Acidic Ionic Liquid | Various Aromatic | Ethyl Acetoacetate | Solvent-free | 90 | 30 min | 85-95 |
| CaCl₂ (Microwave) | Various Aromatic | Acetylacetone | Solvent-free | - | 4-6 min | >85 |
Data compiled from multiple sources.[4][11][12]
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 5.5 - 6.5 hours | 55 - 65 |
| Microwave Irradiation | 21 - 29 minutes | 73 - 82 |
Data represents a general trend observed in comparative studies.[13]
Conclusion
The synthesis of pyrimidine-2-thiols can be achieved through several effective pathways. The classical Biginelli reaction remains a fundamental and widely used method. However, for improved efficiency, higher yields, and alignment with green chemistry principles, modern approaches such as microwave-assisted and solvent-free synthesis offer significant advantages. The choice of catalyst is also crucial, with various Lewis acids, Brønsted acids, and ionic liquids demonstrating high efficacy. For researchers and drug development professionals, the selection of a specific pathway will depend on factors such as the desired substitution pattern, available equipment, and the importance of environmental considerations. The data presented in this guide provides a solid foundation for making an informed decision.
References
- 1. biomedres.us [biomedres.us]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. scispace.com [scispace.com]
- 7. cjm.ichem.md [cjm.ichem.md]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. revistas.javeriana.edu.co [revistas.javeriana.edu.co]
- 10. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 11. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Pyrimidin-2-ol vs. Pyrimidine-2-thiol: A Comparative Guide to Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antimicrobial agents is a perpetual challenge in the face of rising drug resistance. Pyrimidine (B1678525) derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial effects.[1][2][3] Among these, pyrimidin-2-ol and pyrimidine-2-thiol scaffolds are of significant interest due to their versatile synthesis and potential for diverse functionalization. This guide provides an objective comparison of the antimicrobial activity of these two core structures, supported by experimental data, to aid researchers in the design and development of new, more effective antimicrobial drugs.
Quantitative Comparison of Antimicrobial Activity
A study by Kumar et al. (2017) provides a direct comparison of the antimicrobial activity of a series of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine analogues.[4][5] The antimicrobial potential was evaluated using the tube dilution method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that completely inhibits visible growth of a microorganism.[5]
The following tables summarize the MIC values (in µM/ml) of representative pyrimidin-2-ol and this compound derivatives against various Gram-positive and Gram-negative bacteria, as well as fungal strains. Lower MIC values indicate higher antimicrobial activity.
Table 1: Antibacterial Activity (MIC in µM/ml)
| Compound ID | Structure | R | X | S. aureus | B. subtilis | E. coli | S. enterica | P. aeruginosa |
| 5 | Pyrimidin-2-ol | 4-Cl | O | 1.93 | 0.96 | 1.93 | 3.86 | 3.86 |
| 12 | Pyrimidin-2-ol | 4-Cl | O | 0.87 | 1.74 | 1.74 | 3.49 | 3.49 |
| 2 | This compound | 4-Cl | S | 1.82 | 1.82 | 0.91 | 3.64 | 3.64 |
| 10 | This compound | 4-Br | S | 3.10 | 3.10 | 3.10 | 1.55 | 3.10 |
| Cefadroxil (B1668780) (Standard) | - | - | - | 0.72 | 0.72 | 1.44 | 1.44 | 2.89 |
Table 2: Antifungal Activity (MIC in µM/ml)
| Compound ID | Structure | R | X | C. albicans | A. niger |
| 5 | Pyrimidin-2-ol | 4-Cl | O | 1.93 | 3.86 |
| 12 | Pyrimidin-2-ol | 4-Cl | O | 1.74 | 3.49 |
| 2 | This compound | 4-Cl | S | 1.82 | 3.64 |
| 11 | This compound | 4-Br | S | 3.23 | 1.61 |
| Fluconazole (B54011) (Standard) | - | - | - | 1.63 | 3.26 |
Data sourced from Kumar et al., 2017.[4][5]
From the presented data, both pyrimidin-2-ol and this compound derivatives demonstrate significant antimicrobial activity, with certain compounds exhibiting potency comparable to or greater than the standard drugs, cefadroxil and fluconazole.[4][5] Notably, the substitution pattern on the phenyl ring plays a crucial role in modulating the antimicrobial potential. The presence of electron-withdrawing groups, such as chloro (-Cl) and bromo (-Br), appears to enhance the activity.[4]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the work of Kumar et al. (2017).[4][5]
Antimicrobial Susceptibility Testing (Tube Dilution Method)
This method was employed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.
1. Preparation of Test Solutions:
-
Stock solutions of the test compounds and standard drugs (cefadroxil for bacteria, fluconazole for fungi) were prepared in dimethyl sulfoxide (B87167) (DMSO).
-
A series of twofold dilutions of the stock solutions were prepared in sterile nutrient broth for bacteria and Sabouraud dextrose broth for fungi to achieve a final concentration range.
2. Inoculum Preparation:
-
Bacterial strains were grown on nutrient agar (B569324) slants at 37±1°C for 18-24 hours. Fungal strains were grown on Sabouraud dextrose agar slants at 25±1°C for 2-7 days.
-
A suspension of the microorganisms was prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/ml for bacteria and 1-5 x 10⁶ CFU/ml for fungi.
-
The suspension was further diluted to achieve a final inoculum of 5 x 10⁵ CFU/ml in the test tubes.
3. Incubation:
-
The inoculated tubes containing the serially diluted compounds were incubated at 37±1°C for 24 hours for bacteria and at 25±1°C for 48-72 hours for fungi.
4. Determination of MIC:
-
Following incubation, the tubes were visually inspected for turbidity.
-
The MIC was recorded as the lowest concentration of the compound at which there was no visible growth of the microorganism.
5. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
A sample from each tube showing no visible growth was sub-cultured onto fresh, drug-free agar plates.
-
The plates were incubated under the same conditions as mentioned above.
-
The MBC or MFC was determined as the lowest concentration of the compound that resulted in a 99.9% reduction in the initial inoculum.[5]
Visualizing the Research Workflow
The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of pyrimidine derivatives.
Caption: Workflow for Synthesis and Antimicrobial Screening of Pyrimidine Derivatives.
Potential Mechanisms of Action
While the exact mechanisms of antimicrobial action for these specific pyrimidine derivatives were not detailed in the primary comparative study, pyrimidine analogues are known to exert their effects through various pathways. The core pyrimidine structure is a fundamental component of nucleic acids, and its derivatives can act as antimetabolites, interfering with DNA and RNA synthesis.[1] Some thiopyrimidine derivatives have been reported to inhibit essential microbial enzymes or disrupt cell wall synthesis.[6][7] For instance, some thiophenyl substituted pyrimidines have been shown to inhibit FtsZ polymerization, a crucial step in bacterial cell division.[7]
The following diagram illustrates a generalized potential mechanism of action for pyrimidine-based antimicrobial agents.
Caption: Potential Antimicrobial Mechanisms of Pyrimidine Derivatives.
References
- 1. wjarr.com [wjarr.com]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
Pyrimidine-2-Thiol Derivatives Emerge as Potent COX Inhibitors, Challenging Standard NSAIDs
For Immediate Release
[City, State] – [Date] – A growing body of research highlights the potential of pyrimidine-2-thiol derivatives as a promising class of cyclooxygenase (COX) inhibitors, exhibiting comparable and, in some cases, superior activity to established non-steroidal anti-inflammatory drugs (NSAIDs). This comparison guide provides a comprehensive overview of the performance of these novel compounds against standard drugs, supported by quantitative experimental data, detailed methodologies, and a visual representation of the underlying signaling pathway. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anti-inflammatory agents.
The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (B1171923), which are lipid mediators responsible for pain, fever, and inflammation.[1] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[1] The development of selective COX-2 inhibitors has been a major goal in drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[2] Pyrimidine (B1678525) and its derivatives have been identified as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory properties.[3][4]
Comparative Analysis of COX Inhibition
Recent studies have demonstrated that this compound derivatives exhibit potent inhibitory activity against COX enzymes, with several compounds showing high selectivity for the COX-2 isoform. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities (IC50 values) of selected pyrimidine derivatives compared to standard NSAIDs.
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Pyrimidine Derivatives | ||||
| Compound 3 | 5.50 | 0.85 | 6.47 | [5] |
| Compound 4a | 5.05 | 0.65 | 7.77 | [5] |
| Compound 2a | - | 3.5 | - | [6] |
| Derivative 5 | - | 0.04 ± 0.09 | - | [3] |
| Derivative 6 | - | 0.04 ± 0.02 | - | [3] |
| Pyrimidine-pyridine hybrid 27 | - | 0.62 | - | [3] |
| Pyrimidine-pyridine hybrid 29 | - | 0.25 | - | [3] |
| Pyrimidine-5-carbonitrile 5d | - | 0.16 | - | [7][8] |
| Standard Drugs | ||||
| Celecoxib | 6.34 | 0.56 | 11.32 | [5] |
| Celecoxib | - | 0.04 ± 0.01 | - | [3] |
| Celecoxib | - | 0.65 | - | [6] |
| Celecoxib | - | 0.17 | - | [7][8] |
| Ibuprofen | 3.1 | 1.2 | 2.58 | [5] |
| Indomethacin | 0.21 | - | - | [3] |
| Piroxicam | - | - | - | [4] |
| Meloxicam | - | - | - | [4] |
| Nimesulide | - | 1.68 | - | [7][8] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1. Some studies did not report IC50 values for both isoforms, hence the selectivity index could not be calculated.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives as COX inhibitors.
In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric Method)
This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX enzymes.
1. Reagent Preparation:
-
COX Assay Buffer: Typically 100 mM Tris-HCl, pH 8.0.
-
COX Probe: A fluorescent probe that reacts with Prostaglandin G2.
-
COX Cofactor: A solution required for optimal enzyme activity.
-
Arachidonic Acid (Substrate): The substrate for COX enzymes, typically prepared in a solution with NaOH and ethanol.
-
COX-1 and COX-2 Enzymes: Human recombinant or ovine enzymes are commonly used.
-
Test Compounds and Controls: Dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations. A known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) is used as a positive control.[9]
2. Assay Procedure:
-
A reaction mixture containing COX Assay Buffer, COX Probe, COX Cofactor, and the respective COX enzyme (COX-1 or COX-2) is prepared.
-
The test compound or control is added to the appropriate wells of a 96-well plate.
-
The reaction is initiated by adding the arachidonic acid solution.
-
The fluorescence (Excitation/Emission ≈ 535/587 nm) is measured kinetically over a period of 5-10 minutes at a constant temperature (e.g., 25°C).[9]
3. Data Analysis:
-
The rate of the reaction (slope of the fluorescence curve) is calculated.
-
The percentage of inhibition is determined by comparing the slope of the reaction with the test compound to the slope of the control (enzyme without inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from a dose-response curve.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used animal model to assess the acute anti-inflammatory activity of compounds.
1. Animals:
-
Male Wistar rats or Swiss albino mice are commonly used.
2. Procedure:
-
The test compound, standard drug (e.g., Indomethacin), or vehicle (control) is administered orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan (typically 1% in saline) is given into the right hind paw of the animal to induce localized inflammation and edema.[10][11]
-
The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[10][11]
3. Data Analysis:
-
The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with the vehicle-treated control group.
-
The ED50 value (the dose that causes 50% inhibition of edema) can be determined.
COX Signaling Pathway
The following diagram illustrates the role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins and the subsequent physiological and pathological effects.
Caption: The COX signaling pathway illustrating the roles of COX-1 and COX-2.
Conclusion
The data presented in this guide strongly suggest that this compound derivatives represent a viable and potent class of COX inhibitors. Several derivatives have demonstrated COX-2 selectivity comparable to or exceeding that of celecoxib, a widely used COX-2 inhibitor. The favorable inhibitory profiles, coupled with the potential for chemical modification to optimize potency and selectivity, position these compounds as exciting leads for the development of novel anti-inflammatory therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and safety profiles.
References
- 1. academicjournals.org [academicjournals.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. academicjournals.org [academicjournals.org]
- 4. Cyclooxygenase (COX) Activity Assay Kit (Luminometric) (ab139432) is not available | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. assaygenie.com [assaygenie.com]
- 10. inotiv.com [inotiv.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Experimental and Computational Spectroscopic Data of Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental and computational spectroscopic data for pyrimidines and their derivatives. By presenting quantitative data, detailed methodologies, and visual workflows, this document aims to be a valuable resource for researchers in the fields of chemistry, biology, and drug development. The comparison highlights the synergies between experimental measurements and computational predictions in elucidating the structural and electronic properties of this important class of heterocyclic compounds.
Introduction
Pyrimidines are fundamental heterocyclic aromatic compounds, forming the core structure of several biologically significant molecules, including nucleobases (cytosine, thymine, and uracil), vitamins, and various synthetic drugs. Spectroscopic techniques are indispensable for their characterization. Experimental methods such as Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about the molecular structure, functional groups, electronic transitions, and chemical environment of pyrimidines.
In parallel, computational chemistry has emerged as a powerful tool to complement and interpret experimental spectroscopic data.[1][2] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can predict spectroscopic properties with increasing accuracy.[3] This guide delves into the comparison of experimental spectroscopic data with results obtained from computational methods, offering insights into the strengths and limitations of each approach.
Methodologies
A summary of typical experimental conditions for acquiring spectroscopic data for pyrimidine (B1678525) derivatives is provided below.
-
FT-IR and FT-Raman Spectroscopy : The FT-IR spectra are often recorded in the region of 4000–400 cm⁻¹ using techniques such as KBr pellets for solid samples.[4][5] FT-Raman spectra are typically recorded in the Stokes region (4000–50 cm⁻¹) using a Nd:YAG laser for excitation.[4][5]
-
UV-Vis Spectroscopy : The UV absorption spectra are generally recorded in the 200–400 nm range.[4] The choice of solvent (e.g., ethanol, water, CCl₄) is crucial as it can influence the position and intensity of absorption bands.[2][4]
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are commonly recorded on spectrometers operating at frequencies such as 300 or 500 MHz.[6][7] Deuterated solvents like DMSO-d₆ or CDCl₃ are used, with Tetramethylsilane (TMS) serving as an internal standard.[8][9]
Computational spectroscopic analysis of pyrimidines predominantly relies on Density Functional Theory (DFT).
-
Geometry Optimization and Vibrational Frequencies (IR & Raman) : The molecular geometry is first optimized. DFT calculations using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311++G(d,p) are widely used to calculate vibrational frequencies.[4] Due to the harmonic approximation in these calculations, the computed wavenumbers are often scaled by a factor (e.g., 0.962) to improve agreement with experimental data.[1]
-
Electronic Spectra (UV-Vis) : Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra.[4][10] The calculations provide information about excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.
-
NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (δ).[4][11] These calculations are typically performed at the DFT level, for instance, using the B3LYP functional.[12][13] The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound like TMS.[14]
Data Presentation: A Comparative Analysis
The following tables summarize the comparison between experimental and computational spectroscopic data for representative pyrimidine derivatives, as reported in various studies.
Table 1: Comparison of Experimental and Calculated FT-IR Vibrational Frequencies (cm⁻¹) for 2-amino-4-chloro-6-methoxypyrimidine (B129847) (ACMP) [4]
| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT/B3LYP/6-311++G(df,pd)) |
| NH₂ asymmetric stretching | 3450 | 3575 |
| NH₂ symmetric stretching | 3350 | 3465 |
| C-H stretching | 3080 | 3105 |
| C=N stretching | 1645 | 1650 |
| C=C stretching | 1570 | 1575 |
| C-O stretching | 1320 | 1325 |
Table 2: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λ_max, nm) for 2-amino-4-chloro-6-methoxypyrimidine (ACMP) in Ethanol [4]
| Transition | Experimental | Calculated (TD-DFT) |
| π → π | 265 | 260 |
| n → π | 310 | 305 |
Table 3: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-amino-4-chloro-6-methoxypyrimidine (ACMP) [4]
| Atom | Experimental | Calculated (GIAO) |
| ¹H NMR | ||
| H (ring) | 6.35 | 6.40 |
| H (methoxy) | 3.85 | 3.90 |
| H (amino) | 5.50 | 5.60 |
| ¹³C NMR | ||
| C (ring, C-Cl) | 161.0 | 160.5 |
| C (ring, C-O) | 170.0 | 169.5 |
| C (ring, C-NH₂) | 162.5 | 162.0 |
| C (methoxy) | 55.0 | 54.5 |
As the tables illustrate, there is generally good agreement between the experimental and computationally predicted spectroscopic data. The minor discrepancies can be attributed to factors such as the choice of computational method, basis set, solvent effects (which are sometimes approximated in calculations), and the inherent limitations of the theoretical models.[2]
Visualizing the Workflow and Logical Relationships
The following diagrams, created using the DOT language, illustrate the workflow for comparing experimental and computational data and the logical relationship between these two approaches.
References
- 1. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopic analysis and thermodynamic investigation of Newly Synthesized Novel dihydro-pyrimidine derivatives by usi… [ouci.dntb.gov.ua]
- 4. The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijera.com [ijera.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 8. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]
- 12. revues.imist.ma [revues.imist.ma]
- 13. Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1Hand 13C- Chemical Shifts | MDPI [mdpi.com]
- 14. joaquinbarroso.com [joaquinbarroso.com]
A Comparative Analysis of the Biological Activities of Pyrimidine-2-thiol and Thiouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of two closely related pyrimidine (B1678525) derivatives: pyrimidine-2-thiol and thiouracil. By presenting supporting experimental data, detailed methodologies, and clear visual representations of relevant pathways, this document aims to be a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
This compound and thiouracil are heterocyclic compounds that form the core of numerous biologically active molecules. Their structural similarity, differing primarily in the presence of a hydroxyl group at the C4 position in thiouracil, leads to distinct physicochemical properties and, consequently, diverse pharmacological profiles. Both scaffolds have been extensively derivatized to explore a wide range of therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities. This guide will systematically compare these activities, drawing upon published experimental findings.
Anticancer Activity
Derivatives of both this compound and thiouracil have been widely investigated for their potential as anticancer agents. The focus has been on synthesizing analogs with improved potency and selectivity against various cancer cell lines.
Thiouracil Derivatives
Thiouracil derivatives have shown significant promise as anticancer agents, often targeting key enzymes and pathways involved in cell cycle regulation and proliferation.[1][2][3] For instance, novel 2-thiouracil-5-sulfonamide derivatives have demonstrated potent cytotoxic activity against ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2) cancer cell lines.[1] Some of these compounds exhibited greater cytotoxicity against HepG2 cells than the standard chemotherapeutic drug 5-fluorouracil (B62378) (5-FU).[1] The mechanism of action for some of these derivatives involves the induction of cell cycle arrest and apoptosis, potentially through the inhibition of cyclin-dependent kinase 2A (CDK2A).[1] Other studies have highlighted thiouracil derivatives as inhibitors of histone deacetylases (HDACs), which are crucial regulators of gene expression.[3]
This compound Derivatives
Similarly, derivatives of pyrimidine-2(1H)-thione have been synthesized and evaluated for their cytotoxic effects. Certain novel pyrimidine-2(1H)-thione derivatives have shown good activity against HepG-2 and MCF-7 human cancer cell lines, with some compounds demonstrating potency comparable to the reference drug Doxorubicin.[4] The anticancer potential of pyrimidine derivatives, in general, is well-documented, with various substituted pyrimidines showing significant antitumor activity against a broad range of cancer types.[5][6][7]
Comparative Anticancer Activity Data
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 2-Thiouracil-5-sulfonamide (6e) | A-2780 (Ovarian) | 7.8 ± 0.6 | 5-FU | 5.9 ± 0.5 | [1] |
| 2-Thiouracil-5-sulfonamide (6e) | HT-29 (Colon) | 5.3 ± 0.3 | 5-FU | 8.1 ± 0.7 | [1] |
| 2-Thiouracil-5-sulfonamide (6e) | MCF-7 (Breast) | 4.9 ± 0.2 | 5-FU | 10.3 ± 0.9 | [1] |
| 2-Thiouracil-5-sulfonamide (6e) | HepG2 (Liver) | 3.8 ± 0.1 | 5-FU | 12.7 ± 1.1 | [1] |
| 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) | HeLa (Cervical) | 4.18 - 10.20 µg/mL | 5-FU | 12.08 µg/mL | [8] |
| Pyrimidine-2(1H)-thione derivative (11) | HepG-2 (Liver) | 14.3 ± 1.1 | Doxorubicin | 4.5 ± 0.3 | [4] |
| Pyrimidine-2(1H)-thione derivative (5) | MCF-7 (Breast) | 21.4 ± 1.9 | Doxorubicin | 5.2 ± 0.4 | [4] |
Antimicrobial Activity
Both this compound and thiouracil derivatives have been explored for their efficacy against various microbial pathogens.
Thiouracil Derivatives
A number of studies have focused on the antibacterial properties of thiouracil derivatives, particularly as inhibitors of the bacterial protein SecA.[9][10][11][12][13] SecA is a crucial ATPase component of the general secretory pathway in bacteria, making it an attractive target for novel antibiotics.[9][10] Synthesized thiouracil derivatives containing triazolo-thiadiazole or acyl thiourea (B124793) moieties have demonstrated promising activity against Gram-positive bacteria such as Bacillus amyloliquefaciens, Staphylococcus aureus, and Bacillus subtilis.[9][10]
This compound Derivatives
Derivatives of this compound have also been synthesized and screened for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[14][15][16] These studies have shown that certain substituted this compound compounds exhibit significant antimicrobial activity, with some being more potent than standard drugs.[14][15] The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups on the phenyl ring attached to the pyrimidine core can enhance antimicrobial activity.[14]
Comparative Antimicrobial Activity Data (MIC in µM/ml)
| Compound Type | S. aureus | B. subtilis | E. coli | C. albicans | A. niger | Reference |
| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol (2) | 1.01 | 1.01 | 1.01 | 2.02 | 4.04 | [14] |
| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol (5) | 1.92 | 0.96 | 1.92 | 3.84 | 3.84 | [14] |
| Thiouracil-triazolo-thiadiazole (7d) | - | - | - | - | - | [9][12] |
| Thiouracil-acyl thiourea (7u) | - | - | - | - | - | [10] |
Enzyme Inhibition
The ability of this compound and thiouracil derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.
Thiouracil
Thiouracil and its derivatives are well-known for their antithyroid properties, which stem from their ability to inhibit thyroid peroxidase, an enzyme essential for thyroid hormone synthesis.[17][18][19] Furthermore, 2-thiouracil (B1096) has been identified as a selective inhibitor of neuronal nitric oxide synthase (nNOS), acting in a competitive manner.[20] It interferes with the binding of both the substrate (L-arginine) and the cofactor (tetrahydrobiopterin) to the enzyme.[20] Propylthiouracil (PTU), a derivative of thiouracil, is a known inhibitor of type 1 deiodinase (D1), an enzyme involved in the activation of thyroid hormones.[17][18]
This compound
While the enzyme inhibitory activities of this compound itself are less extensively documented in the initial search, its derivatives have been evaluated as inhibitors of various enzymes. For instance, certain pyrimidine-2(1H)-thiol derivatives have been screened for their α-glucosidase and pancreatic lipase (B570770) inhibitory activities.[21] Silver(I) complexes of 2-thiouracil have been shown to react with thiol groups in enzymes, leading to their inactivation.[22]
Signaling Pathways and Mechanisms of Action
The biological effects of these compounds are underpinned by their interaction with specific cellular signaling pathways.
CDK2A Inhibition Pathway by Thiouracil Derivatives
Certain anticancer thiouracil derivatives exert their effect by arresting the cell cycle. This is achieved by inhibiting cyclin-dependent kinases (CDKs), such as CDK2A. Inhibition of CDK2A prevents the phosphorylation of target proteins required for the transition from the G1 to the S phase of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.
Caption: CDK2A inhibition by thiouracil derivatives.
Bacterial SecA Inhibition Pathway
Antibacterial thiouracil derivatives can inhibit the SecA protein, which is a core component of the bacterial general secretory (Sec) pathway. By inhibiting the ATPase activity of SecA, these compounds block the translocation of proteins across the bacterial cell membrane, leading to bacterial cell death.
Caption: Bacterial SecA inhibition by thiouracil derivatives.
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or thiouracil derivatives) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow Diagram
Caption: General experimental workflow.
Conclusion
Both this compound and thiouracil serve as versatile scaffolds for the development of novel therapeutic agents. While thiouracil derivatives have been more extensively studied for their anticancer and SecA inhibitory activities, this compound derivatives also demonstrate significant potential as antimicrobial and anticancer agents. The subtle structural difference between these two cores leads to distinct biological profiles, offering a broad chemical space for further exploration and optimization. Future research focusing on direct comparative studies and elucidation of detailed mechanisms of action will be crucial for the rational design of next-generation drugs based on these privileged pyrimidine structures.
References
- 1. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. sciensage.info [sciensage.info]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis and antimicrobial activities of thiouracil derivatives containing triazolo-thiadiazole as SecA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antibacterial activities of thiouracil derivatives containing acyl thiourea as SecA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. etj.bioscientifica.com [etj.bioscientifica.com]
- 18. Se- and s-based thiouracil and methimazole analogues exert different inhibitory mechanisms on type 1 and type 2 deiodinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 2-thiouracil is a selective inhibitor of neuronal nitric oxide synthase antagonising tetrahydrobiopterin-dependent enzyme activation and dimerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]
- 22. Antimicrobial surface - Wikipedia [en.wikipedia.org]
synergistic inhibition effects of pyrimidine derivatives with other compounds
A comparative guide for researchers and drug development professionals exploring the enhanced efficacy of pyrimidine (B1678525) derivatives when combined with other therapeutic agents.
The quest for more effective and durable therapeutic strategies in oncology and infectious diseases has led to a significant focus on combination therapies. Pyrimidine derivatives, a cornerstone of chemotherapy and antiviral treatment, are increasingly being investigated in synergistic combinations to enhance their therapeutic index, overcome resistance, and reduce toxicity. This guide provides a comparative overview of the synergistic inhibition effects of pyrimidine derivatives with other compounds, supported by experimental data, detailed protocols, and mechanistic insights.
I. Synergistic Combinations in Oncology
A. Pyrimidine Derivatives with EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
The combination of pyrimidine antimetabolites with Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has shown promise in overcoming resistance and enhancing cytotoxicity in NSCLC cell lines.
Experimental Data Summary:
| Cell Line | Pyrimidine Derivative | Combination Agent | IC50 (μM) - Derivative Alone | IC50 (μM) - Agent Alone | Combination Effect | Reference |
| A549 | Pemetrexed (B1662193) (0.5 µM) | Erlotinib (B232) (2 µM) | 34% growth inhibition | 93% growth inhibition | Synergistic growth inhibition | [1] |
| H1650 | Pemetrexed | Erlotinib | - | - | Synergistic (CI < 1) | [2] |
| H1975 | Pemetrexed | Erlotinib | - | - | Synergistic (CI < 1) | [2] |
| HCC827 GR5 | 5-Fluorouracil | Gefitinib | - | - | Synergistic (CI < 1) | [3] |
| PC-9/ZD | 5-Fluorouracil | Gefitinib | - | - | Synergistic (CI < 1) | [3] |
CI: Combination Index. CI < 1 indicates synergism. Specific IC50 values for the combinations were not always provided in the source material, but synergistic effects were clearly demonstrated.
Mechanistic Insights:
The synergy between pemetrexed and erlotinib is schedule-dependent.[4] Pemetrexed can induce an EGFR-mediated activation of the PI3K/AKT survival pathway.[1][4] Subsequent or concurrent administration of erlotinib inhibits this survival signaling, leading to enhanced apoptosis.[1] This highlights the importance of understanding the underlying molecular mechanisms to optimize drug administration schedules.
B. Dihydroorotate Dehydrogenase (DHODH) Inhibitors with BCL-2 Inhibitors in Hematological Malignancies
Inhibition of the pyrimidine biosynthesis enzyme Dihydroorotate Dehydrogenase (DHODH) has been shown to have synergistic effects with the BCL-2 inhibitor venetoclax (B612062) in acute myeloid leukemia (AML) and lymphoma models.
Experimental Data Summary:
| Cell Line | Pyrimidine Derivative (DHODH Inhibitor) | Combination Agent | IC50 - Derivative Alone | IC50 - Agent Alone | Combination Effect | Reference |
| SU-DHL4 | Brequinar (B1684385) | Venetoclax | - | - | Synergistic | [5] |
| AML cell lines | Brequinar | Venetoclax | - | - | Synergistic | [5] |
Specific IC50 and CI values were not detailed in the provided search results, but the synergistic relationship was established.
Mechanistic Insights:
DHODH inhibitors can repress the expression of the MYC oncogene in lymphoma cells with MYC and BCL2 abnormalities.[5] The combination of a DHODH inhibitor like brequinar with the BCL-2 inhibitor venetoclax leads to a synergistic anti-leukemic effect.[5][6] This suggests a dual targeting of key survival and proliferation pathways in these cancers.
II. Synergistic Combinations in Infectious Diseases
A. Pyrimidine Biosynthesis Inhibitors with Nucleoside Analogues against SARS-CoV-2
The combination of pyrimidine biosynthesis inhibitors with nucleoside analogues like remdesivir (B604916) has demonstrated synergistic activity in inhibiting SARS-CoV-2 replication.
Experimental Data Summary:
| Virus Strain | Pyrimidine Biosynthesis Inhibitor | Combination Agent | EC50 - Inhibitor Alone | EC50 - Agent Alone | Combination Effect | Reference |
| SARS-CoV-2 | Brequinar | Remdesivir | - | - | Synergistic | [7][8] |
| SARS-CoV-2 | Brequinar | Molnupiravir | - | - | Synergistic | [8] |
Specific EC50 values for the combinations were not detailed in the provided search results, but the synergistic effect was highlighted.
Mechanistic Insights:
RNA viruses like SARS-CoV-2 rely on the host cell's machinery for nucleoside triphosphate synthesis to replicate their genome.[7] Pyrimidine biosynthesis inhibitors deplete the intracellular pool of pyrimidines, making the virus more susceptible to the effects of nucleoside analogues like remdesivir, which act as chain terminators during viral RNA synthesis.[7] This combination creates a more potent antiviral effect.[8]
III. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of individual compounds and their combinations.[9][10][11]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Pyrimidine derivative and combination agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for attachment.
-
Drug Treatment: Treat cells with various concentrations of the pyrimidine derivative, the combination agent, and the combination of both for a specified period (e.g., 48 or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each compound and the combination.
B. Western Blot for Apoptosis Markers
This protocol is used to investigate the molecular mechanisms of synergy, specifically the induction of apoptosis.[12][13][14]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP-1, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., cleaved PARP-1, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the expression levels of the apoptotic markers relative to a loading control (e.g., β-actin).
C. Calculation of Combination Index (CI)
The Chou-Talalay method is a widely used method to quantify drug synergy.[15][16][17] The Combination Index (CI) is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect.
A CI value of < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Software such as CompuSyn can be used to calculate CI values from experimental data.[18]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Schedule-dependent cytotoxic synergism of pemetrexed and erlotinib in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P1280: TARGETED INHIBITION OF DHODH IS SYNERGISTIC WITH BCL2 BLOCKADE IN LYMPHOMA WITH CONCURRENT MYC AND BCL2 REARRANGEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Antiviral Drug Combination Is Highly Effective Against SARS-Cov-2, Study Finds - DoveMed [prod.cluster.dovemed.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchhub.com [researchhub.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. youtube.com [youtube.com]
- 13. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tautomerism in 2-Pyridinethiol and 2-Pyrimidinethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tautomeric behavior of 2-pyridinethiol and 2-pyrimidinethiol, focusing on the equilibrium between their respective thiol and thione forms. The information presented is supported by experimental and computational data to aid in the understanding and application of these compounds in research and development.
Introduction to Tautomerism
Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible. In the case of 2-pyridinethiol and 2-pyrimidinethiol, the equilibrium of interest is between the aromatic thiol form and the non-aromatic thione form. The position of this equilibrium is a critical factor influencing the chemical reactivity, physical properties, and biological activity of these molecules. Understanding the factors that govern this equilibrium, such as the medium (gas phase vs. solution) and solvent polarity, is essential for their effective use.
Tautomeric Equilibrium of 2-Pyridinethiol and 2-Pyrimidinethiol
The tautomeric equilibrium for 2-pyridinethiol and 2-pyrimidinethiol can be represented as a dynamic interplay between the thiol and thione forms.
Caption: Tautomeric equilibrium between the thiol and thione forms of 2-pyridinethiol and 2-pyrimidinethiol.
Quantitative Comparison of Tautomer Stability
The relative stability of the thiol and thione tautomers has been investigated through both experimental and computational methods. The following tables summarize the key quantitative data.
2-Pyridinethiol
| Phase/Solvent | Method | More Stable Tautomer | Energy Difference (kcal/mol) | Reference |
| Gas Phase | CCSD(T)/cc-pVTZ//B3LYP/6-311+G(3df,2p)+ZPE | Thiol | 2.61 | [1][2] |
| Cyclohexane | IPCM-MP2/6-311+G(3df,2p) | Thione | 1.96 | [1][2] |
| Toluene or C6D6 | Calorimetry | Thione | 2.6 | [1][2] |
2-Pyrimidinethiol
| Phase/Solvent | Method | More Stable Tautomer | Energy Difference (kcal/mol) | Reference |
| Gas Phase | B3PW91/6-311+G(d,p)//B3PW91/6-31+G(d,p) | Thiol | 3.41 | [3] |
| Aqueous Medium | B3PW91/6-311+G(d,p)//B3PW91/6-31+G(d,p) | Thione | 6.47 | [3] |
Summary of Findings:
For both 2-pyridinethiol and 2-pyrimidinethiol, the thiol form is the more stable tautomer in the gas phase.[1][2][3] This is attributed to the aromaticity of the pyridine (B92270) and pyrimidine (B1678525) rings in their thiol forms.[1] However, in solution, the equilibrium shifts to favor the thione form.[1][3][4] This shift is particularly pronounced in polar solvents. The increased stability of the thione tautomer in solution is due to its larger dipole moment, leading to more favorable interactions with polar solvent molecules.[1]
Experimental Protocols
The determination of tautomeric equilibrium and stability relies on various experimental and computational techniques. Below are detailed methodologies for key experiments.
Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the predominant tautomer in solution by detecting characteristic vibrational modes.
-
Methodology:
-
Solutions of 2-pyridinethiol are prepared in various solvents (e.g., toluene, C6D6, heptane, methylene (B1212753) chloride).
-
FTIR spectra are recorded over a range of temperatures.
-
The presence or absence of the S-H stretching vibration (νS-H), characteristic of the thiol form, is monitored.
-
For 2-pyridinethiol, no spectroscopic evidence for the S-H stretch was observed in the tested solvents, indicating the predominance of the thione form.[1][2]
-
UV-Vis Spectroscopy
-
Objective: To study the thione-thiol tautomerism in different solvents.
-
Methodology:
-
Absorption spectra of the compounds are recorded in a range of solvents with varying polarities (e.g., ethanol, dioxane, water, and nonpolar solvents).
-
The spectral features corresponding to the thione and thiol forms are analyzed.
-
It has been observed that polar solvents and self-association shift the equilibrium significantly towards the thione form for both 2-mercaptopyridines and 2-mercaptopyrimidines.[4][5] In dilute solutions of nonpolar solvents, the thiol form is predominant.[4][5]
-
Computational Chemistry
-
Objective: To calculate the relative energies of the tautomers and transition states for their interconversion.
-
Methodology:
-
The geometries of the thiol and thione tautomers, as well as potential transition states and dimers, are optimized using density functional theory (DFT) methods (e.g., B3LYP, B3PW91) with appropriate basis sets (e.g., 6-311+G(3df,2p), 6-311+G(d,p)).[1][2][3]
-
Higher-level ab initio calculations (e.g., CCSD(T)) can be used for more accurate energy predictions.[1][2]
-
Solvent effects are modeled using implicit solvent models like the Integral Equation Formalism Polarizable Continuum Model (IPCM).[1][2]
-
These calculations provide insights into the relative stabilities of the tautomers in the gas phase and in solution, corroborating experimental findings.
-
Tautomerization Pathway
The interconversion between the thiol and thione tautomers can occur through different mechanisms. Computational studies suggest that for both molecules, the direct intramolecular proton transfer has a high energy barrier.[1][2][3] A more favorable pathway involves the formation of hydrogen-bonded dimers, which facilitates the proton transfer. In aqueous solutions, water molecules can also mediate the proton transfer, significantly lowering the activation energy.[3]
Caption: Simplified logical diagram of proposed tautomerization pathways for 2-pyridinethiol and 2-pyrimidinethiol.
Conclusion
The tautomeric behavior of 2-pyridinethiol and 2-pyrimidinethiol shows remarkable similarities. In both cases, the thiol form, stabilized by aromaticity, is favored in the gas phase. However, in solution, particularly in polar solvents, the equilibrium shifts to favor the more polar thione form. This solvent-dependent behavior is a critical consideration for researchers and drug development professionals, as the predominant tautomer in a given environment will dictate the molecule's interactions and reactivity. The provided data and experimental protocols offer a foundation for further investigation and application of these important heterocyclic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study - figshare - Figshare [figshare.com]
- 3. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structure and Reactivity of 2-Sulfonylpyrimidines and 2-Halopyrimidines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Among its many derivatives, those functionalized at the 2-position with a leaving group are pivotal for synthesizing a diverse array of compounds through nucleophilic aromatic substitution (SNAr). This guide provides an objective comparison of the structure-reactivity relationship of two key classes of 2-substituted pyrimidines: 2-sulfonylpyrimidines and 2-halopyrimidines. This comparison is supported by experimental data to inform the selection of reagents and reaction conditions in research and development.
Core Reactivity Principles: The SNAr Mechanism
The reactivity of both 2-sulfonylpyrimidines and 2-halopyrimidines is governed by the nucleophilic aromatic substitution (SNAr) mechanism. This reaction typically proceeds in a stepwise fashion involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The electron-deficient nature of the pyrimidine ring, further accentuated by the electron-withdrawing character of the sulfonyl or halo substituents, makes the C-2 position susceptible to nucleophilic attack. The stability of the Meisenheimer complex is a critical factor influencing the reaction rate.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Quantitative Reactivity Comparison
Experimental data robustly demonstrates that 2-sulfonylpyrimidines are significantly more reactive towards nucleophiles, particularly thiols, than their 2-halopyrimidine counterparts.
2-Sulfonylpyrimidines: Highly Tunable and Reactive
Recent studies have extensively characterized 2-sulfonylpyrimidines as highly effective reagents for cysteine S-arylation, a key reaction in covalent inhibitor design and bioconjugation.[5][6] The reactivity of the 2-sulfonylpyrimidine core can be finely tuned over several orders of magnitude by introducing electron-withdrawing or -donating groups on the pyrimidine ring.[5][7]
The following table summarizes the second-order rate constants (k) for the reaction of various substituted 2-methylsulfonylpyrimidines with L-glutathione (GSH), a model thiol nucleophile.
| Compound (2-SO₂Me-pyrimidine) | Substituent at C5 | Second-Order Rate Constant (k) at pH 7.0 (M⁻¹s⁻¹) | Relative Reactivity (to Unsubstituted) |
| 4q | H (Unsubstituted) | 1.2 x 10⁻² | 1 |
| 4y | -COOMe | 9900 | >800,000 |
| 4w | -NO₂ | ~1000 | ~83,000 |
| 4x | -CF₃ | ~10 | ~830 |
| 4m | -NH₂ | < 5.0 x 10⁻⁵ | <<1 |
| 4n | -OMe | < 5.0 x 10⁻⁵ | <<1 |
Data sourced from Baud, M. G. J., et al. (2023). Bioconjugate Chemistry.[5][7]
As the data indicates, strong electron-withdrawing groups like -COOMe and -NO₂ at the 5-position dramatically increase the reaction rate by stabilizing the transient Meisenheimer complex.[5][7] Conversely, electron-donating groups such as -NH₂ and -OMe deactivate the ring and render the compound essentially unreactive under these conditions.[5][7]
2-Halopyrimidines: Moderately Reactive Alternatives
2-Halopyrimidines are also viable substrates for SNAr reactions, though they generally require more forcing conditions such as elevated temperatures or strong bases.[8] Direct quantitative comparisons with 2-sulfonylpyrimidines under identical conditions show a marked difference in reactivity. For instance, under conditions where 2-sulfonylpyrimidines react rapidly with glutathione, the corresponding 2-chloro and 2-methylthio pyrimidines were found to be "far less reactive to completely unreactive".[5]
The reactivity of 2-halopyrimidines is dictated by the electronegativity of the halogen, which influences the electrophilicity of the C-2 carbon. The typical order of reactivity for the leaving group in SNAr reactions is:
F > Cl > Br > I
This order is because the rate-determining step is the initial attack of the nucleophile. A more electronegative halogen, like fluorine, polarizes the C-X bond more effectively, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack.[9]
While direct kinetic data with thiols is sparse, the following table shows kinetic data for the reaction of 2-chloropyrimidine (B141910) with hydroxide (B78521) in various solvents, illustrating the influence of the reaction medium.
| Solvent | Relative Rate |
| Water | 1 |
| 50% Dioxane-Water | 10 |
| Ethanol | 100 |
| DMSO | 1,000,000 |
Data adapted from BenchChem, illustrating general principles.[9] This highlights the significant rate enhancement provided by polar aprotic solvents like DMSO, which are commonly employed for SNAr reactions with less reactive substrates.
Structure-Reactivity Summary
| Feature | 2-Sulfonylpyrimidines | 2-Halopyrimidines |
| Leaving Group Ability | Excellent (Sulfinate is a stable leaving group) | Good to Moderate (F > Cl > Br > I) |
| Reactivity with Thiols | High to Extremely High; Tunable over >9 orders of magnitude.[5][6][7] | Low to Moderate; Often require forcing conditions (heat, strong base).[8] |
| Reaction Conditions | Often proceed at neutral pH and room temperature.[5] | Typically require elevated temperatures and/or base.[8] |
| Key Application | Covalent modification of proteins (cysteine targeting), bioconjugation.[9] | General synthetic building blocks. |
| Tunability | Highly tunable via electronic effects of ring substituents.[5][7] | Moderately tunable by changing the halogen and ring substituents. |
Experimental Protocols
A common and effective method for determining the second-order rate constants for the reaction of these pyrimidine derivatives with thiols involves pseudo-first-order kinetic studies monitored by Nuclear Magnetic Resonance (NMR) or UV-Vis spectroscopy.
Representative Experimental Workflow for Reactivity Assessment
Caption: Workflow for determining reaction rate constants via NMR spectroscopy.
Methodology Details:
-
Reagents and Solutions : All experiments are typically conducted in a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer) at a defined pH (e.g., 7.0) and constant temperature. For NMR studies, a deuterated co-solvent (e.g., 5% d⁶-DMSO) is added for the lock signal.[5]
-
Kinetic Measurement : The reaction is initiated by mixing the 2-substituted pyrimidine with a stoichiometric excess (typically ≥10 equivalents) of the thiol nucleophile (e.g., L-glutathione). This ensures pseudo-first-order kinetics.
-
Monitoring :
-
NMR Spectroscopy : The reaction progress is monitored by acquiring a series of ¹H NMR spectra over time. The disappearance of signals corresponding to the starting pyrimidine and the appearance of signals for the S-arylated product are integrated.[5] The formation of the corresponding sulfinic acid can also be observed in the case of 2-sulfonylpyrimidines.[5]
-
UV-Vis Spectroscopy : Alternatively, if the reactants and products have distinct UV-Vis absorbance profiles, the reaction can be monitored by observing the change in absorbance at a specific wavelength over time.
-
-
Data Analysis : The natural logarithm of the concentration of the limiting reactant (the pyrimidine derivative) is plotted against time. The slope of this plot gives the pseudo-first-order rate constant, k'. The second-order rate constant, k, is then calculated by dividing k' by the concentration of the excess nucleophile.[5]
Conclusion
Both 2-sulfonylpyrimidines and 2-halopyrimidines are valuable electrophiles for the synthesis of 2-substituted pyrimidine derivatives. However, their reactivity profiles differ significantly.
-
2-Sulfonylpyrimidines are highly reactive, tunable electrophiles particularly suited for reactions with soft nucleophiles like thiols under mild, biocompatible conditions. Their well-defined structure-reactivity relationship makes them premier choices for the design of covalent inhibitors and for bioconjugation applications where predictable reactivity is paramount.
-
2-Halopyrimidines are more conventional, moderately reactive substrates. While less reactive than their sulfonyl counterparts, they remain a staple in organic synthesis. Their reactivity order (F > Cl > Br > I) and the necessity for often more stringent reaction conditions are key considerations for their effective use.
For drug development professionals and researchers, understanding these differences is crucial for designing efficient synthetic routes and for developing targeted covalent therapeutics with optimized reactivity and selectivity profiles.
References
- 1. Spectral Studies on Some Pyrimidine Derivatives in Different Solvents [ouci.dntb.gov.ua]
- 2. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and metabolism of a new fluoropyrimidine, 5'-deoxy-5-fluorouridine, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Catalysts for the Synthesis of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of medicinal chemistry, owing to the broad spectrum of biological activities exhibited by this heterocyclic scaffold. The efficiency of these syntheses is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
Performance Comparison of Catalysts
The efficacy of different catalysts for the synthesis of pyrimidine derivatives can be evaluated based on key performance indicators such as reaction yield, time, and conditions. The following tables summarize quantitative data for a selection of catalysts across various synthetic methodologies.
Table 1: Catalyst Performance in the Biginelli Reaction
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a classic method for synthesizing dihydropyrimidinones, which can be subsequently oxidized to pyrimidines.
| Catalyst | Aldehyde | β-Ketoester | (Thio)urea | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Yb(OTf)₃ (1-5 mol%) | Aromatic/Aliphatic | Ethyl Acetoacetate | Urea/Thiourea | Ethanol or Solvent-free | Microwave | Not Specified | High | [1] |
| L-Proline | Aromatic | Ethyl Acetoacetate | Urea | Acetonitrile | Reflux | 2-3 h | 85-95 | [2] |
| Bone Char-SO₃H | Benzaldehyde | Malononitrile | Thiourea | Solvent-free | 80 | Not Specified | High | [3] |
| HCl | Aromatic/Aliphatic | Ethyl Acetoacetate | Urea/Thiourea | Ethanol | Reflux | 4-5 h | 70-85 | [1] |
Table 2: Catalyst Performance in Multicomponent Syntheses of Polysubstituted Pyrimidines
Multicomponent reactions (MCRs) offer an efficient route to complex pyrimidine structures in a single step.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| PN5P-Ir-pincer complex | Amidines and up to three different alcohols | Toluene | 110 | 24 h | up to 93 | [4][5] |
| Copper(II) acetate (B1210297) (Cu(OAc)₂) | Amidine hydrochloride, Primary alcohol, Secondary alcohol | Toluene | 120 | 12 h | up to 85 | [1] |
| Ruthenium (Ru) complex with P^N Ligand | Alcohols and Amidines | Toluene | 110 | 24 h | up to 90 | [6] |
| Nano-Fe₃O₄@SiO₂/SnCl₄ | 6-aminopyrimidinone, Aromatic Aldehydes, 1,3-indanedione | Water | 70 | 1.5 - 3 min | 94 - 99 | [7] |
| Diammonium Hydrogen Phosphate (DAHP) | 4(6)-aminouracil, Aromatic Aldehydes, Malononitrile | Aqueous Media | Reflux / MW | 5 - 10 min (MW) | 82 - 95 | [7] |
Experimental Protocols
Detailed methodologies for representative pyrimidine syntheses are provided below.
Protocol 1: Microwave-Assisted Biginelli Reaction using Yb(OTf)₃
This protocol is adapted from a general procedure for the ytterbium(III) triflate-catalyzed Biginelli reaction.[1]
Materials:
-
Aldehyde (1.0 eq)
-
β-ketoester (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Ytterbium(III) triflate (Yb(OTf)₃) (1-5 mol%)
-
Ethanol (optional, for solvent-based reaction)
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and urea/thiourea.
-
Add the catalytic amount of Yb(OTf)₃.
-
If using a solvent, add ethanol. For solvent-free conditions, proceed to the next step.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and for a time determined by reaction monitoring (e.g., TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Protocol 2: Copper-Catalyzed Synthesis of Polysubstituted Pyrimidines
This protocol is adapted from a procedure for the synthesis of multisubstituted pyrimidines from amidines and alcohols.[1]
Materials:
-
Amidine hydrochloride (1.0 eq)
-
Primary alcohol (1.2 eq)
-
Secondary alcohol (1.5 eq)
-
Copper(II) acetate (Cu(OAc)₂) (5 mol%)
-
Potassium hydroxide (B78521) (KOH) (2.0 eq)
-
Anhydrous Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add amidine hydrochloride, Cu(OAc)₂, and KOH.
-
Add anhydrous toluene, followed by the primary and secondary alcohols.
-
Seal the tube and heat the reaction mixture at 120 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine derivative.
Visualizing Catalytic Pathways and Workflows
General Workflow for Catalyst Screening
The following diagram illustrates a logical workflow for screening different catalysts for a pyrimidine synthesis reaction.
References
The Influence of Environment: Gas Phase vs. Aqueous Medium Stability of Pyrimidine-2-thiol Tautomers
A comparative guide for researchers, scientists, and drug development professionals on the tautomeric equilibrium of pyrimidine-2-thiol, a crucial heterocyclic compound in medicinal chemistry.
The tautomeric state of a molecule can profoundly influence its physicochemical properties, including its reactivity, solubility, and ability to interact with biological targets. For this compound, a heterocyclic compound bearing a thiol group, the equilibrium between its thiol and thione tautomers is a critical factor that is highly sensitive to its surrounding environment. This guide provides a comprehensive comparison of the stability of this compound tautomers in the gas phase versus an aqueous medium, supported by experimental and computational data.
Tautomeric Forms of this compound
This compound can exist in two primary tautomeric forms: the aromatic thiol form (this compound) and the non-aromatic thione form (pyrimidin-2(1H)-thione). The equilibrium between these two forms is dictated by the relative stability of each tautomer in a given environment.
Data Presentation: Relative Stability of Tautomers
Computational studies, particularly those employing Density Functional Theory (DFT), have provided quantitative insights into the energetic differences between the thiol and thione tautomers in both the gas phase and in solution.[1][2] Experimental methods, such as UV-VIS spectroscopy, have corroborated these theoretical findings by observing the predominance of different tautomers in solvents of varying polarity.[3][4][5]
| Tautomer | Gas Phase Stability (Relative Energy, kcal/mol) | Aqueous Medium Stability (Relative Energy, kcal/mol) |
| This compound (Thiol form) | 0.00 (More stable) | +6.47 (Less stable) |
| Pyrimidin-2(1H)-thione (Thione form) | +3.41 (Less stable) | 0.00 (More stable) |
Data obtained from DFT calculations at the B3PW91/6-311+G(d,p)//B3PW91/6-31+G(d,p) level of theory.[1][2]
Key Observations:
-
In the gas phase , the thiol tautomer of this compound is the more stable species.[1][2][3] This is consistent with the general principle that aromaticity provides a significant stabilizing effect.
-
In an aqueous medium , the equilibrium dramatically shifts to favor the thione tautomer.[1][2] The polar solvent environment preferentially stabilizes the more polar thione form through hydrogen bonding and dipole-dipole interactions.[3][4][5]
Experimental and Computational Methodologies
The determination of tautomeric stability relies on a combination of experimental spectroscopic techniques and theoretical computational methods.
Experimental Protocols
UV-VIS Absorption Spectroscopy: This technique is used to study the tautomeric equilibrium in solution.
-
Sample Preparation: Solutions of this compound are prepared in solvents of different polarities (e.g., a nonpolar solvent like cyclohexane (B81311) and a polar solvent like water or ethanol) at a known concentration.
-
Spectral Acquisition: The UV-VIS absorption spectra of the solutions are recorded over a relevant wavelength range.
-
Data Analysis: The absorption maxima (λmax) of the spectra are compared. The thiol and thione forms exhibit distinct absorption bands. By comparing the spectra in different solvents to those of N-methyl and S-methyl derivatives (which are locked in the thione and thiol forms, respectively), the predominant tautomer in each solvent can be identified. In accordance with earlier observations, polar solvents shift the tautomeric equilibrium significantly towards the thione form, while the thiol form predominates in dilute solutions of nonpolar solvents.[3][4][5]
Computational Protocols
Density Functional Theory (DFT) Calculations: This quantum mechanical method is used to calculate the relative energies of the tautomers in the gas phase and in solution.
-
Geometry Optimization: The molecular geometries of both the thiol and thione tautomers are optimized using a selected DFT functional (e.g., B3LYP, B3PW91) and basis set (e.g., 6-31+G(d,p), 6-311+G(d,p)).
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries to determine their electronic energies.
-
Solvation Model: To simulate the aqueous environment, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is employed. This model calculates the energy of the molecule in the presence of a solvent continuum.
-
Relative Energy Calculation: The relative energy (ΔE) between the two tautomers is calculated by subtracting the energy of the more stable tautomer from the energy of the less stable tautomer. A positive ΔE indicates that the tautomer is less stable.
Visualization of Tautomeric Equilibrium
The following diagram illustrates the tautomeric equilibrium of this compound and how it is influenced by the surrounding medium.
Caption: Tautomeric equilibrium of this compound in gas vs. aqueous phases.
Conclusion
The tautomeric preference of this compound is a clear example of the profound influence of the solvent environment on molecular stability. In the gas phase, the inherent aromaticity of the thiol tautomer makes it the more stable form. However, in an aqueous medium, the strong solvating power of water, particularly its ability to form hydrogen bonds, overwhelmingly favors the more polar thione tautomer. This understanding is critical for researchers in drug development and medicinal chemistry, as the predominant tautomer in a biological system (which is aqueous) will dictate its interactions with target macromolecules and ultimately its pharmacological activity.
References
- 1. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Safety Operating Guide
Safe Disposal of Pyrimidine-2-thiol: A Comprehensive Guide for Laboratory Professionals
An essential guide to the proper handling and disposal of pyrimidine-2-thiol, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound, a sulfur-containing heterocyclic compound, requires careful management during its disposal to mitigate risks associated with its chemical properties. This document provides a detailed, step-by-step protocol for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for maintaining a safe laboratory environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations regarding chemical waste management.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste products. This includes:
-
Eye Protection: Tight-sealing safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use a fume hood to avoid inhalation of any dust or vapors.
Waste Segregation and Storage:
-
All this compound waste, including contaminated materials like gloves and wipes, should be treated as hazardous waste.
-
Waste should be collected in a designated, clearly labeled, and sealed container.
-
Do not mix this compound waste with other waste streams.
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances.
Decontamination and Disposal Procedures
For the safety of all laboratory personnel, equipment and glassware contaminated with this compound must be decontaminated prior to washing or reuse. A common and effective method for neutralizing thiol compounds is through oxidation with a sodium hypochlorite (B82951) (bleach) solution.[2] This process converts the thiol into a less odorous and less hazardous substance.
| Parameter | Specification |
| Decontaminating Agent | Commercial Bleach (Sodium Hypochlorite Solution) |
| Recommended Ratio | 1:1 mixture of bleach and water |
| Soaking Time | At least 14 hours (overnight) |
| Application | Glassware, stir bars, and other contaminated equipment |
Experimental Protocol: Neutralization of this compound Waste
This protocol outlines the procedure for neutralizing small quantities of this compound waste in a laboratory setting. This should be performed in a certified chemical fume hood.
Materials:
-
This compound waste (solid or in solution)
-
Commercial bleach (sodium hypochlorite, ~5-6%)
-
Water
-
Stir plate and stir bar
-
Appropriate glass beaker or flask
-
pH paper or pH meter
-
Hazardous waste container
Procedure:
-
Preparation: In a chemical fume hood, prepare a 1:1 solution of bleach and water in a beaker large enough to accommodate the waste with sufficient headspace for stirring and potential off-gassing.
-
Cooling (Optional but Recommended): If the neutralization reaction is expected to be exothermic, pre-cool the bleach solution in an ice bath.
-
Addition of Waste: Slowly and in small portions, add the this compound waste to the stirred bleach solution. Monitor the reaction for any signs of vigorousness, such as excessive bubbling or temperature increase.
-
Reaction Time: Allow the mixture to stir for at least 2 hours to ensure complete oxidation of the thiol.
-
Neutralization Check: After the reaction period, check the pH of the solution. If it is highly basic, neutralize it to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric acid) dropwise.
-
Final Disposal: The resulting neutralized solution should be disposed of as hazardous waste in accordance with local and national regulations.[1] Pour the treated solution into a designated hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pyrimidine-2-Thiol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling pyrimidine-2-thiol, including operational and disposal plans, to empower your team with the knowledge to manage this chemical responsibly.
Chemical and Physical Properties
Understanding the fundamental properties of this compound is the first step toward safe handling. This solid, often appearing as a yellow powder, possesses the following characteristics:
| Property | Value | Reference |
| CAS Number | 1450-85-7 | [1][2] |
| Molecular Formula | C4H4N2S | [1][2] |
| Molecular Weight | 112.15 g/mol | [1] |
| Appearance | Yellow powder/Solid | [1][3] |
| Melting Point | 230 °C (decomposes) | [1] |
| Solubility in Water | Insoluble | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment.
Hazard Classification:
| Hazard | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE):
To mitigate the risks associated with this compound, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] | Protects against eye irritation from dust or splashes. |
| Skin Protection | Appropriate protective gloves (e.g., nitrile) and impervious clothing to prevent skin exposure.[1][4] | Prevents skin irritation upon contact. |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1] Use is required when dusts are generated. | Protects against respiratory tract irritation from inhaling dust. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is crucial for maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to minimize dust generation and accumulation.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Wash hands thoroughly after handling the substance and before reuse of contaminated clothing.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Use non-sparking tools and take precautionary measures against static discharge.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep in a dark place under an inert atmosphere, with a recommended storage temperature of 2-8°C.[3]
-
Store away from incompatible substances such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[5]
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen.[4] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4] |
Spill Response:
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] Ensure the area is well-ventilated.
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[5] Do not allow the chemical to enter drains or the environment.[4]
Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Standard operating procedure for this compound.
References
- 1. 2-Mercaptopyrimidine(1450-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 2-Mercaptopyrimidine | C4H4N2S | CID 1550489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 131242-36-9 [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
